Technical Documentation Center

O,O,S-Trimethyl dithiophosphate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O,O,S-Trimethyl dithiophosphate
  • CAS: 2953-29-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of O,O,S-Trimethyl Dithiophosphate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties of O,O,S-Trimethyl dithiophosphate (CAS No. 2953-29-9), an organophosphorus compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of O,O,S-Trimethyl dithiophosphate (CAS No. 2953-29-9), an organophosphorus compound of significant interest in various scientific disciplines. This document delves into its synthesis, chemical reactivity, spectroscopic profile, thermal stability, analytical methodologies, and toxicological aspects, offering field-proven insights and detailed protocols to support research and development activities.

Introduction and Molecular Overview

O,O,S-Trimethyl dithiophosphate, with the chemical formula C₃H₉O₂PS₂, is an organothiophosphate ester. It is recognized as an impurity in some organophosphorus insecticides and is also a metabolite of pesticides such as dimethoate.[1] Its structure, featuring a pentavalent phosphorus atom bonded to two methoxy groups, a sulfur atom, and a methylthio group, dictates its unique chemical behavior and biological activity.

Table 1: Physicochemical Properties of O,O,S-Trimethyl Dithiophosphate

PropertyValueReference(s)
Molecular Formula C₃H₉O₂PS₂[1]
Molecular Weight 172.21 g/mol [1]
CAS Number 2953-29-9[1]
Appearance Colorless to pale yellow liquid/oil[1]
Boiling Point 103 °C at 14 Torr[1]
Density 1.2587 g/cm³ at 0 °C[1]
Solubility Slightly soluble in Chloroform and DMSO[1]

Synthesis and Manufacturing

The synthesis of dithiophosphate esters, including O,O,S-Trimethyl dithiophosphate, generally follows a well-established pathway involving the reaction of an alcohol with phosphorus pentasulfide. This initial step forms a dithiophosphoric acid intermediate. Subsequent alkylation of this intermediate yields the final product.

General Synthetic Pathway

A common industrial approach for synthesizing dithiophosphates involves a two-step process. The first step is the formation of a dialkyldithiophosphoric acid from the reaction of an alcohol with phosphorus pentasulfide. The second step involves the reaction of this acid with an appropriate agent to introduce the third alkyl group.

Synthesis_Pathway P2S5 Phosphorus Pentasulfide (P₂S₅) Dialkyldithiophosphoric_Acid O,O-Dimethyl dithiophosphoric acid ((CH₃O)₂P(S)SH) P2S5->Dialkyldithiophosphoric_Acid + 4 CH₃OH Methanol Methanol (CH₃OH) Methanol->Dialkyldithiophosphoric_Acid Product O,O,S-Trimethyl dithiophosphate Dialkyldithiophosphoric_Acid->Product + CH₃I - HI Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->Product

Caption: General synthesis pathway for O,O,S-Trimethyl dithiophosphate.

Exemplary Laboratory Synthesis Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Phosphorus pentasulfide (P₂S₅)

  • Anhydrous Methanol (CH₃OH)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Formation of O,O-Dimethyl dithiophosphoric acid: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend phosphorus pentasulfide in anhydrous diethyl ether under an inert atmosphere.

  • Cool the suspension in an ice bath and add anhydrous methanol dropwise via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the reaction mixture and filter to remove any unreacted solids.

  • S-Methylation: To the filtrate containing the O,O-Dimethyl dithiophosphoric acid, add methyl iodide and stir the mixture at room temperature for 12-18 hours.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure O,O,S-Trimethyl dithiophosphate.

Chemical Reactivity and Mechanisms

The reactivity of O,O,S-Trimethyl dithiophosphate is primarily dictated by the electrophilic nature of the phosphorus atom and the potential for nucleophilic attack at the carbon atoms of the methyl groups.

Hydrolysis

Organophosphorus esters are susceptible to hydrolysis, and the rate is influenced by pH.[2] In neutral or acidic conditions, hydrolysis may proceed via cleavage of the C-O or C-S bonds.[2] Under basic conditions, nucleophilic attack at the phosphorus atom is favored, leading to P-O or P-S bond cleavage.[2] Thiophosphate esters generally exhibit greater stability towards neutral and base-catalyzed hydrolysis compared to their phosphate ester counterparts due to the lower electronegativity of sulfur compared to oxygen.[2]

Nucleophilic Substitution

Nucleophilic substitution at the tetracoordinate phosphorus center of thiophosphoryl compounds can proceed through either a concerted (Sₙ2-P) or a stepwise (addition-elimination) mechanism. For many related compounds, a concerted mechanism with a single pentacoordinate transition state is favored.

SN2_Mechanism Reactants Nu⁻ + (CH₃O)₂P(S)SCH₃ Transition_State [Nu--P(OCH₃)₂(S)--SCH₃]⁻ Reactants->Transition_State Attack at P Products (CH₃O)₂P(S)Nu + ⁻SCH₃ Transition_State->Products Leaving group departure

Caption: Concerted Sₙ2 mechanism at the phosphorus center.

Oxidation

The sulfur atoms in O,O,S-Trimethyl dithiophosphate can be oxidized by strong oxidizing agents. The thione sulfur (P=S) can be oxidized to an oxon (P=O), and the thiolo sulfur (-S-CH₃) can be oxidized to a sulfoxide or sulfone. These oxidation products often exhibit different toxicological profiles compared to the parent compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of O,O,S-Trimethyl dithiophosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (O-CH₃) and methylthio (S-CH₃) protons. The methoxy protons will appear as a doublet due to coupling with the ³¹P nucleus, while the methylthio protons will also show coupling to phosphorus.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methoxy and methylthio carbons, with characteristic chemical shifts and coupling to the ³¹P nucleus.

  • ³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. O,O,S-Trimethyl dithiophosphate will exhibit a single resonance in the ³¹P NMR spectrum at a chemical shift characteristic of dithiophosphate esters.[3] The chemical shift provides information about the electronic environment of the phosphorus atom.[4]

Table 2: Expected NMR Spectral Data

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
¹H (O-CH₃) ~3.7Doublet³JPH ≈ 14 Hz
¹H (S-CH₃) ~2.3Doublet³JPH ≈ 16 Hz
¹³C (O-CH₃) ~54Doublet²JPC
¹³C (S-CH₃) ~14Doublet²JPC
³¹P ~90-100Singlet (proton decoupled)-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of O,O,S-Trimethyl dithiophosphate will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~1030P-O-C stretching
~650-750P=S stretching
~500-600P-S stretching
~2950-2850C-H stretching (methyl groups)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of O,O,S-Trimethyl dithiophosphate will produce a molecular ion peak (M⁺) at m/z 172, corresponding to its molecular weight. The fragmentation pattern will provide valuable structural information, with characteristic losses of methyl, methoxy, and methylthio radicals.

Thermal Stability and Decomposition

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the detection and quantification of O,O,S-Trimethyl dithiophosphate in various matrices.

Gas Chromatography (GC)

Gas chromatography, often coupled with a flame photometric detector (FPD) or a mass spectrometer (MS), is a widely used technique for the analysis of organophosphorus compounds.[5]

Exemplary GC-FPD Protocol:

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Detector: Flame Photometric Detector (FPD) in phosphorus mode.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a suitable method for the analysis of O,O,S-Trimethyl dithiophosphate.[6]

Exemplary HPLC-UV Protocol:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[6] A typical gradient could be 35:65 (v/v) acetonitrile:water.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 210-220 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.[8]

Toxicological Profile

O,O,S-Trimethyl dithiophosphate is known to exhibit toxicity, and its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[9][10]

Acute Toxicity

While specific LD₅₀ values for O,O,S-Trimethyl dithiophosphate are not consistently reported across all databases, organophosphorus compounds are generally classified as toxic. GHS hazard statements for the compound include "Toxic if swallowed".[11] Oral administration of doses as low as 20 mg/kg in rats has been shown to cause alterations in bronchiolar epithelial morphology.[7] A single sublethal dose of 40 mg/kg has been shown to induce long-term structural and biochemical changes in the rat lung.[12]

Mechanism of Toxicity

The primary mechanism of toxicity for organophosphorus compounds is the phosphorylation of the serine hydroxyl group at the active site of acetylcholinesterase. This irreversible binding inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in synapses.[9] This overstimulation of cholinergic receptors results in a range of symptoms, from mild to severe, and can be fatal.

AChE_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 AChE Inhibition by O,O,S-Trimethyl dithiophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Receptor->ACh Signal Transduction OP O,O,S-Trimethyl dithiophosphate AChE_Inhibited Inhibited AChE OP->AChE_Inhibited Phosphorylates ACh_Accumulation ACh Accumulation AChE_Inhibited->ACh_Accumulation Prevents ACh Breakdown Continuous_Stimulation Continuous Receptor Stimulation ACh_Accumulation->Continuous_Stimulation

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Metabolism

O,O,S-Trimethyl dithiophosphate can be metabolized in vivo. Studies have shown that the metabolism of related O,O-dialkyl phosphorodithioate insecticides in mammals can lead to the formation of S-methyl phosphorodithioates and phosphorothiolates through in vivo S-methylation of the intermediate O,O-dialkyl phosphorodithioic acids.[13]

Conclusion

This technical guide has provided a detailed examination of the chemical properties of O,O,S-Trimethyl dithiophosphate. From its synthesis and reactivity to its spectroscopic signature and toxicological impact, a comprehensive understanding of this molecule is critical for researchers and professionals in related fields. The provided protocols and data serve as a valuable resource for guiding experimental design and ensuring safe handling practices. Further research into the specific reaction kinetics, thermal decomposition products, and detailed metabolic pathways will continue to enhance our knowledge of this important organophosphorus compound.

References

  • SIELC Technologies. O,O,S- Trimethyl dithiophosphate. (2018-02-16). Available from: [Link]

  • Gandy, J., et al. Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats. Toxicology and Applied Pharmacology.
  • Imamura, T., et al. Long-term morphologic and biochemical changes induced by O,O,S-trimethyl phosphorothioate in the rat lung. Toxicology and Applied Pharmacology.
  • Organic Syntheses. Diisopropyl methylphosphonate. Available from: [Link]

  • Drake, J. E., Mislankar, A. G., & Ratnani, R. Synthesis and characterization of O, O-alkylene dithiophosphate derivatives of dimethyl-and trimethylgermane. Crystal structure. Canadian Journal of Chemistry.
  • Medscape. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. (2023-03-13). Available from: [Link]

  • PubChem. O,O,S-Trimethyl phosphorothioate. National Center for Biotechnology Information. Available from: [Link]

  • University of California, Davis. Hydrolysis. Available from: [Link]

  • ResearchGate. The Ti µGC–FPD analysis of (in order of elution) diethyl sulfide and... Available from: [Link]

  • Witt, D., & Lach, S.
  • Mahajna, M., Quistad, G. B., & Casida, J. E. S-Methylation of O,O-Dialkyl Phosphorodithioic Acids. Chemical Research in Toxicology.
  • ResearchGate. Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Available from: [Link]

  • ResearchGate. Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Available from: [Link]

  • Longdom Publishing. A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Available from: [Link]

  • PubMed. High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride.
  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Cells.
  • National Environmental Methods Index. Method Summary - 8141B (by GC-FPD). Available from: [Link]

  • ResearchGate. 1 H-NMR spectral data: the chemical shift values (δH, ppm)... Available from: [Link]

  • Ohio State University Knowledge Bank. COMBATTING ORGANOPHOSPHORUS INTOXICATION: A STUDY OF THE AROMATIC AND SUBSTITUENT EFFECTS ON NOVEL SMALL MOLECULE THERAPEUTICS. Available from: [Link]

  • University of Groningen. Self-Replication out-of-Equilibrium. Available from: [Link]

  • PubMed Central. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ATSDR - EPA Reportable Quantity Methodology Used to Establish Toxicity/Environmental Scores for the Substance Priority List. Available from: [Link]

  • Shimadzu. GC-SCD Analysis of - Fuels and Petrochemicals. Available from: [Link]

  • National Institutes of Health. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Available from: [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]

  • InTechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]

  • PubChem. Methyl phosphorodithioate. National Center for Biotechnology Information. Available from: [Link]

  • SciELO México. Synthesis and Multinuclear (1H, 13C, 31P, 119Sn) NMR Study of Trimethyl- and Triphenyl-tin (IV) with Cyclic Dithiophosphate Ligands. Available from: [Link]

  • National Institutes of Health. Inhibition of acetylcholinesterase by derivatives of 1,3,2-dioxaphosphorinane 2-oxide. Available from: [Link]

  • Department for Environment and Water. What is it? Factors affecting LD50 Other LD values. Available from: [Link]

  • National Institutes of Health. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. Available from: [Link]

Sources

Exploratory

Solubility characteristics of O,O,S-Trimethyl dithiophosphate

An In-depth Technical Guide to the Solubility Characteristics of O,O,S-Trimethyl dithiophosphate Abstract O,O,S-Trimethyl dithiophosphate (TMDP), a key organophosphate compound and a metabolite of the insecticide Dimetho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Characteristics of O,O,S-Trimethyl dithiophosphate

Abstract

O,O,S-Trimethyl dithiophosphate (TMDP), a key organophosphate compound and a metabolite of the insecticide Dimethoate, presents unique challenges in formulation and environmental analysis due to its physicochemical properties.[1] A critical parameter governing its behavior in both biological and environmental systems is its solubility. This technical guide provides a comprehensive overview of the solubility characteristics of TMDP, synthesizing theoretical principles with practical, field-proven methodologies for its determination. We will explore the compound's solubility in various solvents, delve into the critical factors influencing its dissolution, and provide a self-validating experimental protocol for accurate solubility assessment. This document is intended for researchers, chemists, and drug development professionals who require a deep, causal understanding of TMDP's solubility profile.

Introduction: The Significance of Solubility for O,O,S-Trimethyl dithiophosphate

O,O,S-Trimethyl dithiophosphate (CAS No. 2953-29-9) is a colorless, oily liquid belonging to the organothiophosphate class of compounds.[1][2] Its relevance stems primarily from its role as a degradation product of Dimethoate, an extensively used insecticide.[1] Understanding its solubility is paramount for several reasons:

  • Environmental Fate and Transport: The solubility of TMDP in water dictates its mobility in soil and aquatic systems, influencing groundwater contamination risks and overall environmental persistence.

  • Toxicological Assessment: In biological systems, solubility affects the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is fundamental to evaluating its toxicological impact.

  • Analytical Method Development: Preparing standardized solutions for analytical quantification, such as by High-Performance Liquid Chromatography (HPLC), requires precise knowledge of its solubility in appropriate solvents.[3]

  • Formulation Science: For research applications, creating stable and homogenous formulations necessitates a thorough understanding of its dissolution behavior in various solvent systems.

This guide moves beyond a simple recitation of data to explain the underlying principles that govern the solubility of TMDP, with a special focus on the interplay between solubility and hydrolytic stability.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key characteristics of TMDP are summarized in the table below.

PropertyValueSource
CAS Number 2953-29-9[4]
Molecular Formula C₃H₉O₂PS₂[4]
Molecular Weight 172.21 g/mol [5]
Appearance Colorless Oil[1]
Density 1.2587 g/cm³ (at 0°C)[1]
Boiling Point 103°C (at 14 Torr)[1]
LogP (Octanol/Water) ~1.87 - 2.00[2][3]
Calculated Water Solubility log₁₀WS (mol/L) = 2.61[2]

The octanol/water partition coefficient (LogP) of approximately 2.0 indicates that TMDP is moderately lipophilic, suggesting a preference for non-polar environments over aqueous media.[2][3] This is a crucial starting point for understanding its solubility behavior.

Solubility Profile of O,O,S-Trimethyl dithiophosphate

Direct experimental data on the quantitative solubility of TMDP is scarce in publicly available literature. However, based on its lipophilic nature and available qualitative and calculated data, we can construct a coherent profile.

Aqueous Solubility

The calculated water solubility (log₁₀WS = 2.61 mol/L) provides a theoretical starting point.[2] This value must be interpreted with extreme caution, as it does not account for the compound's susceptibility to hydrolysis in aqueous media. Organothiophosphates, as a class, undergo hydrolysis, and the rate of this reaction is highly dependent on pH and temperature.[6][7] Therefore, measuring the true equilibrium solubility of TMDP in water is complicated by its simultaneous degradation. This critical interaction is discussed further in Section 4.

Organic Solvent Solubility

TMDP's LogP value suggests good solubility in organic solvents. Existing data indicates it is at least slightly soluble in chloroform and Dimethyl Sulfoxide (DMSO).[1] Based on the "like dissolves like" principle, its solubility is expected to be higher in moderately polar to non-polar organic solvents.

SolventSolvent TypeExpected SolubilityRationale / Data
WaterHighly Polar ProticLow (Complicated by hydrolysis)High LogP; Susceptible to hydrolysis.[3][6]
Methanol, EthanolPolar ProticModerate to HighCapable of hydrogen bonding and dipole-dipole interactions.
AcetonitrilePolar AproticModerate to HighStrong dipole moment facilitates dissolution.
AcetonePolar AproticHighGood solvent for moderately polar compounds.
DichloromethaneNon-polarHighEffective for dissolving lipophilic compounds.
ChloroformNon-polarSolubleQualitatively described as "Slightly Soluble".[1]
DMSOPolar AproticSolubleQualitatively described as "Slightly Soluble".[1]
Hexane, TolueneNon-polarHighExpected based on lipophilic character (LogP ≈ 2).[3]

Note: "Expected Solubility" is based on physicochemical principles and may not reflect experimentally verified quantitative data.

Critical Factors Influencing Solubility and Stability

The solubility of TMDP cannot be considered in isolation from factors that influence its stability in solution, particularly in protic or aqueous environments.

The Causality of pH: Hydrolysis

The most significant factor governing the behavior of TMDP in aqueous solution is its susceptibility to hydrolysis. The ester linkages in the molecule can be cleaved by water, a reaction that is often catalyzed by acid or base.[6]

  • At Neutral pH (≈7): Hydrolysis proceeds at a baseline rate. For many organophosphate esters, this rate is slow but significant over time.[8]

  • At Acidic pH (<7): Acid-catalyzed hydrolysis can occur, potentially increasing the degradation rate. For some related thioesters, stability is higher at acidic to neutral pH.[7][9]

  • At Alkaline pH (>7): Base-catalyzed hydrolysis is typically a major degradation pathway for phosphate esters and can be significantly faster than hydrolysis at neutral or acidic pH.[6]

Expert Insight: The practical implication is that any attempt to measure the aqueous solubility of TMDP must be time-bound and conducted at a controlled pH and temperature. The measured concentration will represent an apparent solubility, as the parent compound is continuously being removed from the solution via degradation. For this reason, kinetic studies are often more informative than simple equilibrium solubility experiments.

The relationship between these factors can be visualized as follows:

Factors Affecting TMDP Aqueous Solubility & Stability Solubility Apparent Aqueous Solubility Hydrolysis Rate of Hydrolysis (Degradation) Hydrolysis->Solubility Reduces Measured Concentration pH Solution pH pH->Hydrolysis Strongly Influences (Acid/Base Catalysis) Temp Temperature Temp->Solubility Generally Increases (if dissolution is endothermic) Temp->Hydrolysis Increases Rate Time Equilibration Time Time->Solubility Affects Observed Value due to Degradation

Caption: Interdependence of pH, temperature, and hydrolysis on TMDP solubility.

Temperature

For most solid solutes dissolving in a liquid, solubility increases with temperature. While TMDP is a liquid, this principle still generally applies to its dissolution in another liquid. However, for TMDP, the more dominant effect of temperature is the significant acceleration of the hydrolysis rate.[8] This dual influence makes temperature control a critical parameter in any experimental work.

Self-Validating Protocol for Experimental Solubility Determination

To address the lack of public data and the challenges posed by hydrolysis, we present a robust, self-validating protocol for determining the solubility of TMDP. This method, based on the shake-flask principle, incorporates rigorous controls and leverages modern analytical techniques.

Protocol Objective: To determine the apparent solubility of O,O,S-Trimethyl dithiophosphate in a given solvent at a specified temperature and pH (for aqueous solutions).

Core Principle (Self-Validation): The protocol is self-validating because it requires achieving a concentration plateau over time. Samples are taken at multiple time points (e.g., 24, 48, 72 hours). A stable concentration reading across the later time points indicates that equilibrium has been reached. For aqueous solutions, a slow, steady decrease in concentration after an initial peak may indicate that the rate of dissolution is being outpaced by hydrolysis, providing valuable kinetic insight.

Step-by-Step Methodology
  • Preparation of Solvent System:

    • For organic solvents: Use HPLC-grade or higher purity solvent.

    • For aqueous solutions: Prepare a buffer of the desired pH (e.g., pH 5, 7, and 9 phosphate or acetate buffers) using high-purity water. Degas the buffer to remove dissolved gases that could oxidize the sample.

  • Sample Preparation:

    • Add an excess amount of TMDP (neat oil) to a series of replicate glass vials (e.g., 3 replicates per solvent system). "Excess" means adding enough compound so that a visible, undissolved phase of TMDP remains at the bottom of the vial even after equilibrium is reached. This ensures saturation.

    • Causality: Using a visible excess is the only way to guarantee that the resulting solution is saturated, which is the definition of solubility.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature orbital shaker or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the samples at a constant, moderate speed. Agitation must be sufficient to keep the undissolved TMDP suspended but not so vigorous as to create an emulsion.

    • Causality: Constant temperature is critical because solubility is temperature-dependent.[8] Agitation is required to ensure the entire volume of the solvent is continuously exposed to the solute, accelerating the path to equilibrium.

  • Sampling and Phase Separation:

    • At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the undissolved TMDP to settle.

    • Withdraw an aliquot from the clear, supernatant layer of each vial using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean HPLC vial.

    • Causality: This phase separation step is the most critical for accuracy. Filtration is mandatory to remove microscopic, undissolved droplets of TMDP that would otherwise lead to a gross overestimation of solubility.

  • Quantification:

    • Analyze the filtered samples by a validated analytical method, such as Reverse-Phase HPLC with UV or Mass Spectrometric (MS) detection.[3]

    • Prepare a multi-point calibration curve using certified reference standards of TMDP in the same solvent to ensure accurate quantification.

    • The concentration determined from the calibration curve is the solubility at that time point.

  • Data Analysis:

    • Plot the measured concentration (solubility) versus time for each solvent system.

    • Equilibrium solubility is confirmed when the concentrations from the final two time points are statistically identical (e.g., within ±5%).

    • For aqueous systems, analyze the trend. A declining concentration profile indicates significant hydrolysis.

The following diagram illustrates this experimental workflow.

Experimental Workflow for TMDP Solubility Determination prep 1. Prepare Solvent (e.g., pH 7 Buffer) add 2. Add Excess TMDP to Replicate Vials prep->add equilibrate 3. Equilibrate (Constant T° Shaking) add->equilibrate sample 4. Sample Supernatant at 24, 48, 72h equilibrate->sample filter 5. Syringe Filter (0.22 µm) CRITICAL STEP sample->filter analyze 6. Quantify by HPLC (vs. Calibration Curve) filter->analyze data 7. Analyze Data (Concentration vs. Time) analyze->data report Report Solubility / Stability data->report

Caption: Shake-flask method workflow for determining TMDP solubility.

Conclusion

The solubility of O,O,S-Trimethyl dithiophosphate is a complex characteristic that is critically influenced by the solvent system, temperature, and pH. Its moderately lipophilic nature (LogP ≈ 2) suggests poor aqueous solubility and good solubility in a range of organic solvents. The single most important consideration for its behavior in aqueous media is its susceptibility to hydrolysis, a factor that complicates equilibrium solubility measurements and necessitates a kinetic approach to its characterization. The robust experimental protocol provided in this guide offers a reliable framework for generating accurate and reproducible solubility data, which is essential for advancing research, ensuring environmental safety, and enabling effective product development.

References

  • PubChem. (n.d.). O,O,S-Trimethyl phosphorothioate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). O,O,S- Trimethyl dithiophosphate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phosphorodithioic acid, O,O,S-trimethyl ester (CAS 2953-29-9). Retrieved from [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of DNT, IMD and THM. Retrieved from [Link]

  • NIST. (n.d.). Phosphorodithioic acid, O,O,S-trimethyl ester. Retrieved from the NIST WebBook. [Link]

  • National Institutes of Health (NIH). (2024, October 3). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • University of Huddersfield Repository. (2016, November 2). Understanding oligonucleotide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • PubMed. (2024, October 3). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Retrieved from [Link]

  • PubChem. (n.d.). O,O-Diethyl S-methyl dithiophosphate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019, May 15). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Retrieved from [Link]

  • PubChem. (n.d.). Methyl phosphorodithioate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phosphorothioic acid, O,O,S-trimethyl ester (CAS 152-20-5). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of O,O,S-Trimethyl Dithiophosphate

Introduction: The Importance of O,O,S-Trimethyl Dithiophosphate Analysis O,O,S-Trimethyl dithiophosphate is an organophosphorus compound of significant interest in various scientific and industrial fields. It is recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of O,O,S-Trimethyl Dithiophosphate Analysis

O,O,S-Trimethyl dithiophosphate is an organophosphorus compound of significant interest in various scientific and industrial fields. It is recognized as a metabolite of the insecticide dimethoate, making its detection crucial for environmental monitoring and food safety assessments.[1][2] The analysis of O,O,S-Trimethyl dithiophosphate is essential for understanding the environmental fate of its parent compounds and for ensuring regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound in diverse and complex matrices.

This application note provides a comprehensive guide for the analysis of O,O,S-Trimethyl dithiophosphate using reverse-phase HPLC with UV detection. The methodologies detailed herein are designed to be adaptable for researchers, scientists, and drug development professionals, ensuring both scientific rigor and practical applicability.

Physicochemical Properties of O,O,S-Trimethyl Dithiophosphate

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
CAS Number 2953-29-9[3]
Molecular Formula C3H9O2PS2[2][3]
Molecular Weight 172.21 g/mol [2][4]
Appearance Colourless Oil[2]
Solubility Slightly soluble in Chloroform and DMSO[2]
Boiling Point 103 °C at 14 Torr[2]

Principle of HPLC Separation

This method employs reverse-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. O,O,S-Trimethyl dithiophosphate, being a relatively nonpolar molecule, will be retained on the nonpolar stationary phase. The elution of the analyte is achieved by a mobile phase of acetonitrile and water. The proportion of acetonitrile, the stronger, less polar solvent, is critical in controlling the retention time. An acidic modifier, such as phosphoric acid, is incorporated into the mobile phase to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.

Experimental Protocols

Materials and Reagents
  • O,O,S-Trimethyl dithiophosphate reference standard (purity ≥95%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (85%)

  • Methanol (for sample preparation)

  • Solid Phase Extraction (SPE) cartridges (C18, if required)

  • QuEChERS salts (if required)

  • Syringe filters (0.45 µm)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Binary or Quaternary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters. These conditions can be optimized based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 55-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 219 nm

Justification for Parameter Selection:

  • Column: A C18 column is a versatile and widely used stationary phase for the separation of nonpolar to moderately polar compounds like O,O,S-Trimethyl dithiophosphate.[5][6]

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency for organophosphorus pesticides.[5][7] The addition of phosphoric acid improves peak symmetry. For mass spectrometry applications, 0.1% formic acid can be substituted for phosphoric acid.[3]

  • Gradient Elution: A gradient program allows for the efficient elution of the target analyte while also cleaning the column of more strongly retained matrix components.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.[5]

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of O,O,S-Trimethyl dithiophosphate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (55% acetonitrile in water with 0.1% phosphoric acid). A suggested calibration range is 0.1 - 50 µg/mL.

The choice of sample preparation technique is highly dependent on the sample matrix. The goal is to extract the analyte of interest while minimizing interferences.

A. Water Samples (Solid Phase Extraction - SPE)

This protocol is suitable for environmental water samples.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.[8]

  • Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any polar impurities.

  • Elution: Elute the retained O,O,S-Trimethyl dithiophosphate with 5 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

B. Food and Agricultural Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted and efficient technique for the extraction of pesticides from food matrices.[9][10][11]

  • Homogenization: Homogenize a representative 10-15 g portion of the sample.

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing a suitable sorbent blend (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the d-SPE tube for 5 minutes.

  • Final Preparation: Take the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation

For reliable and accurate results, the analytical method should be validated according to established guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: The linearity of the method should be assessed by analyzing a series of standard solutions over the desired concentration range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Accuracy can be determined by performing recovery studies on spiked blank matrix samples at different concentration levels. Recoveries should typically be within 80-120%.

  • Precision: Precision is evaluated by repeatedly analyzing samples and is expressed as the relative standard deviation (RSD). Intraday and interday precision should be determined, with an RSD of <15% being generally acceptable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation and Visualization

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample Collection Homogenize Homogenization (if solid) Start->Homogenize Extract Extraction (SPE or QuEChERS) Homogenize->Extract Cleanup Cleanup (d-SPE) Extract->Cleanup Reconstitute Evaporation & Reconstitution Cleanup->Reconstitute Filter Filtration (0.45 µm) Reconstitute->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (219 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Reporting Results Quantify->Report

Caption: Workflow for HPLC analysis of O,O,S-Trimethyl dithiophosphate.

Stability Considerations

Organophosphorus pesticides, including O,O,S-Trimethyl dithiophosphate, can be susceptible to degradation, particularly in alkaline conditions.[1] Therefore, it is recommended to:

  • Store standard solutions and samples at 4°C and protect them from light.

  • Analyze samples as soon as possible after preparation.

  • Maintain the pH of aqueous samples in the acidic to neutral range to enhance stability.[12]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of O,O,S-Trimethyl dithiophosphate. The reverse-phase HPLC method with UV detection is demonstrated to be a suitable technique for the quantification of this compound. By following the outlined procedures for sample preparation, chromatographic separation, and method validation, researchers can achieve reliable and accurate results. The adaptability of the sample preparation methods allows for the application of this protocol to a wide range of matrices, making it a valuable tool for environmental, food safety, and pharmaceutical research.

References

Sources

Application

Application Notes &amp; Protocols: High-Resolution NMR Spectroscopy of O,O,S-Trimethyl Dithiophosphate

Abstract This document provides a comprehensive guide to the structural elucidation and quantitative analysis of O,O,S-Trimethyl dithiophosphate using Nuclear Magnetic Resonance (NMR) spectroscopy. O,O,S-Trimethyl dithio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the structural elucidation and quantitative analysis of O,O,S-Trimethyl dithiophosphate using Nuclear Magnetic Resonance (NMR) spectroscopy. O,O,S-Trimethyl dithiophosphate is a significant organophosphorus compound, notably recognized as a metabolite of the insecticide Dimethoate.[1] NMR spectroscopy, particularly leveraging the unique properties of the phosphorus-31 (³¹P) nucleus alongside conventional proton (¹H) NMR, offers an exceptionally powerful and non-destructive method for unambiguous identification, purity assessment, and quantification.[2][3] This guide is designed for researchers and drug development professionals, detailing the theoretical basis, safety protocols, experimental procedures, and data interpretation required for a robust analysis.

Scientific Rationale: The Power of Multinuclear NMR

The structural analysis of organophosphorus compounds like O,O,S-Trimethyl dithiophosphate is ideally suited for NMR spectroscopy due to the presence of multiple NMR-active nuclei. A multi-pronged approach using both ¹H and ³¹P NMR provides a self-validating system for structural confirmation.

The Decisive Advantage of ³¹P NMR

The phosphorus-31 nucleus is a cornerstone of this analysis. Its inherent properties make it highly amenable to NMR studies:

  • 100% Natural Abundance: Unlike ¹³C, the ³¹P isotope is 100% naturally abundant, providing excellent sensitivity without the need for isotopic enrichment.[4]

  • Spin ½ Nucleus: With a nuclear spin of ½, the ³¹P nucleus yields sharp, relatively simple-to-interpret spectral lines, free from the complexities of quadrupolar broadening.[4]

  • Wide Chemical Shift Range: The chemical shifts for phosphorus compounds span a very wide range (over 700 ppm), which minimizes the likelihood of signal overlap and makes the identification of specific phosphorus environments highly definitive.[5][6]

For routine analysis, ³¹P spectra are typically acquired with proton decoupling. This technique removes the splitting effects from neighboring protons, causing each unique phosphorus nucleus to appear as a single, sharp signal. This greatly simplifies the spectrum and enhances the signal-to-noise ratio.[5]

¹H NMR: Unveiling the Proton Environment

While ³¹P NMR confirms the phosphorus core, ¹H NMR provides detailed information about the organic portion of the molecule. For O,O,S-Trimethyl dithiophosphate, ¹H NMR allows for the differentiation of the two distinct types of methyl groups: those bonded to oxygen (O-CH₃) and the one bonded to sulfur (S-CH₃).

The key diagnostic feature in the ¹H spectrum is the phenomenon of heteronuclear spin-spin coupling between the ³¹P and ¹H nuclei. This coupling, transmitted through the bonding framework, splits the proton signals into doublets. The magnitude of this splitting, known as the coupling constant (J), is characteristic of the number of bonds separating the coupled nuclei and provides irrefutable evidence of their connectivity. Specifically, we expect to observe:

  • ³J(P-O-C-H) coupling: A three-bond coupling between the phosphorus nucleus and the protons of the two equivalent methoxy (O-CH₃) groups.

  • ³J(P-S-C-H) coupling: A three-bond coupling between the phosphorus nucleus and the protons of the thiomethyl (S-CH₃) group.

The combination of chemical shifts, signal integrals, and these characteristic P-H coupling patterns in the ¹H spectrum provides a detailed and verifiable fingerprint of the molecule's structure.[7]

Critical Safety Protocols

O,O,S-Trimethyl dithiophosphate is a hazardous chemical and must be handled with appropriate care. All procedures should be conducted inside a certified chemical fume hood.

  • Primary Hazards: The compound is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Eye Protection: Tightly fitting safety goggles or a face shield.[9]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A flame-retardant lab coat.[9]

  • Handling: Use in a well-ventilated area is essential.[9] Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.

Experimental Design & Protocols

A successful NMR experiment is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters.

Visualization of the Experimental Workflow

The overall process from sample handling to final data interpretation is outlined below.

G Figure 1: General NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Analyte (5-25 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) in a Vial A->B C Transfer Solution to NMR Tube via Pipette B->C D Insert Sample into NMR Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire ¹H and ³¹P{¹H} Spectra E->F G Process Spectra (Fourier Transform, Phase, Baseline) F->G H Reference Spectra (TMS for ¹H, H₃PO₄ for ³¹P) G->H I Integrate Signals & Analyze Coupling Constants H->I J Structural Confirmation I->J

Caption: A flowchart of the NMR experimental process.

Protocol 1: NMR Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample.

Rationale for Solvent Choice: A deuterated solvent is required to provide a field frequency lock for the spectrometer and to avoid a large, overwhelming solvent signal in the ¹H spectrum.[10] Chloroform-d (CDCl₃) is an excellent first choice as O,O,S-Trimethyl dithiophosphate is a colorless oil that is soluble in chloroform.[1] Non-protic solvents like CDCl₃ or Acetone-d₆ are generally recommended for organophosphorus compounds to prevent potential deuterium exchange with any labile protons.[11]

Step-by-Step Protocol:

  • Weighing: In a small glass vial, accurately weigh approximately 5-10 mg of O,O,S-Trimethyl dithiophosphate for ¹H NMR or 20-50 mg for ³¹P NMR.

  • Dissolution: Add 0.6 - 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.[10]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Be careful to avoid transferring any solid particulates, which can degrade spectral quality.[10]

  • Capping: Securely cap the NMR tube. Label it clearly. The sample is now ready for analysis.

Protocol 2: Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

Causality Behind Parameter Choices:

  • Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. The delay allows the nuclear spins to return to thermal equilibrium before the next pulse. For quantitative work, d1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any nucleus of interest to ensure full relaxation and accurate signal integration.[12][13]

  • Pulse Angle (p1): A 90° pulse provides the maximum signal intensity for a single scan, which is optimal for sensitivity.

  • Proton Decoupling: For the ³¹P experiment, broad-band proton decoupling is applied to collapse all P-H couplings, resulting in a single peak for the phosphorus nucleus and improving the signal-to-noise ratio.

Table 1: Recommended NMR Acquisition Parameters (400 MHz)

Parameter ¹H Acquisition ³¹P {¹H} Acquisition Rationale
Solvent CDCl₃ CDCl₃ Good solubility, common laboratory standard.
Temperature 298 K 298 K Standard room temperature analysis.
Pulse Angle (p1) 90° 90° Maximizes signal for each scan.
Spectral Width ~12 ppm ~250 ppm Encompasses all expected signals.
Acquisition Time (at) ~3-4 s ~1-2 s Ensures good digital resolution.
Relaxation Delay (d1) 5 s 20 s Allows for spin relaxation; crucial for ³¹P qNMR.[12]
Number of Scans (ns) 8-16 64-128 Signal average to improve S/N ratio.

| Decoupling | None | Proton Broadband | Simplifies spectrum by removing P-H coupling. |

Data Interpretation and Structural Verification

Analysis of the resulting spectra allows for the complete confirmation of the molecular structure.

Visualization of Key Structural Features

The structure of O,O,S-Trimethyl dithiophosphate contains three distinct methyl environments whose connectivity to the phosphorus atom is confirmed by NMR.

Caption: O,O,S-Trimethyl dithiophosphate structure with key through-bond couplings.

Expected Spectral Data

The chemical shifts and coupling constants are the primary data points for structural assignment.

Table 2: Predicted NMR Spectral Features for O,O,S-Trimethyl Dithiophosphate

Nucleus Group Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H O-CH ₃ (6H) ~3.8 Doublet ³J(PH) ≈ 14-16
¹H S-CH ₃ (3H) ~2.4 Doublet ³J(PH) ≈ 16-18

| ³¹P | P=S (1P) | ~100-115 | Singlet (¹H Decoupled) | N/A |

Note: Chemical shifts are predictions based on typical values for similar functional groups and can vary depending on solvent and concentration. Coupling constants are typical for three-bond P-H interactions.[5]

Interpretation Steps:

  • ³¹P Spectrum: A single peak is expected in the proton-decoupled ³¹P spectrum, characteristic of a dithiophosphate environment. Its chemical shift confirms the oxidation state and coordination of the phosphorus atom.

  • ¹H Spectrum:

    • Signal 1 (O-CH₃): Identify the downfield doublet around 3.8 ppm. The integration value should correspond to 6 protons. The doublet splitting confirms the three-bond coupling to the single phosphorus atom.

    • Signal 2 (S-CH₃): Identify the upfield doublet around 2.4 ppm, integrating to 3 protons. This signal is shifted upfield relative to the O-CH₃ groups due to the lower electronegativity of sulfur compared to oxygen. The doublet splitting again confirms coupling to the phosphorus atom.

  • Validation: The combination of a single ³¹P signal and two distinct doublets in the ¹H spectrum with a 2:1 integration ratio provides unambiguous confirmation of the O,O,S-Trimethyl dithiophosphate structure.

References

  • Hajimahmoodi, M., et al. (2013). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. ResearchGate. Available at: [Link]

  • El-Khouri, R. J., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • Sugimoto, N., et al. (2021). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. Available at: [Link]

  • Chandrasekaran, A., et al. (1990). Phosphorus-31 NMR investigation of the comparative hydrolytic breakdown of nickel(II) and cadmium(II)versus zinc(II) bis(O,O-diethyl dithiophosphates) in an aqueous medium. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Unknown Author. 31P NMR Chemical Shift of Phosphorous Compounds. Source Not Available.
  • Unknown Author. 31 Phosphorus NMR. University of Ottawa. Available at: [Link]

  • Hill, H. (2020). Synthesis and Solid-State NMR Study of Metal-Organic Framework Pesticide Complexes. IslandScholar. Available at: [Link]

  • Ellis, K. (n.d.). Introduction to 31P NMR. University of California, Davis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl phosphorodithioate. PubChem. Available at: [Link]

  • JEOL. (n.d.). Application of qNMR: Quality control of organophosphorus pesticides. JEOL Resonance. Available at: [Link]

  • Blanchard, J. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • ResearchGate. (n.d.). Phosphorus chemical shifts and coupling constants of the intermediates. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. Available at: [Link]

  • Anastassiades, M., et al. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. EURL-SRM. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: ³¹P NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Kumar, P., & Singh, D. K. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Phosphorus-31 NMR Spectroscopy. Reading Sample.
  • JEOL. (n.d.). Application Note NM230005E. JEOL Resonance. Available at: [Link]

  • Soderberg, T. (2022). NMR of phosphorylated compounds. Chemistry LibreTexts. Available at: [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Available at: [Link]

  • National High Magnetic Field Laboratory. (2019). Chemical Shifts, Dipolar Couplings, and Molecular Fragment Replacement (MFR). NMR Groups. Available at: [Link]

  • Kosikowska, M., & Biziuk, M. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. PubMed. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Quantification of O,O,S-Trimethyl dithiophosphate in Soil and Sediment

These comprehensive application notes provide a detailed framework for the accurate and reliable quantification of O,O,S-Trimethyl dithiophosphate (OOS-TMP) in complex environmental matrices such as soil and sediment. Th...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide a detailed framework for the accurate and reliable quantification of O,O,S-Trimethyl dithiophosphate (OOS-TMP) in complex environmental matrices such as soil and sediment. This guide is intended for researchers, environmental scientists, and analytical chemists who require robust methodologies for the detection and quantification of this organophosphorus compound.

Introduction: The Significance of OOS-TMP Monitoring

O,O,S-Trimethyl dithiophosphate (OOS-TMP) is an organophosphorus compound that can be present in the environment as a degradation product of certain pesticides or as an impurity in technical-grade organophosphate insecticides.[1] Organophosphate esters are recognized as a global environmental and health concern due to their potential for persistence, bioaccumulation, and toxicity (PBT)[2]. Given their widespread use in agriculture, monitoring their presence and concentration in soil and sediment is crucial for assessing environmental contamination and potential risks to ecosystems and human health.[3]

The inherent complexity of soil and sediment matrices presents significant analytical challenges. These matrices are diverse and can contain numerous interfering compounds that may co-extract with the analyte of interest, potentially compromising the accuracy of quantification.[4] Therefore, a meticulously designed analytical workflow, encompassing robust sample preparation, sensitive detection, and rigorous quality control, is paramount.

Analyte Characteristics

A thorough understanding of the physicochemical properties of OOS-TMP is fundamental to developing an effective analytical method.

PropertyValueSource
Molecular Formula C₃H₉O₂PS₂[5]
Molecular Weight 172.20 g/mol [5]
LogP 2.00[5]
Synonyms O,O,S-Trimethyl phosphorodithioate[5]

The moderate lipophilicity, as indicated by the LogP value, suggests that OOS-TMP will have a tendency to partition into the organic matter of soil and sediment. This necessitates the use of organic solvents for efficient extraction.

Experimental Workflow Overview

The quantification of OOS-TMP from soil and sediment is a multi-step process that requires careful attention to detail at each stage to ensure data integrity. The general workflow is depicted below.

OOS-TMP Analysis Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Homogenization Extraction Extraction Sample Preparation->Extraction Solvent Addition Cleanup Cleanup Extraction->Cleanup Remove Interferences Concentration Concentration Cleanup->Concentration Evaporation Instrumental Analysis Instrumental Analysis Concentration->Instrumental Analysis Injection Data Processing Data Processing Instrumental Analysis->Data Processing Chromatogram Reporting Reporting Data Processing->Reporting Final Concentration

Caption: General workflow for the quantification of OOS-TMP in soil and sediment.

Detailed Protocols

Sample Collection and Preparation

The initial steps of sample collection and preparation are critical as they dictate the representativeness and integrity of the sample.[6]

Protocol 4.1.1: Soil and Sediment Sampling

  • Site Selection: Identify sampling locations based on the study objectives, considering potential sources of contamination and spatial variability.

  • Sample Collection: For soil, use a soil auger to collect samples from a depth of 0-20 cm.[7] For sediment, a grab sampler or core sampler can be utilized.

  • Sample Handling: Place collected samples in appropriate containers, such as amber glass jars with Teflon-lined caps, to prevent photodegradation and analyte sorption.[8]

  • Transportation and Storage: Transport samples to the laboratory on ice and store at 4°C prior to analysis to minimize microbial degradation.[9]

Protocol 4.1.2: Sample Homogenization and Pre-treatment

  • Air Drying: Air-dry the soil or sediment samples at room temperature to a constant weight.[10]

  • Sieving: Pass the dried samples through a 2 mm sieve to remove large debris and ensure homogeneity.[7][10]

  • Grinding: For improved extraction efficiency, the sieved sample can be further homogenized by grinding or pulverizing.[11]

Extraction: Isolating OOS-TMP from the Matrix

The choice of extraction method is pivotal for achieving high recovery of OOS-TMP from the complex soil and sediment matrix. Several techniques can be employed, with solvent extraction being the most common.[12]

Protocol 4.2.1: Ultrasonic Solvent Extraction

This method utilizes ultrasonic energy to enhance the extraction efficiency.

  • Sample Weighing: Accurately weigh approximately 5-10 g of the prepared soil or sediment sample into a centrifuge tube.

  • Solvent Addition: Add a suitable extraction solvent. A mixture of acetone and n-hexane (1:1, v/v) or acetonitrile is often effective for organophosphorus pesticides.[10][11] A common ratio is 10 mL of solvent per 5 g of sample.

  • Sonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solid and liquid phases.

  • Supernatant Collection: Carefully decant the supernatant (the solvent extract) into a clean collection tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the remaining solid residue two more times to ensure exhaustive extraction. Combine the supernatants.

Protocol 4.2.2: Accelerated Solvent Extraction (ASE)

ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.

  • Cell Preparation: Pack an appropriate-sized ASE cell with the prepared soil or sediment sample. A dispersant like diatomaceous earth can be mixed with the sample to improve solvent flow.

  • Extraction Parameters: Set the ASE instrument parameters. Typical conditions for organophosphorus pesticides include:

    • Solvent: Acetone:n-Hexane (1:1, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5-10 minutes

    • Cycles: 2-3

  • Extraction: Run the automated extraction cycle.

  • Extract Collection: Collect the extract in a vial for the subsequent cleanup step.

Extract Cleanup: Removing Interferences

The crude extract will invariably contain co-extracted matrix components that can interfere with the instrumental analysis. A cleanup step is therefore essential. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.[6]

Protocol 4.3.1: Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Florisil or a combination of C18 and graphitized carbon black) by passing a few milliliters of the elution solvent, followed by the solvent used for extraction.

  • Sample Loading: Load the combined and concentrated extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., n-hexane) to remove non-polar interferences.

  • Elution: Elute the target analyte (OOS-TMP) with a stronger solvent or solvent mixture (e.g., acetone:n-hexane). The optimal solvent will depend on the SPE sorbent used.

  • Eluate Collection: Collect the eluate containing the purified OOS-TMP.

Concentration

The purified extract often needs to be concentrated to meet the detection limits of the analytical instrument.[4]

Protocol 4.4.1: Nitrogen Evaporation

  • Transfer: Transfer the cleaned-up extract to a concentration tube.

  • Evaporation: Place the tube in a nitrogen evaporator and gently stream nitrogen gas over the surface of the solvent. A warm water bath (e.g., 35-40°C) can be used to expedite the process.

  • Final Volume: Concentrate the extract to a final volume of 1 mL.

  • Solvent Exchange: If necessary, the solvent can be exchanged to one that is more compatible with the analytical instrument by adding the desired solvent and continuing the evaporation process.

Instrumental Analysis: Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like OOS-TMP.[13][14] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a viable alternative.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with the stationary phase of the column, while MS provides identification and quantification based on the mass-to-charge ratio of the ionized molecules.[16]

GCMS_Principle Injector Injector GC Column GC Column Injector->GC Column Separation Ion Source Ion Source GC Column->Ion Source Elution Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Ionization Detector Detector Mass Analyzer->Detector Mass Filtering Data System Data System Detector->Data System Signal

Caption: Principle of Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 5.1.1: GC-MS Analysis

  • Instrument Setup:

    • GC Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-35ms) is suitable.

    • Injector: Splitless mode is recommended for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An optimized temperature ramp is crucial for good chromatographic separation. A typical program might start at 60°C, hold for 1-2 minutes, then ramp up to 280-300°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Choose characteristic ions for OOS-TMP.

  • Calibration: Prepare a series of calibration standards of OOS-TMP in a solvent matching the final sample extract. Analyze these standards to generate a calibration curve.

  • Sample Analysis: Inject an aliquot (e.g., 1-2 µL) of the concentrated sample extract into the GC-MS system.

  • Data Analysis: Identify the OOS-TMP peak in the chromatogram based on its retention time and the presence of the characteristic ions.[17] Quantify the concentration using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly useful for analytes that are thermally labile or not sufficiently volatile for GC.[15][18]

Protocol 5.2.1: LC-MS/MS Analysis

  • Instrument Setup:

    • LC Column: A reverse-phase C18 column is commonly used.[5]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid.[5]

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Optimize precursor and product ion transitions for OOS-TMP.

  • Calibration and Sample Analysis: Follow a similar procedure as described for GC-MS (steps 2-4 in Protocol 5.1.1).

Quality Assurance and Quality Control (QA/QC)

Rigorous QA/QC procedures are essential to ensure the reliability and defensibility of the analytical data.[19][20]

Key QA/QC Measures:

  • Method Blank: An analyte-free matrix processed through the entire analytical procedure to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of the analyte to evaluate the effect of the sample matrix on the analytical method.[21]

  • Surrogate Standards: A compound similar to the analyte but not expected to be in the sample, added to every sample before extraction to monitor the efficiency of the sample preparation process.

  • Internal Standards: A known amount of a compound with similar properties to the analyte, added to the final extract just before instrumental analysis to correct for variations in instrument response.

QC SamplePurposeAcceptance Criteria (Typical)
Method Blank Assess contaminationBelow reporting limit
LCS Assess method accuracy70-130% recovery
MS/MSD Assess matrix effects70-130% recovery, <20% RPD
Surrogates Monitor extraction efficiency60-140% recovery

Data Interpretation and Reporting

The final step involves the interpretation of the analytical data and the reporting of the results. The concentration of OOS-TMP in the original soil or sediment sample should be calculated, taking into account the initial sample weight, final extract volume, and any dilution factors. The results should be reported with appropriate units (e.g., ng/g or µg/kg) and accompanied by the QA/QC data to demonstrate the validity of the results.

Conclusion

The successful quantification of O,O,S-Trimethyl dithiophosphate in soil and sediment hinges on a well-designed and meticulously executed analytical strategy. By following the detailed protocols and incorporating robust quality control measures outlined in these application notes, researchers and scientists can generate high-quality, defensible data to support environmental monitoring and risk assessment efforts. The choice between GC-MS and LC-MS/MS will depend on the specific laboratory capabilities and the desired sensitivity.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]

  • Chen, S., Yang, X., Li, Y., & Liu, M. (2012). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • SIELC Technologies. (2018). O,O,S- Trimethyl dithiophosphate. Retrieved from [Link]

  • Tan, G. H., & Mustafa, M. R. (2020). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Organophosphorus pesticide extraction and cleanup from soils and measurement using GC-NPD. Retrieved from [Link]

  • United States Geological Survey. (n.d.). Simple, specific analysis of organophosphorus and carbamate pesticides in sediments using column extraction and gas chromatography. Retrieved from [Link]

  • MDPI. (n.d.). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). General Quality Control (QC) Guidelines for SAM Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of seasonal sediment and phosphorus dynamics in an agricultural watershed using radiometric fingerprinting techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Retrieved from [Link]

  • Palsatech. (n.d.). The Full Process of Environmental Sampling – Step by Step. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Retrieved from [Link]

  • Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

  • Torrent Laboratory. (n.d.). A Detailed Guide Regarding Quality Control Samples. Retrieved from [Link]

  • Taylor & Francis eBooks. (2017). Handbook of Environmental Fate and Exposure Data | For Organic Chemicals. Retrieved from [Link]

  • Intertek. (n.d.). Gas Chromatography - Mass Spectrometry Analysis. Retrieved from [Link]

  • AZoM. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • toxoer. (n.d.). ENVIRONMENTAL SAMPLING AND ANALYTICAL MEASUREMENTS. Retrieved from [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. (2021). Detection of pesticides in environmental and food matrix: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

  • Bio Based Press. (n.d.). Environmental fate of chemicals in societal use. Retrieved from [Link]

  • YouTube. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Retrieved from [Link]

  • SpringerLink. (2022). Assessment of organophosphate pesticide residues in environmental media of Araromi farm settlement, Osun State, Nigeria. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • PubMed. (2014). QuEChERS Sample Preparation for the Determination of Pesticides and Other Organic Residues in Environmental Matrices: A Critical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid chromatography/mass spectrometry, MS/MS and time of flight MS: Analysis of emerging contaminants. Retrieved from [Link]

  • Minnesota Attorney General. (2000). Sulfonated Perfluorochemicals in the Environment: Sources, Dispersion, Fate and Effects. Retrieved from [Link]

  • Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]

  • Scribd. (n.d.). Quality Assurance in Environmental Labs. Retrieved from [Link]

  • PubMed. (2025). Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives. Retrieved from [Link]

Sources

Application

Certified reference materials for O,O,S-Trimethyl dithiophosphate analysis

Introduction: The Analyte and the Challenge O,O,S-Trimethyl phosphorodithioate (CAS 2953-29-9 ), often referred to as O,O,S-TMDP , is a critical organophosphorus impurity found in technical-grade pesticides such as Aceph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analyte and the Challenge

O,O,S-Trimethyl phosphorodithioate (CAS 2953-29-9 ), often referred to as O,O,S-TMDP , is a critical organophosphorus impurity found in technical-grade pesticides such as Acephate, Malathion, and Pirimiphos-methyl.[1]

Unlike its pervasive analogue O,O,S-trimethyl phosphorothioate (O,O,S-TMP, CAS 152-20-5), the dithiophosphate variant contains a second sulfur atom, altering its volatility, polarity, and toxicological profile.[1] Regulatory bodies, including the FAO and WHO, have established strict maximum limits for this impurity (e.g., 15 g/kg in Malathion TC) due to its contribution to foul odors (mercaptan-like) and potential cholinergic toxicity.[1]

The "Generic Standard" Trap

Many laboratories fail to distinguish between the thioate and dithiophosphate isomers, leading to false positives or gross quantification errors.[2] Using generic "technical grade" standards for this analysis is scientifically unsound because:

  • Isomeric Purity: Commercial standards often contain mixtures of O,O,S and O,O,O isomers.[1]

  • Oxidative Instability: The P-S bond is susceptible to oxidation, meaning non-certified standards likely have unknown purity at the moment of use.[2]

  • Metrological Traceability: Without an ISO 17034 Certified Reference Material (CRM), results are not defensible in regulatory audits (e.g., REACH, EPA, or GLP studies).[1]

Selection and Handling of Certified Reference Materials (CRMs)

To ensure data integrity (ALCOA+ principles), the selection of the CRM must follow a rigorous traceability chain.[2]

CRM Specifications
  • Analyte: O,O,S-Trimethyl phosphorodithioate[1][3][4][5][6][7][8][9][10]

  • CAS Number: 2953-29-9 (Must verify; do not confuse with 152-20-5)

  • Grade: ISO 17034 Certified Reference Material

  • Purity: >98% (determined by quantitative NMR or GC-FID/MS)

  • Uncertainty: Expanded uncertainty (

    
    ) must be stated on the CoA.
    
Handling Protocol

The stability of O,O,S-TMDP is compromised by moisture and heat.

  • Storage: Store neat standards at -20°C . Solutions in acetone/hexane are stable at 4°C for 1 week.

  • Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation, which accelerates hydrolysis of the ester bonds.

  • Sonicating: Do not sonicate for >1 minute; heat generation can degrade the dithiophosphate moiety.[2]

Metrological Traceability Chain

The following diagram illustrates how your laboratory result links back to the SI unit (Mole), ensuring the "Trustworthiness" pillar of this protocol.

TraceabilityChain Fig 1: Metrological Traceability Chain for O,O,S-TMDP Analysis per ISO 17025/17034. SI_Unit SI Unit (Mole/Kg) Primary_Std Primary Standard (NMI/NIST - qNMR) SI_Unit->Primary_Std Gravimetric Preparation CRM Certified Reference Material (ISO 17034 Provider) Primary_Std->CRM Certified Value Transfer Working_Std Laboratory Working Standard (Diluted in Acetone) CRM->Working_Std Validation & Verification Sample_Result Final Analytical Result (Your Lab) Working_Std->Sample_Result Calibration Curve

Analytical Protocol: GC-MS/MS Quantification

This protocol is designed for the determination of O,O,S-TMDP in technical pesticide matrices (e.g., Acephate).[1] GC-MS is preferred over LC-MS due to the analyte's volatility and lack of ionizable groups for ESI.[2]

Reagents & Apparatus
  • Solvent: Acetone (Pesticide Residue Grade) – chosen for high solubility of organophosphates and volatility.[2]

  • Internal Standard (ISTD): Tributyl phosphate (TBP) or Triphenyl phosphate (TPP).[2] Note: Do not use deuterated O,O,S-TMDP unless custom synthesized, as scrambling of the label can occur.

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m × 0.25mm × 0.25µm.

Instrument Parameters (GC-MS)
ParameterSettingRationale
Inlet Mode Splitless (1 µL)Maximizes sensitivity for trace impurity analysis.[2]
Inlet Temp 230°CHigh enough to volatilize, low enough to prevent thermal degradation of dithioate.[2]
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.[2]
Oven Program 60°C (1 min) → 10°C/min → 180°C → 20°C/min → 280°C (3 min)Slow ramp initially separates volatile impurities; final bake-out removes matrix.[2]
Transfer Line 280°CPrevents condensation of heavier matrix components.[2]
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.[2]
Acquisition SIM ModeSignificantly lowers Limit of Quantitation (LOQ).[2]
MS-SIM Table (Target Ions)

Identification is based on retention time match (+/- 0.1 min) and ion ratios.

AnalyteQuant Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
O,O,S-TMDP 172 (M+)157, 141, 12550
ISTD (TPP) 326 325, 21550

Mechanistic Insight: The molecular ion (172) is generally stable.[2] The fragment 157 corresponds to loss of a methyl group


, and 125 corresponds to loss of the thiomethyl group 

.
Sample Preparation Workflow

SamplePrep Fig 2: Optimized Sample Preparation Workflow for High-Throughput Analysis. Sample Tech Grade Pesticide (100 mg) Dissolve Dissolve in Acetone (10 mL Volumetric) Sample->Dissolve ISTD_Add Add ISTD (Final: 1 µg/mL) Dissolve->ISTD_Add Filter Filter (0.2 µm PTFE) Remove Particulates ISTD_Add->Filter Vial GC Vial Ready for Injection Filter->Vial

Validation & Quality Control

To satisfy "Trustworthiness," every analytical run must include a System Suitability Test (SST).[1][2]

System Suitability Criteria

Before running samples, inject the mid-level CRM standard (e.g., 5 µg/mL).[1]

  • Tailing Factor: < 1.5 (Ensures inert flow path; active sites degrade sulfur compounds).[2]

  • Signal-to-Noise: > 50:1 for the Quant Ion (172 m/z).[2]

  • Retention Time Stability: ± 0.05 min compared to previous calibration.

Linearity and Range
  • Prepare calibration standards at 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL using the CRM.

  • Acceptance:

    
    .[2]
    
  • Weighting: Use

    
     weighting if the range covers 2 orders of magnitude to improve accuracy at the low end.
    
Calculation

Calculate the concentration of O,O,S-TMDP (


) using the internal standard method:


Where


 is Peak Area, 

is the slope, and

is the y-intercept.[1]

References

  • Food and Agriculture Organization (FAO). (2016).[2] FAO Specifications and Evaluations for Agricultural Pesticides: Pirimiphos-methyl.[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum for Phosphorodithioic acid, O,O,S-trimethyl ester (CAS 2953-29-9).[1][6][7][8][9] NIST Chemistry WebBook, SRD 69.[1][2][7] Retrieved from [Link]

  • World Health Organization (WHO). (2006).[2][6] Specifications for Public Health Pesticides: Malathion Technical Material. Retrieved from [Link]

  • U.S. EPA. (2011).[2] Acephate Technical Fact Sheet. National Pesticide Information Center.[2][11] Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Pharmacokinetic Investigation of O,O,S-Trimethyl Dithiophosphate

Introduction: The Significance of O,O,S-Trimethyl Dithiophosphate in Pharmacokinetic and Toxicological Research O,O,S-Trimethyl dithiophosphate (OOS-TMPD) is a member of the organophosphate (OP) chemical class. While not...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of O,O,S-Trimethyl Dithiophosphate in Pharmacokinetic and Toxicological Research

O,O,S-Trimethyl dithiophosphate (OOS-TMPD) is a member of the organophosphate (OP) chemical class. While not a primary active ingredient in most commercial pesticides, it is often present as an impurity in technical-grade OP insecticides.[1][2] The presence of OOS-TMPD and its isomers, such as O,S,S-trimethyl phosphorodithioate (OSS-TMPD), is of significant toxicological concern due to their potential to induce adverse health effects, including pneumotoxicity and immunomodulation.[2][3][4] Understanding the pharmacokinetic (PK) and toxicokinetic (TK) profiles of OOS-TMPD is crucial for comprehensive risk assessment of OP insecticide formulations and for elucidating the mechanisms underlying its toxicity.

These application notes provide a structured guide for researchers, scientists, and drug development professionals to design and execute robust pharmacokinetic studies on OOS-TMPD. The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Physicochemical Properties of O,O,S-Trimethyl Dithiophosphate

A foundational understanding of the physicochemical properties of OOS-TMPD is essential for designing appropriate experimental conditions, from solvent selection to analytical method development.

PropertyValueSource
Molecular Formula C₃H₉O₂PS₂[5]
Molecular Weight 172.21 g/mol [5]
CAS Number 2953-29-9[5]
SMILES COP(=S)(OC)SC[5]

Metabolic Pathways and Toxicokinetics of OOS-TMPD Isomers

The biological effects of OOS-TMPD are intrinsically linked to its metabolic fate. While specific data for OOS-TMPD is limited, studies on the closely related and more toxic isomer, O,S,S-trimethyl phosphorodithioate (OSS-TMPD), provide critical insights into the probable metabolic pathways.

The metabolism of these compounds is primarily mediated by the cytochrome P-450 (CYP) enzyme system, particularly in the liver and lungs.[3] A key metabolic step is oxidative desulfuration, which can lead to the formation of more toxic oxon analogs. The metabolism of OSS-TMPD has been shown to be NADPH-dependent, indicating the involvement of CYP-dependent mixed-function oxidases.[3] Notably, lung microsomes exhibit a significantly lower Km for the metabolism of OSS-TMPD compared to liver microsomes, suggesting a higher metabolic activity in the lungs which may contribute to its characteristic pneumotoxicity.[3]

The primary metabolite identified from the in vitro metabolism of OSS-TMPD is O,S-dimethyl phosphorothioate.[3] It is hypothesized that the metabolic activation involves the oxidation of a thiolo-sulfur, leading to the formation of reactive intermediates that can bind to cellular macromolecules.[3]

Conceptual Metabolic Pathway

OOS_TMPD O,O,S-Trimethyl dithiophosphate (Parent Compound) PhaseI Phase I Metabolism (CYP450-mediated oxidation) OOS_TMPD->PhaseI Reactive_Intermediate Reactive Intermediate (e.g., Oxon analog) PhaseI->Reactive_Intermediate Detoxified_Metabolite Detoxified Metabolite (e.g., O,S-dimethyl phosphorothioate) Reactive_Intermediate->Detoxified_Metabolite Covalent_Binding Covalent Binding to Cellular Macromolecules Reactive_Intermediate->Covalent_Binding PhaseII Phase II Metabolism (e.g., Glutathione Conjugation) Excretion Excretion (Urine, Feces) PhaseII->Excretion Detoxified_Metabolite->PhaseII Toxicity Toxicity (e.g., Pneumotoxicity) Covalent_Binding->Toxicity

Caption: Conceptual metabolic pathway of O,O,S-Trimethyl dithiophosphate.

In Vivo Pharmacokinetic Studies: A Step-by-Step Protocol

This protocol outlines a typical in vivo study in a rodent model (e.g., rats) to determine the fundamental pharmacokinetic parameters of OOS-TMPD.

Experimental Workflow

Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats, 7 days) Dosing Dosing (Oral gavage or Intravenous injection) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein or cannula) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Processing Sample Processing (Protein precipitation, Liquid-liquid extraction, or Solid-phase extraction) Plasma_Separation->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis (Quantification of OOS-TMPD and metabolites) Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (e.g., using Phoenix WinNonlin) LC_MS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of OOS-TMPD.

Protocol Details
  • Animal Model and Acclimation:

    • Use adult male Sprague-Dawley rats (8-10 weeks old).

    • Acclimate animals for at least 7 days with a 12-hour light/dark cycle and free access to food and water.

  • Dose Preparation and Administration:

    • Prepare a dosing solution of OOS-TMPD in a suitable vehicle (e.g., corn oil).

    • For oral administration, deliver the dose via gavage.

    • For intravenous administration, use a formulation compatible with injection and administer via a tail vein or a surgically implanted cannula.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method for the quantification of OOS-TMPD and its potential metabolites in plasma, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key PK parameters including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

In Vitro Metabolism Studies: Elucidating Metabolic Pathways

In vitro systems are invaluable for identifying metabolizing enzymes and potential drug-drug interactions.

Protocol: Metabolic Stability in Liver Microsomes
  • Materials:

    • Pooled liver microsomes (human, rat)

    • NADPH regenerating system

    • OOS-TMPD

    • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Procedure:

    • Pre-incubate microsomes with buffer at 37°C.

    • Initiate the reaction by adding OOS-TMPD and the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of OOS-TMPD remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Bioanalytical Method Development for OOS-TMPD Quantification

A robust bioanalytical method is the cornerstone of any pharmacokinetic study. LC-MS/MS is the preferred technique due to its high sensitivity and selectivity.

Key Steps in Method Development
  • Sample Preparation:

    • Protein Precipitation: Simple and fast, but may have matrix effects. Use a cold solvent like acetonitrile or methanol.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts. Use an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated. Select a cartridge based on the physicochemical properties of OOS-TMPD.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Develop a gradient elution method using a mobile phase of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).

  • Mass Spectrometric Detection:

    • Optimize the mass spectrometer parameters in positive or negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, selecting appropriate precursor and product ion transitions for OOS-TMPD and an internal standard.

References

  • Koizumi, A., et al. (2007). Roles of neuropeptides in O,O,S-trimethylphosphorothioate (OOS-TMP)-induced anorexia in mice. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Gandy, J., et al. (1990). Studies on the metabolism of the pneumotoxin O,S,S-trimethyl phosphorodithioate--I. Lung and liver microsomes. Biochemical Pharmacology. Available at: [Link]

  • National Toxicology Program. (2018). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Toxicology Program. Available at: [Link]

  • ATSDR. (1997). Toxicological Profile for Diisopropyl Methylphosphonate. Agency for Toxic Substances and Disease Registry.
  • Wang, Y., et al. (2023). Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides. The Journal of Clinical Pharmacology. Available at: [Link]

  • Geary, R. S., et al. (2001). Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Dési, I., et al. (1986). Long-term morphologic and biochemical changes induced by O,O,S-trimethyl phosphorothioate in the rat lung. Archives of Toxicology. Available at: [Link]

  • Rodgers, K. E., et al. (1988). Effects of acute administration of O,S,S-trimethyl phosphorodithioate on the generation of cellular and humoral immune responses following in vitro stimulation. Immunopharmacology. Available at: [Link]

  • PubChem. O,O,S-Trimethyl phosphorothioate. National Center for Biotechnology Information. Available at: [Link]

  • Admescope. Services for in vitro Metabolism research. Available at: [Link]

  • Williams, D. E. (2018). Mitochondrial Toxicity. Methods in Molecular Biology.
  • Meyer, J. N., et al. (2018). Sources, mechanisms, and consequences of chemical-induced mitochondrial toxicity. Toxicology. Available at: [Link]

  • Fu, X., et al. (2018). Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice. Xenobiotica. Available at: [Link]

  • Verweij, M., et al. (2015). Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult rats. Regulatory Toxicology and Pharmacology. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Analysis of O,O,S-Trimethyl dithiophosphate as a Metabolite of Dimethoate

Introduction: The Significance of Monitoring Dimethoate Metabolism Dimethoate, an organophosphate insecticide, is widely utilized in agriculture to protect crops from a variety of pests.[1][2] However, its application ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Monitoring Dimethoate Metabolism

Dimethoate, an organophosphate insecticide, is widely utilized in agriculture to protect crops from a variety of pests.[1][2] However, its application raises concerns due to its potential toxicity to non-target organisms, including mammals.[3] The toxicity of Dimethoate is intrinsically linked to its biotransformation, which leads to the formation of various metabolites, some of which exhibit greater toxicity than the parent compound.[2][4] Among these, O,O,S-Trimethyl dithiophosphate has been identified as a significant metabolite, and its presence in biological and environmental samples can serve as a key indicator of Dimethoate exposure.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the detection and quantification of O,O,S-Trimethyl dithiophosphate. It delves into the metabolic pathway of Dimethoate, the properties of O,O,S-Trimethyl dithiophosphate, and detailed protocols for its analysis.

The Metabolic Journey of Dimethoate: A Pathway to Bioactivation and Detoxification

The metabolism of Dimethoate is a complex process involving several enzymatic reactions that can lead to both bioactivation and detoxification.[4] The primary metabolic pathways include oxidation and hydrolysis.[4] A crucial step in Dimethoate's bioactivation is the oxidative desulfuration of the P=S bond to a P=O bond, resulting in the formation of Omethoate (dimethoxon).[2][4] Omethoate is a more potent inhibitor of acetylcholinesterase (AChE) and thus exhibits higher acute toxicity than Dimethoate.[2][7]

Recent studies have also elucidated an S-methylation pathway, leading to the formation of P-SMe metabolites, including O,O,S-Trimethyl dithiophosphate.[5] This in vivo S-methylation of the intermediate O,O-dialkyl phosphorodithioic acids represents a significant metabolic route.[5] The formation of O,O,S-Trimethyl dithiophosphate is noteworthy as it, along with other metabolites, contributes to the overall toxicological profile of Dimethoate exposure.[5]

Dimethoate_Metabolism Dimethoate Dimethoate ((CH3O)2P(S)SCH2C(O)NHCH3) Omethoate Omethoate ((CH3O)2P(O)SCH2C(O)NHCH3) Dimethoate->Omethoate Oxidative Desulfuration Carboxylic_Acid_Metabolite Dimethoate Carboxylic Acid Dimethoate->Carboxylic_Acid_Metabolite Hydrolysis Dialkyl_Phosphorodithioic_Acid O,O-Dimethyl phosphorodithioic acid ((CH3O)2P(S)SH) Dimethoate->Dialkyl_Phosphorodithioic_Acid Hydrolysis OOS_Trimethyl_dithiophosphate O,O,S-Trimethyl dithiophosphate ((CH3O)2P(S)SCH3) Dialkyl_Phosphorodithioic_Acid->OOS_Trimethyl_dithiophosphate S-methylation

Figure 1: Simplified metabolic pathway of Dimethoate.

O,O,S-Trimethyl dithiophosphate: A Closer Look at a Key Metabolite

O,O,S-Trimethyl dithiophosphate is a colorless oil with a molecular weight of 172.21 g/mol .[6][8] Its chemical and physical properties are summarized in the table below. Understanding these properties is crucial for developing effective analytical methods. For instance, its solubility in organic solvents like chloroform and DMSO informs the choice of extraction solvents.[6]

PropertyValueSource
CAS Number 2953-29-9[9]
Molecular Formula C3H9O2PS2[9]
Molecular Weight 172.21 g/mol [8]
Appearance Colourless Oil[6]
Boiling Point 103 °C (at 14 Torr)[6]
Density 1.2587 g/cm³ (at 0 °C)[6]
Solubility Slightly soluble in Chloroform and DMSO[6]
LogP 2.00[9]

Toxicological Significance: O,O,S-Trimethyl dithiophosphate is classified as toxic if swallowed and harmful in contact with skin.[10] It can also cause skin and serious eye irritation.[10] The presence of this metabolite is not only an indicator of Dimethoate exposure but also a contributor to the overall toxicity.

Analytical Methodologies for the Detection and Quantification of O,O,S-Trimethyl dithiophosphate

The accurate detection and quantification of O,O,S-Trimethyl dithiophosphate in various matrices such as urine, tissues, and environmental samples are paramount for assessing Dimethoate exposure.[5] The following sections provide detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Analysis

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Urine, Tissue, etc.) Homogenization Homogenization (for tissue samples) Sample_Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) (Optional) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC-UV/MS Concentration->HPLC GCMS GC-MS Concentration->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Confirmation Confirmation Quantification->Confirmation

Figure 2: General workflow for the analysis of O,O,S-Trimethyl dithiophosphate.

Protocol 1: Sample Preparation from Biological Matrices

The goal of sample preparation is to extract the analyte of interest from a complex matrix, remove interferences, and concentrate it for instrumental analysis.[11]

Materials:

  • Biological sample (e.g., urine, homogenized tissue)

  • Acetonitrile (ACN), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18), optional for cleanup

Procedure:

  • Sample Collection and Storage: Collect samples in appropriate containers and store them at -20°C or lower to prevent degradation of the analyte.

  • Extraction:

    • For liquid samples (e.g., urine): To 5 mL of the sample in a 15 mL centrifuge tube, add 5 mL of acetonitrile.

    • For solid samples (e.g., tissue homogenate): To 1 g of homogenate in a 50 mL centrifuge tube, add 10 mL of acetonitrile.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Supernatant Collection: Carefully transfer the supernatant (acetonitrile layer) to a clean tube.

  • Optional Cleanup (SPE): For complex matrices, a cleanup step may be necessary.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the analyte with 5 mL of acetonitrile or dichloromethane.

  • Drying and Concentration: Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Causality behind Experimental Choices:

  • Acetonitrile: Chosen for its ability to precipitate proteins from biological samples while efficiently extracting moderately polar compounds like O,O,S-Trimethyl dithiophosphate.

  • SPE Cleanup: C18 cartridges are used to remove highly polar and non-polar interferences that could affect chromatographic separation and instrument performance.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of O,O,S-Trimethyl dithiophosphate.[9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS detection, replace phosphoric acid with formic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV at 220 nm or MS in selected ion monitoring (SIM) mode.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of O,O,S-Trimethyl dithiophosphate in the mobile phase, ranging from the expected sample concentrations.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of O,O,S-Trimethyl dithiophosphate in the samples from the calibration curve.

Causality behind Experimental Choices:

  • C18 Column: A versatile reverse-phase column that provides good retention and separation for moderately non-polar compounds.

  • Acetonitrile/Water Mobile Phase: Offers good separation efficiency and is compatible with both UV and MS detectors. The use of formic acid for MS is to ensure proper ionization.[9]

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the confirmation and quantification of O,O,S-Trimethyl dithiophosphate.[5]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Procedure:

  • Derivatization (if necessary): For some organophosphate metabolites, derivatization may be required to improve volatility and chromatographic performance. However, O,O,S-Trimethyl dithiophosphate is generally amenable to direct GC analysis.

  • Standard Preparation: Prepare calibration standards in a suitable solvent (e.g., toluene).

  • Analysis: Inject the prepared standards and reconstituted sample extracts into the GC-MS system.

  • Data Analysis: Identify O,O,S-Trimethyl dithiophosphate based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the peak areas of a characteristic ion.

Causality behind Experimental Choices:

  • DB-5ms Column: A robust, low-bleed column suitable for the analysis of a wide range of organic compounds.

  • SIM Mode: Increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, which is crucial for trace-level analysis in complex matrices.

Data Interpretation and Quality Control

To ensure the reliability of the analytical results, a robust quality control (QC) system is essential.

  • Calibration: A calibration curve with a correlation coefficient (r²) of >0.99 should be generated for each analytical batch.

  • Blanks: Analyze method blanks with each batch of samples to check for contamination.

  • Spiked Samples: Analyze matrix-spiked samples to assess the accuracy and recovery of the method. Recoveries should typically be within 70-120%.

  • Internal Standards: The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.[12]

Conclusion

The analysis of O,O,S-Trimethyl dithiophosphate is a critical component in understanding the toxicokinetics of Dimethoate and for biomonitoring of exposed individuals. The protocols outlined in this application note provide a robust framework for the reliable detection and quantification of this key metabolite. By understanding the rationale behind the analytical choices, researchers can adapt and validate these methods for their specific needs, contributing to a more comprehensive assessment of the risks associated with Dimethoate use.

References

  • SIELC Technologies. (2018, February 16). O,O,S- Trimethyl dithiophosphate.
  • Black, R. M., & Read, R. W. (1996). O,O,S-trimethyl phosphorodithioate and phosphorothiolate as metabolites of dimethoate in mice. Chemical Research in Toxicology, 9(7), 1163-1167.
  • ChemicalBook. (n.d.). O,O,S-TRIMETHYLDITHIOPHOSPHATE CAS#: 2953-29-9.
  • Santa Cruz Biotechnology. (n.d.). O,O'-Diethyl dithiophosphate.
  • ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples.
  • Preprints.org. (2021, August 27). Decomposition of Dimethoate and Omethoate in Aqueous Solutions – Half-Life, Neurotoxicity and Mechanism of Hydrolysis.
  • LGC Standards. (n.d.). O,O,S-Trimethyl Dithiophosphate.
  • PubChem. (n.d.). Methyl phosphorodithioate.
  • United States Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography.
  • ResearchGate. (n.d.). Metabolic pathway of dimethoate in mammals (Hassan et al. 1969).
  • EURL-Pesticides. (n.d.). Metabolites of dimethoate and omethoate - Method development and pilot monitoring.
  • INCHEM. (1989). Dimethoate (EHC 90, 1989).
  • EURL-Pesticides. (2019, April 28). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring.

Sources

Method

Application Note: High-Sensitivity Detection of O,O,S-Trimethyl dithiophosphate in Environmental Matrices

Abstract This document provides a comprehensive guide for the sensitive and selective detection of O,O,S-Trimethyl dithiophosphate (OOS-TMPD) in complex environmental matrices such as water and soil. OOS-TMPD is a notabl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the sensitive and selective detection of O,O,S-Trimethyl dithiophosphate (OOS-TMPD) in complex environmental matrices such as water and soil. OOS-TMPD is a notable environmental contaminant, often arising as a degradation product of organophosphate pesticides like dimethoate.[1] Its presence in the environment necessitates robust and reliable analytical methods for monitoring and risk assessment. This guide details field-proven protocols for sample collection, preparation, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its accuracy and sensitivity in pesticide residue analysis.[2] We emphasize the rationale behind key procedural steps and incorporate a rigorous Quality Assurance/Quality Control (QA/QC) framework to ensure the generation of trustworthy and reproducible data.

Introduction: The Analyte in Focus

O,O,S-Trimethyl dithiophosphate (OOS-TMPD) is an organothiophosphate compound that, while not typically used as an active pesticide itself, is an important metabolite and impurity associated with major insecticides such as dimethoate.[1] Its detection in environmental samples serves as a key indicator of the breakdown and environmental fate of its parent compounds. Given the neurotoxic potential of organophosphates as a class, which act by inhibiting the acetylcholinesterase enzyme, monitoring for OOS-TMPD is crucial for ecological and human health risk assessment.[3][4]

The analytical challenge lies in detecting trace levels of OOS-TMPD within intricate matrices like soil, which contains numerous potential interferences. The methodologies presented herein are designed to overcome these challenges through efficient extraction, targeted cleanup, and highly selective instrumental analysis.

Table 1: Physicochemical Properties of O,O,S-Trimethyl dithiophosphate

PropertyValueSource
CAS Number 2953-29-9[1][5]
Molecular Formula C₃H₉O₂PS₂[5][6]
Molecular Weight 172.21 g/mol [5]
Appearance Colourless Oil[1]
Boiling Point 103 °C at 14 Torr[1]
Solubility Slightly soluble in Chloroform, DMSO[1]
LogP 2.00[6]

Analytical Strategy: The Rationale for GC-MS

The preferred analytical technique for OOS-TMPD is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This choice is underpinned by several key advantages:

  • Volatility: OOS-TMPD possesses sufficient volatility and thermal stability to be amenable to GC analysis.

  • Selectivity: Mass Spectrometry provides unparalleled selectivity. By monitoring for specific mass-to-charge ratio (m/z) ions unique to OOS-TMPD, it is possible to distinguish the analyte from co-eluting matrix components. The use of Selected Ion Monitoring (SIM) mode further enhances this, dramatically improving the signal-to-noise ratio and lowering detection limits.

  • Sensitivity: Modern GC-MS systems can achieve detection limits in the parts-per-trillion (ppt) to parts-per-billion (ppb) range, which is essential for environmental monitoring.[7]

  • Confirmation: The fragmentation pattern (mass spectrum) generated by the MS serves as a chemical fingerprint, providing definitive confirmation of the analyte's identity.

While Liquid Chromatography (LC) is a viable alternative, GC often provides better resolution and sensitivity for moderately polar, volatile compounds like OOS-TMPD without the need for derivatization.[6]

Sample Collection and Preparation: The Foundation of Accuracy

The goal of sample preparation is to efficiently extract OOS-TMPD from the matrix while simultaneously removing interfering compounds. The process is the most critical and important step during analysis.[2] Separate protocols are required for water and soil matrices.

Workflow for Environmental Sample Analysis

The following diagrams illustrate the comprehensive workflows for processing water and soil/sediment samples from collection to final data analysis.

Water Sample Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collect 1. Collect 1L Water Sample (Amber Glass) Preserve 2. Preserve (Store at 4°C) Collect->Preserve Spike_W 3. Spike Surrogate & Internal Standards Preserve->Spike_W SPE 4. Solid Phase Extraction (SPE) Spike_W->SPE Elute 5. Elute Analyte SPE->Elute Concentrate_W 6. Concentrate to 1 mL Elute->Concentrate_W GCMS_W 7. GC-MS Analysis Concentrate_W->GCMS_W Data_W 8. Data Processing & Quantification GCMS_W->Data_W

Caption: Workflow for Water Sample Analysis.

Soil Sample Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collect 1. Collect Soil Sample (Wide-mouth Glass Jar) Dry 2. Air Dry & Sieve (<2 mm) Collect->Dry Spike_S 3. Spike Surrogate & Internal Standards Dry->Spike_S Extract 4. Solvent Extraction (e.g., Acetonitrile) Spike_S->Extract Cleanup 5. Dispersive SPE (d-SPE) Cleanup Extract->Cleanup Concentrate_S 6. Concentrate to 1 mL Cleanup->Concentrate_S GCMS_S 7. GC-MS Analysis Concentrate_S->GCMS_S Data_S 8. Data Processing & Quantification GCMS_S->Data_S

Caption: Workflow for Soil/Sediment Sample Analysis.

Protocol for Water Sample Preparation (Based on SPE)

This protocol utilizes Solid Phase Extraction (SPE), a robust technique for isolating analytes from a liquid matrix.

  • Sample Collection: Collect a 1-liter representative water sample in an amber glass bottle. Store at 4°C and process within 48 hours.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Spike the water sample with a surrogate standard (e.g., triphenyl phosphate) to monitor extraction efficiency. Pass the entire 1 L sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Drying: After loading, draw air through the cartridge for 15-20 minutes to remove residual water.

  • Elution: Elute the trapped OOS-TMPD from the cartridge using 2 x 5 mL aliquots of ethyl acetate. The choice of ethyl acetate is based on its ability to effectively desorb the analyte from the C18 sorbent.

  • Concentration: Collect the eluate in a collection tube. Add an internal standard (for quantification) and concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Protocol for Soil/Sediment Sample Preparation (Based on QuEChERS)

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is highly effective for pesticide residue analysis in food and environmental samples.[3]

  • Sample Preparation: Air-dry the soil sample in a well-ventilated area away from direct sunlight to prevent photodegradation. Grind the dried soil and sieve it through a 2-mm mesh to ensure homogeneity.[8]

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. Acetonitrile is chosen for its efficiency in extracting a wide range of pesticides.

    • Spike with a surrogate standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The magnesium sulfate facilitates the partitioning of acetonitrile from the aqueous phase of the soil, while sodium chloride helps to reduce emulsions.

    • Shake vigorously for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • The PSA sorbent is critical as it removes organic acids, fatty acids, and other polar interferences that could affect the GC system.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation: Transfer the cleaned supernatant to an autosampler vial. Add the internal standard. The sample is now ready for GC-MS analysis.

Instrumental Analysis: GC-MS Protocol

The following parameters provide a robust starting point for the analysis of OOS-TMPD. Analysts should optimize these based on their specific instrumentation and data quality objectives.[9]

Table 2: Recommended GC-MS Instrumental Parameters

ParameterSettingRationale
Gas Chromatograph Agilent 7890 or equivalentN/A
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level detection.
Injector Temp. 250°CEnsures rapid volatilization of OOS-TMPD without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)A 5% phenyl-methylpolysiloxane phase offers excellent selectivity and inertness for organophosphorus compounds.[10]
Oven Program 70°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minProvides good separation of OOS-TMPD from potential matrix interferences.
Mass Spectrometer Agilent 5977 or equivalentN/A
Transfer Line Temp. 280°CPrevents analyte condensation between the GC and MS.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization method creating a characteristic fragmentation pattern.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only target-specific ions.
Quantification Ion m/z 125 (Primary)Based on the typical mass spectrum of OOS-TMPD.
Qualifier Ions m/z 157, 93 (Secondary)Used to confirm analyte identity by verifying ion ratios.

Quality Assurance & Quality Control (QA/QC)

A robust QA/QC protocol is essential for producing legally defensible and scientifically valid data. This framework ensures the entire analytical process is monitored and controlled.

QA_QC_Framework cluster_batch Analytical Batch QC decision decision process process pass pass fail fail MB Method Blank (MB) D1 Contamination < LOQ? MB->D1 Analyzes for contamination LCS Lab Control Spike (LCS) D2 Recovery within 70-130%? LCS->D2 Measures accuracy MS_MSD Matrix Spike / Spike Duplicate (MS/MSD) D3 Recovery & RPD within limits? MS_MSD->D3 Measures matrix effect (accuracy & precision) SUR Surrogate Standard D4 Recovery within 60-140%? SUR->D4 Measures sample-specific extraction efficiency P1 Batch OK D1->P1 Yes F1 Identify source, re-prepare batch D1->F1 No P2 Method Accuracy OK F2 Check standards, re-analyze D2->P2 Yes D2->F2 No P3 Matrix Effects OK F3 Flag data, check for interferences D3->P3 Yes D3->F3 No P4 Sample Extraction OK F4 Check extraction, re-extract if needed D4->P4 Yes D4->F4 No

Caption: Quality Assurance/Quality Control (QA/QC) Decision Framework.

Table 3: QA/QC Acceptance Criteria

QC SamplePurposeFrequencyAcceptance CriteriaCorrective Action
Method Blank Assess contamination during sample prep & analysis1 per 20 samplesBelow Limit of Quantification (LOQ)Identify and eliminate contamination source; re-process batch.
Laboratory Control Sample (LCS) Assess method accuracy on a clean matrix1 per 20 samples70-130% recoveryCheck standard preparation and instrument performance.
Matrix Spike / Spike Duplicate (MS/MSD) Assess matrix interference on accuracy and precision1 per 20 samples70-130% recovery; <20% RPDFlag data for potential matrix effects; modify cleanup if necessary.
Surrogate Standard Assess extraction efficiency for each sampleSpiked into every sample60-140% recoveryRe-extract sample if recovery is outside limits.
Instrument Calibration Establish quantification curveDaily or per batchr² > 0.995Re-run calibration; check instrument for issues.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the detection and quantification of O,O,S-Trimethyl dithiophosphate in water and soil matrices. By combining efficient sample preparation techniques with the high sensitivity and selectivity of GC-MS, laboratories can achieve the low detection limits required for meaningful environmental assessment. Adherence to the described QA/QC procedures is paramount to ensuring the integrity and defensibility of the resulting data. These methods serve as a critical tool for researchers and environmental scientists monitoring the fate and impact of organophosphate pesticides in the environment.

References

  • SIELC Technologies. (2018, February 16). O,O,S- Trimethyl dithiophosphate. Retrieved from [Link]

  • Oxford Academic. (2021, April 15). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O,O,S-Trimethyl phosphorothioate. PubChem. Retrieved from [Link]

  • California Department of Transportation. (2008, February). METHOD OF TEST FOR MECHANICAL ANALYSIS OF SOILS. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Analytical Methods for Fuel Oxygenates. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

  • CentAUR. (2017, October 24). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. Retrieved from [Link]

  • Cromlab Instruments. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (2006). Preparation of Soil and Sediment Samples for Determination of Organometallic Compounds. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8290A, Appendix A (SW-846). Retrieved from [Link]

  • CSB/SJU. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Analytical Methods Approved for Compliance Monitoring under the Long Term 2 Enhanced Surface Water Treatment Rule. Retrieved from [Link]

  • YSI Inc. (2017, June 29). EPA Approved Methods with YSI Instruments. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, September 29). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Soil Sample Preparation Protocol. Retrieved from [Link]

  • SciSpace. (n.d.). Manual for Soil and Water Analysis. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8290A, Appendix A (SW-846). Retrieved from [Link]

Sources

Application

Applications of O,O,S-Trimethyl Dithiophosphate in Insecticide Research: A Detailed Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of O,O,S-Trimethyl dithiophosphate in insecticide research. This guide offers in-...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of O,O,S-Trimethyl dithiophosphate in insecticide research. This guide offers in-depth insights into its mechanism of action, synthesis, and practical applications, along with detailed experimental protocols.

Introduction: The Role of O,O,S-Trimethyl Dithiophosphate in Pest Management

O,O,S-Trimethyl dithiophosphate is an organophosphorus compound that has been a subject of interest in the field of insecticide research. Like other organophosphates, its insecticidal activity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] The accumulation of the neurotransmitter acetylcholine due to AChE inhibition leads to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[1][2]

This guide will delve into the practical aspects of working with O,O,S-Trimethyl dithiophosphate, providing researchers with the necessary protocols to investigate its efficacy and to further understand its role in insecticide development and resistance management.

Physicochemical Properties and Handling

Before commencing any experimental work, it is crucial to understand the physicochemical properties of O,O,S-Trimethyl dithiophosphate for safe and effective handling.

PropertyValueReference
CAS Number 2953-29-9[3]
Molecular Formula C3H9O2PS2[3]
Molecular Weight 172.21 g/mol [3]
Appearance Colorless oilChemicalBook
Boiling Point 103 °C at 14 TorrChemicalBook
Density 1.2587 g/cm³ at 0 °CChemicalBook
Solubility Slightly soluble in Chloroform and DMSOChemicalBook

Note on Stability: The stability of O,O,S-Trimethyl dithiophosphate in solution is a critical factor for the reproducibility of bioassays. While specific stability data in common bioassay solvents like acetone and ethanol is not extensively published, it is best practice to prepare fresh solutions for each experiment to minimize degradation. As a metabolite of insecticides like dimethoate, it exhibits some level of stability in biological matrices.[4]

Synthesis and Purification of O,O,S-Trimethyl Dithiophosphate

For research purposes, the synthesis of O,O,S-Trimethyl dithiophosphate can be achieved through several methods. A common approach involves the reaction of a suitable phosphorus-containing precursor with a methylating agent. The following is a generalized protocol based on established organophosphorus chemistry.[5][6]

Synthesis Protocol

Materials:

  • O-Methyl phosphorodichloridothioate

  • Methanol

  • Sodium hydroxide

  • Dichloromethane (CH₂Cl₂)

  • Ammonium hydroxide

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve O-Methyl phosphorodichloridothioate in dichloromethane and cool the mixture in an ice bath to -5 to 5°C.[6]

  • Prepare "methyl lye" by reacting pre-chilled methanol with aqueous sodium hydroxide under an inert atmosphere.[6]

  • Slowly add the "methyl lye" to the stirred solution of O-Methyl phosphorodichloridothioate over 2-3 hours, maintaining the temperature between -5 and 5°C.[6]

  • Continue stirring for an additional hour at the same temperature. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.[6]

  • Once the reaction is complete, stop stirring and allow the phases to separate. Isolate the organic phase containing O,O-dimethyl phosphorochloridothioate.

  • In a separate reactor maintained at 40°C, simultaneously add the dichloromethane solution of O,O-dimethyl phosphorochloridothioate, 25% sodium hydroxide, and 18% ammonium hydroxide.[6]

  • Maintain the reaction for 3 hours at 40°C.

  • After the reaction, separate the phases and extract the aqueous phase with dichloromethane to recover the product.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude O,O,S-Trimethyl dithiophosphate.

Purification by Silica Gel Column Chromatography

The crude product can be purified using silica gel column chromatography.[1][2][7]

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexane/Ethyl acetate gradient

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude O,O,S-Trimethyl dithiophosphate in a minimal amount of dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC with a suitable solvent system and visualization under a UV lamp.

  • Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Insecticidal Activity Evaluation: Bioassay Protocols

To determine the insecticidal efficacy of O,O,S-Trimethyl dithiophosphate, standardized bioassays are essential. The choice of bioassay will depend on the target insect species and the mode of action of the insecticide.

General Considerations for Bioassays
  • Insect Rearing: Use healthy, laboratory-reared insects of a known age and developmental stage to ensure uniformity in response.

  • Solvent Selection: O,O,S-Trimethyl dithiophosphate is slightly soluble in DMSO and chloroform. For bioassays, acetone or ethanol are commonly used as solvents for organophosphates. It is crucial to run a solvent-only control to ensure that the solvent itself does not cause mortality.

  • Concentration Range: A preliminary range-finding study is necessary to determine the appropriate concentrations for definitive bioassays. This typically involves testing a wide range of concentrations to identify the approximate lethal concentrations.

  • Replicates: Use a sufficient number of replicates (typically 3-5) for each concentration and control group to ensure statistical validity.

  • Environmental Conditions: Maintain constant temperature, humidity, and photoperiod throughout the experiment, as these factors can influence insect susceptibility to insecticides.

Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Spodoptera litura)

This method is suitable for assessing the toxicity of insecticides to leaf-feeding insects.[8][9][10][11]

Materials:

  • O,O,S-Trimethyl dithiophosphate

  • Acetone or other suitable solvent

  • Distilled water

  • Triton X-100 or other non-ionic surfactant

  • Fresh, untreated host plant leaves (e.g., castor, cabbage)

  • Petri dishes or ventilated containers

  • Third-instar larvae of the target insect

Procedure:

  • Prepare a stock solution of O,O,S-Trimethyl dithiophosphate in the chosen solvent.

  • Prepare a series of dilutions from the stock solution.

  • Add a small amount of surfactant (e.g., 0.1%) to each dilution to ensure even leaf coverage.

  • Dip individual leaves into each test solution for a standardized time (e.g., 10-20 seconds).

  • Allow the leaves to air-dry completely in a fume hood.

  • Place one treated leaf in each Petri dish lined with filter paper.

  • Introduce a single third-instar larva into each Petri dish.

  • Seal the Petri dishes and incubate under controlled environmental conditions.

  • Assess mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Topical Application Bioassay for Adult Insects (e.g., Musca domestica)

This method is used to determine the contact toxicity of an insecticide.

Materials:

  • O,O,S-Trimethyl dithiophosphate

  • Acetone

  • Microsyringe or microapplicator

  • Adult insects of a uniform age and sex

  • Holding cages with food and water

Procedure:

  • Prepare a series of dilutions of O,O,S-Trimethyl dithiophosphate in acetone.

  • Immobilize the insects by chilling or using CO₂.

  • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Treat a control group with acetone only.

  • Place the treated insects in holding cages with access to food and water.

  • Record mortality at 24 hours post-treatment.

  • Calculate the LD50 (lethal dose to kill 50% of the population) using probit analysis.

Mechanism of Action Study: Acetylcholinesterase Inhibition Assay

The primary mode of action of organophosphorus insecticides is the inhibition of acetylcholinesterase. This can be quantified using an in vitro assay.

AChE_Inhibition_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Insect Insect Tissue (e.g., head) Homogenize Homogenize in Buffer Insect->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant (Enzyme Source) Centrifuge->Supernatant Add_Enzyme Add Enzyme Extract Supernatant->Add_Enzyme Plate 96-well Plate Plate->Add_Enzyme Add_Inhibitor Add O,O,S-Trimethyl dithiophosphate Add_Enzyme->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Substrate Add Substrate (ATCI) & DTNB (Ellman's Reagent) Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Data Plot % Inhibition vs. Concentration Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Protocol based on Ellman's method:

Materials:

  • Insect heads (source of AChE)

  • Phosphate buffer (pH 7.5)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • O,O,S-Trimethyl dithiophosphate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Homogenize insect heads in cold phosphate buffer.

    • Centrifuge the homogenate at 4°C.

    • Use the resulting supernatant as the enzyme source.

  • Assay:

    • In a 96-well plate, add the enzyme extract to each well.

    • Add different concentrations of O,O,S-Trimethyl dithiophosphate to the test wells. Include a control with no inhibitor.

    • Incubate the plate for a specific period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the reaction by adding ATCI and DTNB to all wells.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Monitoring Insecticide Resistance

The development of resistance is a major challenge in pest control. Monitoring the susceptibility of insect populations to O,O,S-Trimethyl dithiophosphate is crucial for effective resistance management.

Resistance_Monitoring_Cycle Collect Collect Insect Population from the Field Bioassay Perform Bioassays (e.g., Leaf-dip, Topical) Collect->Bioassay Determine_LC50 Determine LC50/LD50 Bioassay->Determine_LC50 Compare Compare with Baseline Susceptibility Data Determine_LC50->Compare Resistance_Ratio Calculate Resistance Ratio (RR) Compare->Resistance_Ratio Management_Strategy Inform Pest Management Strategy Resistance_Ratio->Management_Strategy Management_Strategy->Collect Continuous Monitoring

Protocol for Resistance Monitoring:

  • Establish a Baseline: Determine the LC50 or LD50 of O,O,S-Trimethyl dithiophosphate for a known susceptible population of the target insect. This will serve as the baseline for comparison.

  • Field Sampling: Collect insects from the field population of interest.

  • Bioassays: Conduct bioassays (as described in Section 4) on the field-collected population to determine their LC50 or LD50.

  • Calculate Resistance Ratio (RR):

    • RR = LC50 of the field population / LC50 of the susceptible population

    • An RR value greater than 1 indicates some level of resistance. An RR greater than 10 is generally considered significant.

  • Molecular Diagnostics: For a more in-depth understanding of resistance mechanisms, molecular techniques can be employed to detect mutations in the acetylcholinesterase gene (ace-1), which are known to confer resistance to organophosphates.

Conclusion

O,O,S-Trimethyl dithiophosphate, as a representative organophosphate, serves as a valuable tool in insecticide research. The protocols and application notes provided in this guide offer a framework for researchers to systematically evaluate its insecticidal properties, understand its mode of action, and monitor for the development of resistance. By adhering to these standardized methods and principles of scientific integrity, researchers can contribute to the development of more effective and sustainable pest management strategies.

References

  • Beilstein Journal of Organic Chemistry. (2006). Synthesis of phosphorothioates using thiophosphate salts. [Link]

  • PubMed. (1996). O,O,S-trimethyl phosphorodithioate and phosphorothiolate as metabolites of dimethoate in mice. [Link]

  • Google Patents. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.
  • Journal of Pharmacognosy and Phytochemistry. (2018). Computation of LC50 against Spodoptera litura (Fab.) for Bacillus thuringiensis isolates from native soil samples of Andhra Pradesh. [Link]

  • Google Patents. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.
  • Journal of Entomology and Zoology Studies. (2019). Relative toxicity of new insecticide molecules against field population of Spodoptera litura (Fab.). [Link]

  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]

  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. [Link]

  • Supporting Information. Wiley-VCH 2008. [Link]

  • ResearchGate. (2016). GUT BACTERIA MEDIATED INSECTICIDE RESISTANCE IN SPODOPTERA LITURA (FAB.). [Link]

  • CABI Digital Library. Comparative relative toxicity of some modern insecticides against Spodoptera litura fabricius on groundnut. [Link]

  • Semantic Scholar. (2021). Sublethal Effects of Chlorantraniliprole on Spodoptera litura (Lepidoptera: Noctuidae) Moth: Implication. [Link]

  • PubMed. (1979). Toxicity of O,O,S-trimethyl and triethyl phosphorothioate to the rat. [Link]

  • ResearchGate. (2016). Detection of O,O,S-Trimethyl Phosphorodithioate, an Impurity in Phenthoate (PAP), in Komatsuna. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the stability of O,O,S-Trimethyl dithiophosphate in analytical standards

Technical Support Center: O,O,S-Trimethyl Dithiophosphate Analytical Standards Welcome to the technical support guide for O,O,S-Trimethyl dithiophosphate (OOS-TMP). This resource is designed for researchers, analytical s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O,O,S-Trimethyl Dithiophosphate Analytical Standards

Welcome to the technical support guide for O,O,S-Trimethyl dithiophosphate (OOS-TMP). This resource is designed for researchers, analytical scientists, and quality control professionals who work with this compound. OOS-TMP is a critical analyte, often encountered as a metabolite or impurity in various organophosphate pesticides like dimethoate and malathion.[1][2] Its inherent instability presents a significant challenge for accurate and reproducible quantification.

This guide provides in-depth, experience-driven advice to help you navigate these challenges, ensuring the integrity of your analytical standards and the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: Why is my O,O,S-Trimethyl dithiophosphate standard showing decreasing concentration over time?

OOS-TMP is susceptible to degradation through several mechanisms, primarily hydrolysis and thermal isomerization. The phosphorus atom in OOS-TMP is electrophilic and can be attacked by nucleophiles like water, leading to the cleavage of the P-S or P-O bonds. Additionally, at elevated temperatures, it can rearrange to its more thermodynamically stable isomer, O,S,S-Trimethyl dithiophosphate (OSS-TMP). This inherent instability is the most common reason for decreasing concentration in prepared standards.

Q2: What are the primary degradation products I should look for?

The main degradation products depend on the conditions.

  • Hydrolysis: Under aqueous or protic conditions, you can expect to see O,O-dimethyl thiophosphoric acid and methanethiol.

  • Oxidation: Contact with oxidizing agents can lead to the formation of the oxo-analog, O,O,S-trimethyl phosphorothioate.[3]

  • Isomerization: Thermal stress often leads to the formation of O,S,S-trimethyl dithiophosphate.

Monitoring for these related compounds in your chromatograms is a key strategy for assessing the stability of your standard.

Q3: What is the expected shelf-life of a prepared OOS-TMP standard?

The shelf-life is highly dependent on the solvent, concentration, and storage conditions. A stock solution prepared in a dry, aprotic solvent like anhydrous toluene or acetone and stored at low temperatures (-20°C or below) will have a significantly longer shelf-life than a working standard diluted in an acetonitrile/water mobile phase. For general guidance, stock solutions under ideal conditions may be stable for several months, whereas working standards in aqueous mixtures should ideally be prepared fresh daily.

Troubleshooting Guide: Common Analytical Issues

This section addresses specific problems you might encounter during the analysis of OOS-TMP.

Issue 1: Poor Peak Shape or Tailing in a Chromatogram
  • Possible Cause 1: Analyte Degradation on Column. The analytical column itself can contribute to degradation, especially if there are active sites (e.g., exposed silanols in a C18 column) or if the mobile phase is not optimized.

  • Solution:

    • Use a high-quality, end-capped column to minimize silanol interactions.

    • Consider adding a small amount of a weak acid like formic acid to the mobile phase, which can help to protonate free silanols and improve peak shape for organophosphate compounds.[4]

    • Ensure your mobile phase is free of contaminants that could promote degradation.

  • Possible Cause 2: Inappropriate Solvent for Injection. If the injection solvent is much stronger than the initial mobile phase in a gradient elution, it can cause peak distortion.

  • Solution: Whenever possible, dissolve and inject your standard in the initial mobile phase. If using a different solvent for solubility, inject the smallest volume possible.

Issue 2: Non-Linear Calibration Curve
  • Possible Cause 1: Standard Degradation During Preparation. If lower concentration standards are prepared by serial dilution from a stock that has started to degrade, the error will propagate, leading to a non-linear response. Degradation can also occur in the vials on the autosampler.

  • Solution:

    • Prepare calibration standards from a freshly prepared or verified stock solution.

    • Use cooled autosamplers (e.g., set to 4°C) to minimize degradation of standards waiting for injection.[5]

    • Prepare calibrants individually from the stock solution rather than through serial dilution to minimize cumulative errors.

  • Possible Cause 2: Detector Saturation. At high concentrations, the detector response (e.g., in a mass spectrometer) may become non-linear.

  • Solution: Check the response of your highest calibration standard. If it deviates significantly from linearity, either reduce its concentration or adjust the calibration range to exclude the saturation region.

Issue 3: Appearance of Unexpected Peaks in Standard Analysis
  • Possible Cause: Degradation or Isomerization. As discussed in the FAQs, new peaks are often degradation products or isomers of OOS-TMP.

  • Solution:

    • Use a mass spectrometer (MS) detector to identify the mass of the unknown peaks.[6] Degradation products like O,S,S-trimethyl dithiophosphate will have the same mass as OOS-TMP, while others will have different masses.

    • Review your standard preparation and storage procedures. The presence of these peaks is a direct indicator that your current protocol is not sufficient to maintain stability. Implement the recommendations in the protocols section below.

Core Experimental Protocols

Adherence to rigorous preparation and handling protocols is paramount for achieving reliable results with OOS-TMP.

Protocol 1: Preparation of a Stable Stock Solution (1000 µg/mL)

This protocol describes the preparation of a primary stock solution from a neat (pure) standard material.

Materials:

  • O,O,S-Trimethyl dithiophosphate, neat material (>95% purity)[5]

  • Anhydrous Toluene, pesticide grade or equivalent

  • Class A volumetric flasks (e.g., 10 mL)

  • Gas-tight syringe or analytical balance for weighing

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Equilibration: Allow the sealed vial of neat OOS-TMP to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh approximately 10 mg of the neat material into a 10 mL volumetric flask.

  • Dissolution: Add a small amount of anhydrous toluene to the flask and gently swirl to dissolve the material completely.

  • Dilution: Once dissolved, dilute to the mark with anhydrous toluene.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Storage: Immediately transfer the stock solution into amber glass vials, filling them to minimize headspace. Seal tightly with PTFE-lined caps.

  • Labeling & Logging: Label each vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Log the preparation details in your laboratory notebook.

  • Long-Term Storage: Store the vials upright in a freezer at -20°C or below.

Protocol 2: Preparation of Working Standards

Working standards should be prepared fresh from the stock solution for each analytical run.

Procedure:

  • Remove one vial of the stock solution from the freezer and allow it to warm to room temperature.

  • Perform the required dilutions using a solvent that is compatible with your analytical method (e.g., hexane for GC analysis or an appropriate organic solvent for LC).[7]

  • For LC-MS analysis, if the mobile phase contains water, the final dilution into the aqueous phase should be done immediately before analysis to minimize hydrolysis.

  • If not used immediately, store working standards in a cooled autosampler (4°C). Do not store diluted aqueous standards for more than 24 hours.

Visualizing Key Processes

Understanding the degradation pathways and experimental workflows is crucial for troubleshooting.

Degradation and Isomerization Pathways

This diagram illustrates the primary routes of OOS-TMP degradation.

cluster_main O,O,S-Trimethyl Dithiophosphate (OOS-TMP) cluster_products Degradation / Isomerization Products OOS_TMP O,O,S-Trimethyl Dithiophosphate OSS_TMP O,S,S-Trimethyl Dithiophosphate (Isomer) OOS_TMP->OSS_TMP Thermal Isomerization Hydrolysis_P O,O-Dimethyl Thiophosphoric Acid OOS_TMP->Hydrolysis_P Hydrolysis (H₂O)

Caption: Key degradation pathways for OOS-TMP.

Troubleshooting Workflow for Unstable Standards

This workflow provides a logical sequence for diagnosing issues with your OOS-TMP standards.

Start Problem: Inconsistent Analytical Results Check_Chroma Review Chromatogram: - Peak Area decreasing? - New peaks appearing? Start->Check_Chroma Check_Prep Review Standard Prep: - Solvent anhydrous? - Freshly prepared? Check_Chroma->Check_Prep Yes Action_Method Action: Investigate On-Column Degradation Check_Chroma->Action_Method No, peak shape is poor Check_Storage Review Storage: - Stored at ≤ -20°C? - Minimized headspace? Check_Prep->Check_Storage Yes, prep is correct Action_Prep Action: Prepare Fresh Standards using Protocol 1 Check_Prep->Action_Prep No, prep is flawed Action_Storage Action: Implement Proper Storage Protocol Check_Storage->Action_Storage No, storage is flawed Check_Storage->Action_Method Yes, storage is correct (suspect in-analysis issue) End Problem Resolved Action_Prep->End Action_Storage->End Action_Method->End

Caption: Decision tree for troubleshooting OOS-TMP instability.

Data Summary: Recommended Solvents and Conditions

The choice of solvent and storage temperature is the most critical factor in maintaining the stability of OOS-TMP standards.

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous Toluene, Hexane, or AcetoneAprotic solvents minimize the risk of hydrolysis. Toluene and hexane are excellent choices for GC-based methods.[7][8][9]
Working Standard Solvent Match initial mobile phase or use a compatible aprotic solvent.Minimizes peak distortion and prevents precipitation in the analytical system.
Storage Temperature -20°C or lower for stock solutions; 4°C for working standards in an autosampler.Low temperatures significantly slow the rate of both hydrolysis and thermal isomerization.[5]
pH (for LC methods) Mildly acidic (e.g., pH 3-5 with formic acid)Can improve peak shape and may reduce hydrolysis compared to neutral or basic conditions.[4]

References

  • SIELC Technologies. (2018). O,O,S- Trimethyl dithiophosphate. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOPHOSPHORUS PESTICIDES 5600. [Link]

  • Lawrence, J. F. (1983). Analytical methodology for organophosphorus pesticides used in Canada. PubMed. [Link]

  • Gandy, J., et al. (1990). Long-term morphologic and biochemical changes induced by O,O,S-trimethyl phosphorothioate in the rat lung. PubMed. [Link]

  • Environmental Protection Agency (EPA). (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Analytical Methods. [Link]

  • Menoyo, B., et al. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. PubMed. [Link]

Sources

Optimization

Preventing degradation of O,O,S-Trimethyl dithiophosphate during sample preparation

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to O,O,S-Trimethyl Dithiophosphate O,O,S-Trimethyl dithiophosphate is an organothiophosphate compound that can be encountered as a meta...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to O,O,S-Trimethyl Dithiophosphate

O,O,S-Trimethyl dithiophosphate is an organothiophosphate compound that can be encountered as a metabolite of the insecticide dimethoate or as an impurity in other organophosphorus pesticides.[1] Its analysis is crucial for environmental monitoring, food safety assessment, and toxicological studies. However, like many organothiophosphates, it is susceptible to degradation during sample preparation, which can lead to inaccurate quantification.

This guide provides a comprehensive overview of the factors that influence the stability of O,O,S-Trimethyl dithiophosphate and offers detailed troubleshooting advice and protocols to minimize its degradation.

Core Principles for Preventing Degradation

The stability of O,O,S-Trimethyl dithiophosphate is primarily influenced by three factors: pH, temperature, and exposure to oxidative conditions. Understanding and controlling these factors are paramount for obtaining reliable analytical data.

Degradation Pathways

There are two primary degradation pathways for O,O,S-Trimethyl dithiophosphate:

  • Hydrolysis: The cleavage of the P-S or P-O bonds by water. This process is significantly accelerated under alkaline conditions. Organophosphate esters are generally more stable in acidic to neutral conditions.

  • Oxidation: The conversion of the thione sulfur (P=S) to its oxon analogue (P=O). This can be initiated by strong oxidizing agents or prolonged exposure to air.

The following diagram illustrates the main degradation pathways:

G cluster_0 Degradation of O,O,S-Trimethyl Dithiophosphate OOS-TMP O,O,S-Trimethyl Dithiophosphate (P=S) Oxon O,O,S-Trimethyl Thiophosphate (P=O) OOS-TMP->Oxon Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Dimethyl Dithiophosphoric Acid) OOS-TMP->Hydrolysis_Products Hydrolysis (pH, Temperature)

Caption: Major degradation pathways of O,O,S-Trimethyl dithiophosphate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or no recovery of O,O,S-Trimethyl dithiophosphate Degradation during extraction: Use of harsh extraction conditions (e.g., strong acids, high temperatures).Employ gentle extraction techniques: Use methods like QuEChERS or Solid Phase Extraction (SPE) at room temperature. Avoid strong acids; if pH adjustment is necessary, use buffered solutions to maintain a slightly acidic to neutral pH (5.0-7.0).
Hydrolysis due to alkaline pH: Sample matrix or extraction solvent is alkaline.Control pH: For aqueous samples, adjust the pH to a range of 5.0-7.0 before extraction. When using the QuEChERS method, opt for a buffered version (e.g., AOAC 2007.01) which uses acetate or citrate buffers.
Thermal degradation: High temperatures during sample processing or analysis.Maintain low temperatures: Store samples and extracts at 4°C.[2] During solvent evaporation steps, use a gentle stream of nitrogen at room temperature or slightly above, avoiding excessive heat. In GC analysis, use a deactivated inlet liner and optimize the inlet temperature to the lowest possible value that still ensures efficient vaporization.
Inconsistent or poor reproducibility of results Oxidation of the analyte: Exposure to air or oxidizing agents in the sample matrix or solvents.Minimize exposure to air: Work quickly and consider flushing sample vials with an inert gas (e.g., nitrogen or argon) before sealing. Use high-purity solvents: Ensure that solvents are free from peroxides and other oxidizing impurities. Consider adding an antioxidant: For particularly sensitive samples, the addition of a small amount of an antioxidant like ascorbic acid to the extraction solvent may help prevent oxidative degradation.[3]
Matrix effects in LC-MS/MS analysis: Co-eluting matrix components suppressing or enhancing the analyte signal.Improve sample cleanup: Use a dispersive solid-phase extraction (dSPE) cleanup step after QuEChERS extraction with appropriate sorbents (e.g., PSA, C18). For SPE, optimize the wash and elution steps to remove interferences. Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. Employ an isotopically labeled internal standard: This is the most effective way to compensate for matrix effects.
Peak tailing or poor peak shape in GC analysis Active sites in the GC inlet or column: Interaction of the analyte with active sites in the GC system.Use a deactivated inlet liner: A deactivated liner with quartz wool can help trap non-volatile matrix components and provide an inert surface for vaporization. Use a suitable GC column: A low-bleed 5% phenylpolysiloxane phase column is a good choice for organophosphate analysis. Consider derivatization: While not always necessary, derivatization can improve the volatility and chromatographic behavior of some organophosphates.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for extracting and storing O,O,S-Trimethyl dithiophosphate?

A1: Based on the general stability of organothiophosphates, a slightly acidic to neutral pH range of 5.0-7.0 is recommended. Alkaline conditions (pH > 8) should be strictly avoided as they significantly accelerate hydrolysis. For long-term storage of extracts, maintaining a slightly acidic pH can improve stability.

Q2: What is the best extraction method for O,O,S-Trimethyl dithiophosphate from a complex matrix like soil or food?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended. It is a gentle and efficient extraction technique that has been successfully applied to the analysis of polar metabolites of pesticides.[5] A buffered QuEChERS protocol is preferable to control the pH during extraction.

Q3: Can I use strong acids like nitric acid for digestion if I am also interested in trace metal analysis?

A3: It is strongly advised against using strong acids for digestion if you intend to quantify O,O,S-Trimethyl dithiophosphate. Strong acids will cause rapid oxidation and hydrolysis of the analyte, leading to complete loss. If both metal and organic analyses are required from the same sample, it is best to perform separate extractions.

Q4: I am seeing a peak at the retention time of the oxon analogue of O,O,S-Trimethyl dithiophosphate. What could be the cause?

A4: The presence of the oxon analogue can be due to two main reasons:

  • It is present in the original sample: The oxon can be a metabolite or an impurity in the technical-grade pesticide.

  • It was formed during sample preparation or analysis: This indicates oxidative degradation of your target analyte. Review your sample preparation procedure to minimize exposure to air and oxidizing agents. Also, check the inertness of your GC inlet.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Here are several strategies to mitigate matrix effects:

  • Effective Sample Cleanup: Utilize dSPE with sorbents like Primary Secondary Amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences. Graphitized Carbon Black (GCB) can be used to remove pigments, but be cautious as it may also retain planar analytes.

  • Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to compensate for signal suppression or enhancement.

  • Isotopically Labeled Internal Standard: This is the gold standard for correcting for matrix effects and is highly recommended for accurate quantification.

  • Sample Dilution: If the analyte concentration is high enough, diluting the final extract can reduce the concentration of interfering matrix components.

Recommended Protocols

Protocol 1: QuEChERS Extraction for Solid Samples (e.g., Soil, Food)

This protocol is adapted from the AOAC Official Method 2007.01 for pesticide residue analysis.

G cluster_0 QuEChERS Extraction Workflow start 1. Homogenize Sample weigh 2. Weigh 10-15 g of sample into a 50 mL centrifuge tube start->weigh add_solvent 3. Add 10-15 mL of acetonitrile weigh->add_solvent add_salts 4. Add QuEChERS extraction salts (e.g., MgSO4, NaCl, NaOAc) add_solvent->add_salts shake 5. Shake vigorously for 1 min add_salts->shake centrifuge1 6. Centrifuge at >3000 rcf for 5 min shake->centrifuge1 transfer 7. Transfer an aliquot of the acetonitrile layer to a dSPE tube centrifuge1->transfer dspe dSPE tube contains MgSO4 and PSA transfer->dspe shake2 8. Shake for 30 sec transfer->shake2 centrifuge2 9. Centrifuge at >3000 rcf for 5 min shake2->centrifuge2 final_extract 10. Collect supernatant for analysis centrifuge2->final_extract

Caption: QuEChERS extraction and cleanup workflow.

Step-by-Step Methodology:

  • Sample Homogenization: Homogenize the sample to ensure it is representative.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate buffered QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and sodium acetate or citrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a dSPE tube containing magnesium sulfate and Primary Secondary Amine (PSA) sorbent.

    • Shake for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for SPE of organophosphates from aqueous matrices.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Adjust the pH of the water sample to 6.0-7.0 with a suitable buffer.

    • If the sample contains suspended solids, filter it through a glass fiber filter.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5-10 mL of methanol followed by 5-10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5-10 mL of reagent water to remove polar interferences.

  • Cartridge Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution:

    • Elute the analyte with a suitable organic solvent, such as acetonitrile or ethyl acetate. Use a small volume (e.g., 2 x 3 mL) to obtain a concentrated extract.

  • Final Extract: The eluate can be directly analyzed or further concentrated under a gentle stream of nitrogen if necessary.

References

  • U.S. Environmental Protection Agency. (1996). Method 8141A: Organophosphorus Compounds by Gas Chromatography. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 1657, Revision A: Organo-Phosphorus Pesticides in Wastewater, Soil, Sludge, Sediment, and Tissue by GC/FPD. [Link]

  • Filtrous. (2023). QuEChERS: Quick and Easy Method for Pesticide Analysis. [Link]

  • Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]

  • Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Schenck, F. J., & Lehotay, S. J. (2000). Does Ascorbic Acid Prevent Degradation of Organophosphorus Pesticides in Food Extracts?
  • U.S. Environmental Protection Agency. (1995). Method 3535A: Solid-Phase Extraction (SPE). [Link]

  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. [Link]

  • Wang, S., & Wang, W. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(17), 9296–9304. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18065, Methyl phosphorodithioate. [Link]

  • SIELC Technologies. (2018). O,O,S- Trimethyl dithiophosphate. [Link]

  • Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • ResearchGate. (2021). Ascorbic acid as analyte protectant applied within the quechers multi-method (GC-MS). [Link]

  • MDPI. (2023). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. [Link]

  • National Center for Biotechnology Information. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9039, O,O,S-Trimethyl phosphorothioate. [Link]

  • National Center for Biotechnology Information. (2023). Residual dynamics and dietary exposure risk of dimethoate and its metabolite in greenhouse celery. [Link]

  • National Center for Biotechnology Information. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. [Link]

  • National Center for Biotechnology Information. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • National Center for Biotechnology Information. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. [Link]

  • National Center for Biotechnology Information. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • National Center for Biotechnology Information. (2023). Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk. [Link]

  • National Center for Biotechnology Information. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]

  • National Center for Biotechnology Information. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. [Link]

  • National Center for Biotechnology Information. (2023). Occurrence and Release of Organophosphite Antioxidants and Novel Organophosphate Esters from Plastic Food Packaging. [Link]

  • National Center for Biotechnology Information. (2014). Antioxidants in organophosphorus compounds poisoning. [Link]

  • National Center for Biotechnology Information. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. [Link]

  • ResearchGate. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

  • ResearchGate. (2023). A modified QuEChERS method for determination of organophosphate esters in milk by GC-MS. [Link]

  • ResearchGate. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC-MS/MS and risk assessment. [Link]

  • ResearchGate. (2011). Selective solid-phase extraction using molecularly imprinted polymer for analysis of methamidophos in water and soil samples. [Link]

  • ResearchGate. (2021). Residual dynamics and dietary exposure risk of dimethoate and its metabolite in greenhouse celery. [Link]

  • ResearchGate. (2009). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. [Link]

  • ResearchGate. (n.d.). How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS. [Link]

  • DTO Innovators. (2014). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. [Link]

  • Wikipedia. (n.d.). Organophosphate. [Link]

  • Agilent. (2011). Organophosphorus pesticides Separation of EPA 8140 and 8141 pesticides. [Link]

  • ERA Waters. (n.d.). Organophosphorus Pesticides (OPP). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Approved Industry-Specific CWA Test Methods. [Link]

  • U.S. Environmental Protection Agency. (n.d.). ORGANOPHOSPHORUS PESTICIDES SW-846 Method 8141A. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]

  • Semantic Scholar. (n.d.). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. [Link]

  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

  • CDMF. (n.d.). Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glas. [Link]

  • Semantic Scholar. (2003). Kinetics of Spontaneous Hydrolysis of O-(2,2-Dimethylcyclopentyl)-methylfluorophosphonate and of Hydrolysis During Constant pH Value of the Reaction Medium. [Link]

  • MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

  • SID. (n.d.). Kinetics and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups. [Link]

  • RSC Publishing. (n.d.). Kinetics of the gas-phase reaction of hydroxyl radicals with trimethyl phosphate over the 273–837 K temperature range. [Link]

  • ResearchGate. (2021). Chemometrics Assisted QuEChERS Extraction Method for the Residual Analysis of Organophosphate Insecticides: Application to Their Dissipation Kinetics in Open Field Ecosystem. [Link]

  • ResearchGate. (n.d.). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. [Link]

  • Semantic Scholar. (2021). Determination of Pesticide Residues in Food Premises Using QuECHERS Method in Bench-Sheko Zone, Southwest Ethiopia. [Link]

  • Frontiers. (2023). The influence of sources and solid phase extraction criteria on dissolved organic matter optical properties in aquatic systems. [Link]

  • MDPI. (2024). Solid-Phase Extraction Combined with Digital Image Colorimetry for the Analysis of Lead in Water Samples. [Link]

  • RSC Publishing. (n.d.). Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. [Link]

  • ResearchGate. (n.d.). Use of automated direct sample introduction with analyte protectants in the GC–MS analysis of pesticide residues. [Link]

  • National Center for Biotechnology Information. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

  • MDPI. (2026). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. [Link]

Sources

Troubleshooting

Identifying and minimizing impurities in O,O,S-Trimethyl dithiophosphate synthesis

Welcome to the technical support guide for the synthesis of O,O,S-Trimethyl dithiophosphate (CAS 2953-29-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of O,O,S-Trimethyl dithiophosphate (CAS 2953-29-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and minimizing common process-related impurities. Our goal is to provide not just protocols, but the causal logic behind them, ensuring robust and reproducible outcomes in your work.

Section 1: Understanding the Synthesis and Key Impurity Pathways

The synthesis of O,O,S-Trimethyl dithiophosphate is a cornerstone reaction in organophosphorus chemistry. While seemingly straightforward, the reactivity of phosphorus and sulfur intermediates can lead to a variety of side products. The most common synthetic routes involve the reaction of a phosphorus pentasulfide (P₄S₁₀) or a related thiophosphoryl halide with methanol, followed by methylation. However, controlling the regioselectivity and preventing side reactions is critical for achieving high purity.

The primary challenge lies in managing the thiono-thiolo equilibrium and preventing oxidation or rearrangement, which can lead to structurally similar but functionally distinct impurities.

General Synthesis and Impurity Formation Pathways

The desired product is the thiolo isomer, containing a P=S (thiono) bond and a P-S-C (thiolo) linkage. However, side reactions can lead to isomeric and oxidized impurities.

G reagents Key Reagents (e.g., P₄S₁₀, Methanol, Methylating Agent) intermediate Thiophosphoryl Intermediate ((MeO)₂P(S)SH) reagents->intermediate Reaction product Desired Product O,O,S-Trimethyl dithiophosphate (MeO)₂P(S)SMe intermediate->product S-Methylation (Kinetic Control) isomer Isomeric Impurity O,O,O-Trimethyl phosphorothioate (MeO)₃P=S intermediate->isomer O-Methylation (Side Reaction) ox_impurity Oxidation Impurity O,O,S-Trimethyl phosphorothioate (MeO)₂P(O)SMe product->ox_impurity Oxidizing Agent / Air hydrolysis Hydrolysis Product O,O-Dimethyl dithiophosphoric acid (MeO)₂P(S)SH product->hydrolysis Water / Moisture G start Problem: Unexpected Impurity Detected in GC or NMR check_mw Check MW by MS. Does it match product? start->check_mw mw_match Yes, MW matches. (172.21) check_mw->mw_match mw_mismatch No, MW is different. check_mw->mw_mismatch is_isomer Likely Isomer: O,S,S-Trimethyl dithiophosphate mw_match->is_isomer is_oxidized Likely Oxidation Product: (MW ~156) O,O,S-Trimethyl phosphorothioate mw_mismatch->is_oxidized MW ≈ 156? is_hydrolyzed Likely Hydrolysis Product: (MW ~158) O,O-Dimethyl dithiophosphoric acid mw_mismatch->is_hydrolyzed MW ≈ 158? action_isomer Solution: - Lower reaction temperature. - Control reagent addition. - Purify via chromatography. is_isomer->action_isomer action_oxidized Solution: - Use inert (N₂/Ar) atmosphere. - Degas solvents. - Purify via distillation/chromatography. is_oxidized->action_oxidized action_hydrolyzed Solution: - Use anhydrous reagents/solvents. - Store product under inert gas. - Purify via extraction. is_hydrolyzed->action_hydrolyzed

Optimization

Technical Support Center: Optimization of GC-MS Parameters for Sensitive Detection of O,O,S-Trimethyl dithiophosphate

Welcome to the technical support center for the analysis of O,O,S-Trimethyl dithiophosphate (OOS-TMP) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of O,O,S-Trimethyl dithiophosphate (OOS-TMP) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure sensitive and reliable detection of this compound.

Introduction

O,O,S-Trimethyl dithiophosphate is a metabolite of the organophosphate insecticide dimethoate.[1] Its detection at trace levels is critical for environmental monitoring, food safety, and toxicological studies.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of OOS-TMP, offering high selectivity and sensitivity. However, achieving optimal performance can be challenging due to the compound's chemical properties and potential matrix interferences. This guide provides practical solutions to common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

General

Q1: What are the key chemical properties of O,O,S-Trimethyl dithiophosphate (OOS-TMP) relevant to GC-MS analysis?

A1: OOS-TMP is a relatively volatile organophosphorus compound with a molecular weight of 172.21 g/mol .[1] Its structure contains sulfur atoms, which can contribute to its chromatographic behavior and mass spectrometric fragmentation. Understanding its boiling point of 103 °C at 14 Torr is crucial for setting appropriate GC inlet and oven temperature programs.[1]

Sample Preparation

Q2: What is a suitable sample preparation method for OOS-TMP in complex matrices?

A2: A common and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4] This approach involves an initial extraction with acetonitrile followed by a partitioning step with salts like NaCl and MgSO4, and a dispersive solid-phase extraction (d-SPE) cleanup step using primary secondary amine (PSA) to remove matrix components.[4] For simpler matrices, a direct dilution method with a suitable solvent like acetone may be sufficient.[5]

Q3: What solvent should I use to reconstitute my final extract for GC-MS analysis?

A3: The choice of solvent can significantly impact the stability and recovery of organophosphorus pesticides.[6] While ethyl acetate and methylene chloride are commonly used, studies have shown that hexane can provide higher recoveries for a range of organophosphorus pesticides.[6] It is recommended to evaluate different solvents to find the optimal one for OOS-TMP in your specific matrix.

GC Parameters

Q4: Which GC column is recommended for the analysis of OOS-TMP?

A4: A low- to mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS or equivalent), is a good starting point.[5][7] These columns provide good resolution and peak shape for a wide range of organophosphorus compounds. A standard column dimension of 30 m x 0.25 mm x 0.25 µm is typically used.[5]

Q5: What are the critical GC inlet parameters to optimize for OOS-TMP analysis?

A5: The GC inlet is a critical area where analyte degradation can occur.[7] Key parameters to optimize include:

  • Inlet Temperature: A temperature that is too high can cause thermal degradation, while one that is too low can lead to poor peak shape. A starting point of 250 °C is often used for organophosphorus pesticides.[8]

  • Injection Mode: Splitless injection is generally preferred for trace analysis to maximize the amount of analyte transferred to the column.

  • Liner: Using a deactivated liner, potentially with deactivated glass wool, can help minimize active sites and improve reproducibility.[7] The geometry of the liner can also influence the transfer of analytes.[9][10]

MS Parameters

Q6: What are the characteristic ions for O,O,S-Trimethyl dithiophosphate in electron ionization (EI) mass spectrometry?

A6: The electron ionization mass spectrum of OOS-TMP will show a molecular ion (M+) at m/z 172.[11][12] Other significant fragment ions can be used for confirmation and quantification. The NIST WebBook provides a reference mass spectrum for O,O,S-trimethyl dithiophosphate.[11]

Q7: How can I improve the sensitivity of my MS detection for OOS-TMP?

A7: For enhanced sensitivity and selectivity, especially in complex matrices, using Selected Ion Monitoring (SIM) mode is recommended. By monitoring only the characteristic ions of OOS-TMP, the signal-to-noise ratio can be significantly improved. For even greater selectivity, tandem mass spectrometry (MS/MS) can be employed.[13] Increasing the damping gas pressure in an ion trap mass spectrometer can also enhance sensitivity by improving the trapping efficiency of the precursor ion.[13]

Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of OOS-TMP.

Problem: Low or No Signal/Sensitivity

Possible Causes & Solutions

CauseTroubleshooting Steps
Sample Preparation Issues Verify the accuracy of standard and sample dilutions.[14] Ensure the sample vial contains sufficient liquid.[14]
Injection Problems Check the autosampler syringe for proper function and leaks.[14] Inspect the inlet septum for damage and replace if necessary.[14] Confirm the correct liner is installed.[14]
GC System Leaks Perform a leak check on the entire GC system, paying close attention to the inlet and column connections.
Column Issues Ensure the correct column is installed and that the carrier gas flow rate is appropriate.[14] If the column is old or has been exposed to dirty samples, its efficiency may be compromised.[14]
Active Sites in the GC System Active sites in the GC inlet liner or the front of the column can cause analyte degradation.[15][16] Replacing the liner and trimming a small portion of the column can help.[16] The use of analyte protectants can also mitigate this issue.[17]
MS Detector Issues Check the MS tune report to ensure the detector is functioning correctly. A dirty ion source can lead to a significant drop in sensitivity.[18] Consider cleaning the ion source. Check the status of the electron multiplier and filament.[18]
Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseTroubleshooting Steps
Active Sites As mentioned above, active sites in the inlet or column can lead to peak tailing.[7] Using a deactivated liner and column is crucial.[7]
Inlet Temperature Too Low An inlet temperature that is too low can result in slow volatilization of the analyte, leading to broad or tailing peaks. Gradually increase the inlet temperature to optimize peak shape.
Column Overload Injecting too much analyte can saturate the column, causing peak fronting. Dilute the sample or standard and reinject.
Improper Column Installation An improperly cut or installed column can lead to poor peak shape. Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.
Problem: Inconsistent Results/Poor Reproducibility

Possible Causes & Solutions

CauseTroubleshooting Steps
Leaky Septum A worn or cored septum can lead to inconsistent injection volumes. Replace the septum regularly.
Autosampler Variability Check the autosampler for consistent injection volumes. Ensure the syringe is functioning correctly.
Matrix Effects Co-extracted matrix components can enhance or suppress the analyte signal, leading to variability.[9][10][19][20] The use of matrix-matched standards or an internal standard can help to compensate for these effects.[17]
Sample Degradation OOS-TMP may degrade in certain solvents or over time.[6] Prepare fresh standards and samples regularly and store them appropriately.
Workflow for Out-of-Specification (OOS) Investigation

An Out-of-Specification (OOS) result requires a thorough investigation to determine the root cause.[21]

Phase I: Laboratory Investigation

  • Analyst and Supervisor Review: The analyst and supervisor should review the raw data, calculations, and instrument parameters to check for obvious errors.[21]

  • Hypothesis Generation: If no clear error is found, formulate hypotheses about potential causes (e.g., sample preparation error, instrument malfunction).

  • Retesting (with caution): Retesting of the original sample may be performed if a specific, identifiable laboratory error is suspected.[21] Regulatory guidelines on retesting should be strictly followed.[21]

Phase II: Full-Scale Investigation

If the laboratory investigation does not identify a root cause, a broader investigation into the manufacturing process or sampling procedure may be necessary.[21]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for OOS-TMP

This protocol is a general guideline and may need to be optimized for your specific matrix.

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable).

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at >1500 rcf for 1 minute.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at >1500 rcf for 1 minute.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for GC-MS analysis. If necessary, evaporate the solvent and reconstitute in a suitable solvent like hexane.

Protocol 2: Recommended GC-MS Parameters for OOS-TMP Analysis

These are starting parameters and should be optimized for your instrument and application.

ParameterSetting
GC System Agilent 7890B or equivalent
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Liner Deactivated, single taper with glass wool
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program 70 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI)
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode SIM or Full Scan (Scan range: 50-250 amu)
SIM Ions for OOS-TMP m/z 172, 93, 125, 79 (These should be confirmed with a standard)[12][22]

Visualizations

Troubleshooting Workflow for Low Sensitivity

LowSensitivityTroubleshooting start Low Sensitivity Observed check_prep Verify Sample/Standard Preparation & Dilutions start->check_prep check_injection Inspect Autosampler & Inlet (Syringe, Septum, Liner) check_prep->check_injection Prep OK check_leaks Perform GC System Leak Check check_injection->check_leaks Injection OK check_column Verify Column Installation & Carrier Gas Flow check_leaks->check_column No Leaks check_ms Review MS Tune Report & Check for Dirty Ion Source check_column->check_ms Column OK replace_consumables Replace Liner/Septum, Trim Column check_ms->replace_consumables Tune OK, Source Clean clean_source Clean Ion Source check_ms->clean_source Dirty Source resolved Problem Resolved replace_consumables->resolved clean_source->resolved

Caption: A flowchart for troubleshooting low sensitivity issues.

OOS Investigation Logical Flow

OOS_Investigation oos_result Out-of-Specification (OOS) Result Obtained phase1 Phase I: Laboratory Investigation oos_result->phase1 review_data Review Raw Data, Calculations, & Instrument Parameters phase1->review_data analyst_interview Interview Analyst review_data->analyst_interview error_found Assignable Laboratory Error Found? analyst_interview->error_found invalidate_result Invalidate OOS Result, Document Findings error_found->invalidate_result Yes no_error No Assignable Error error_found->no_error No conclusion Final Conclusion & CAPA invalidate_result->conclusion phase2 Phase II: Full-Scale Investigation (Manufacturing/Sampling Review) no_error->phase2 phase2->conclusion

Caption: Logical flow for an OOS investigation.

References

  • SCISPEC. Improved Detection of Organophosphate Pesticides in EI GC/MS/MS with Higher Damping Gas Pressure.
  • SIELC Technologies.
  • DTIC. A GC/MS (Gas Chromatographic/Mass Spectrometric)
  • Scribd. Determination of Trimethyl Phosphorothioate (TMPT)
  • Journal of Medicinal and Medical Chemistry. GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils.
  • ResearchGate.
  • MDPI.
  • NIST. Phosphorodithioic acid, O,O,S-trimethyl ester.
  • EPA.
  • Crawford Scientific. Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). (2020-06-01).
  • Agilent Technologies. Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer. (2012-09-18).
  • PubChem. Phosphorodithioic acid, O,S,S-trimethyl ester.
  • LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017-07-01).
  • PMC. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. (2023-03-23).
  • YouTube.
  • Agilent. Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis.
  • Pharmaguideline. Investigation of OOS Results in Analytical Testing. (2025-04-10).
  • Chromatography Forum. Sensitivity loss in gc-ms. (2017-05-28).
  • Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis.
  • YouTube. How to Troubleshoot and Improve your GC/MS. (2022-04-10).
  • ResearchGate. (PDF)
  • Certified Laboratories. How to Perform an Out of Specification Investigation for OTC Drug Products and Dietary Supplements [Step-by-Step].
  • Thermo Fisher Scientific. Analysis of Organophosphorus Pesticides by GC.
  • Oriental Journal of Chemistry. Development of A Novel Method for the Detection of 54 Pesticides in Gcms-Ms-Tqd.
  • Technology Networks.
  • Google Groups. GC/MS troubleshooting - sudden decrease in response. (2007-11-28).
  • Frederick National Laboratory. Managing Out-of-Specification, Out-of-Trend or Unexpected Test Results.
  • PubChem.
  • MDPI.
  • ChemicalBook.
  • Reddit. GC-MS sensitivity lost. (2024-02-08).
  • SOPs. Out of Specification (OOS) Handling Procedure - Guidelines. (2021-02-17).
  • PMC.
  • ResearchGate. (PDF)

Sources

Troubleshooting

Technical Support Center: Analysis of O,O,S-Trimethyl Dithiophosphate in High-Organic Content Matrices

Welcome to the dedicated technical support center for the analysis of O,O,S-Trimethyl dithiophosphate (OOS-TMP) in challenging high-organic content matrices. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the analysis of O,O,S-Trimethyl dithiophosphate (OOS-TMP) in challenging high-organic content matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this organophosphorus compound in matrices such as fatty foods, soils rich in organic matter, and biological tissues. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome the common hurdles in your analytical workflows.

The Challenge at Hand: OOS-TMP in Complex Matrices

O,O,S-Trimethyl dithiophosphate (OOS-TMP) is a compound of interest due to its presence as an impurity in some organophosphorus pesticides and its potential toxicological effects.[1][2] Its analysis is often complicated by the very nature of the samples in which it is found. High-organic content matrices are notorious for introducing a host of interferences that can significantly impact the accuracy and precision of analytical measurements.[3][4] These matrix effects can manifest as signal suppression or enhancement in mass spectrometry, or as chromatographic interferences that obscure the analyte peak.[4][5] Lipids, pigments, and other co-extractives can contaminate the analytical system, leading to downtime and unreliable results.[6] Therefore, a robust analytical method hinges on a meticulously developed sample preparation protocol that effectively isolates OOS-TMP from these interfering compounds.

This guide provides a comprehensive resource, including frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when analyzing OOS-TMP in high-organic content matrices.

Q1: What are the primary challenges when analyzing OOS-TMP in high-organic matrices like edible oils or animal tissues?

A1: The main challenges stem from the co-extraction of matrix components that can interfere with the analysis. These include:

  • Matrix Effects in Mass Spectrometry: High concentrations of co-eluting compounds, particularly lipids, can cause significant ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[3][4][5] This is a well-documented phenomenon in electrospray ionization (ESI) and to a lesser extent in atmospheric pressure chemical ionization (APCI).[7][8]

  • Chromatographic Interferences: Co-extracted matrix components can have similar chromatographic behavior to OOS-TMP, leading to overlapping peaks and making accurate integration difficult.[9] This can also lead to contamination of the GC inlet and column, causing peak tailing and poor reproducibility.

  • Low Recovery: The high affinity of OOS-TMP for the organic components of the matrix can make its extraction challenging, resulting in low and inconsistent recoveries.[10] The choice of extraction solvent and cleanup strategy is critical to overcome this.

  • Instrument Contamination: The presence of non-volatile matrix components, such as fats and waxes, can contaminate the analytical instrument, particularly the GC inlet liner and the MS ion source, leading to decreased sensitivity and increased maintenance.[6]

Q2: Which analytical technique is better for OOS-TMP analysis in these matrices: Gas Chromatography (GC) or Liquid Chromatography (LC)?

A2: Both GC and LC coupled with mass spectrometry (MS) can be used for OOS-TMP analysis, and the choice often depends on the specific matrix and available instrumentation.

  • Gas Chromatography (GC): GC is a robust and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds like OOS-TMP.[9] When coupled with a flame photometric detector (FPD) with a phosphorus filter or a mass spectrometer (MS or MS/MS), it offers excellent selectivity and sensitivity.[11] However, GC analysis of high-organic matrix extracts requires a thorough cleanup to prevent contamination of the inlet and column.

  • Liquid Chromatography (LC): LC coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful tool for OOS-TMP analysis, particularly for complex matrices, as it can sometimes tolerate more matrix components than GC.[5][12] However, LC-MS/MS is highly susceptible to matrix effects, especially ion suppression from co-eluting lipids.[4][5]

Q3: What is the QuEChERS method, and is it suitable for high-fat matrices?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[13] The standard QuEChERS protocol involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[3] While highly effective for many matrices, the original QuEChERS method may not be sufficient for matrices with a high percentage of fat, as lipids are not effectively removed by the standard d-SPE sorbents (like PSA and C18).[14] However, modified QuEChERS protocols that incorporate a freezing-out step or additional lipid-removing sorbents have been successfully developed for high-fat samples.[14]

Q4: What is Solid-Phase Extraction (SPE), and how can it be used for OOS-TMP analysis?

A4: Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to selectively retain the analyte of interest or the interfering matrix components.[15][16] For OOS-TMP analysis in high-organic matrices, SPE can be a highly effective cleanup step. A common approach is to use a combination of sorbents. For example, a C18 sorbent can be used to retain the nonpolar lipids, while a graphitized carbon black (GCB) or a polymeric sorbent can be used to retain pigments and other interferences, allowing the OOS-TMP to be eluted with a suitable solvent.[15] The choice of sorbent and elution solvent is critical and needs to be optimized for the specific matrix.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or Inconsistent Recovery of OOS-TMP Incomplete Extraction: The extraction solvent may not be efficiently penetrating the matrix and solubilizing the OOS-TMP.[10]* Optimize Solvent Choice: For fatty matrices, a mixture of polar and non-polar solvents may be more effective. For soil, ensure the sample is adequately dried and homogenized before extraction. * Increase Extraction Time/Agitation: Ensure thorough mixing during the extraction step by vortexing or shaking for an adequate amount of time. * Adjust pH: The pH of the sample can influence the extraction efficiency of some organophosphorus compounds. Experiment with slight acidification of the sample.[10]
Analyte Loss During Cleanup: The d-SPE or SPE sorbent may be retaining the OOS-TMP along with the interferences.* Evaluate Sorbent Choice: Test different d-SPE sorbents or SPE cartridges. For QuEChERS, if using GCB, be aware that it can retain some planar pesticides. * Optimize Elution Solvent: For SPE, ensure the elution solvent is strong enough to desorb the OOS-TMP from the sorbent. A multi-step elution with solvents of increasing polarity may be necessary.
Poor Peak Shape (Tailing) in GC Analysis Active Sites in the GC System: The GC inlet liner, column, or detector can have active sites that interact with the polar OOS-TMP molecule.[9]* Use a Deactivated Inlet Liner: Employ a high-quality, deactivated inlet liner with glass wool. * Condition the GC Column: Properly condition the column according to the manufacturer's instructions. * Perform Inlet Maintenance: Regularly clean or replace the GC inlet liner and septum.
Matrix Overload: High concentrations of co-extracted matrix components can overload the GC column.* Improve Sample Cleanup: Implement a more rigorous cleanup procedure (e.g., additional d-SPE step, SPE with different sorbents). * Dilute the Final Extract: If sensitivity allows, dilute the final extract to reduce the amount of matrix introduced into the GC.
Signal Suppression/Enhancement in LC-MS/MS Co-eluting Matrix Components: Lipids, phospholipids, and other endogenous compounds can co-elute with OOS-TMP and affect its ionization efficiency in the ESI or APCI source.[4][5][8]* Improve Chromatographic Separation: Optimize the LC gradient to separate OOS-TMP from the majority of the matrix components. The use of a longer column or a different stationary phase may be beneficial. * Enhance Sample Cleanup: Utilize SPE with sorbents specifically designed for lipid removal, such as zirconia-based sorbents or polymeric sorbents with a high affinity for lipids. For QuEChERS, incorporate a freezing-out step.[14] * Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for OOS-TMP will co-elute and experience the same matrix effects, allowing for accurate correction of the signal.
High Background Noise in Chromatograms Contaminated Solvents or Reagents: Impurities in solvents, salts, or other reagents can contribute to a high background.* Use High-Purity Solvents and Reagents: Always use HPLC or MS-grade solvents and high-purity reagents. * Run Method Blanks: Regularly analyze method blanks to identify and trace sources of contamination.[5]
Carryover from Previous Injections: Residual matrix components from previous injections can build up in the analytical system.* Implement a Thorough Wash Method: Use a strong wash solvent in the autosampler and run blank injections between samples to clean the injection port and column.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific matrix and instrumentation.

Protocol 1: Modified QuEChERS for OOS-TMP in Edible Oil

This protocol incorporates a freezing step to effectively remove the high lipid content from edible oil samples.

1. Sample Preparation and Extraction:

  • Weigh 2.5 g of the homogenized oil sample into a 50 mL centrifuge tube.[17]
  • Add 10 mL of acetonitrile.[17]
  • Add an appropriate amount of a suitable internal standard (e.g., triphenyl phosphate).
  • Vortex vigorously for 20 minutes.[17]
  • Centrifuge at 4500 rpm for 10 minutes at a reduced temperature (e.g., -5 °C).[17]
  • Carefully transfer the supernatant (acetonitrile layer) to a clean tube.

2. Lipid Removal (Freezing-Out):

  • Place the tube containing the acetonitrile extract in a freezer at -20 °C for at least 2 hours (overnight is often effective).
  • The lipids will precipitate and solidify.
  • Quickly decant the cold acetonitrile supernatant into a clean 15 mL centrifuge tube containing the d-SPE salts.

3. Dispersive SPE (d-SPE) Cleanup:

  • To the 6 mL of cold supernatant, add 900 mg of anhydrous magnesium sulfate, 300 mg of primary secondary amine (PSA), and 300 mg of C18 sorbent.[17]
  • Vortex for 1 minute.
  • Centrifuge at 5000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take a 4 mL aliquot of the cleaned extract and add 40 µL of 5% formic acid in acetonitrile to stabilize the analytes.[17]
  • Evaporate the solvent under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of a suitable solvent for your analytical instrument (e.g., toluene for GC-MS or a mobile phase compatible solvent for LC-MS/MS).[17]
  • Filter through a 0.22 µm syringe filter before analysis.
Protocol 2: Solid-Phase Extraction (SPE) for OOS-TMP in High-Organic Soil

This protocol is designed for soils with a high content of organic matter, which can cause significant matrix interference.

1. Sample Extraction:

  • Weigh 10 g of air-dried and sieved soil into a 50 mL centrifuge tube.
  • Add 20 mL of a 1:1 mixture of acetone and hexane.
  • Vortex for 1 minute, then sonicate for 15 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant. Repeat the extraction with another 20 mL of the solvent mixture.
  • Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. SPE Cleanup:

  • Cartridge Conditioning: Sequentially condition a 6 mL SPE cartridge containing 500 mg of a graphitized carbon black (GCB) and 500 mg of PSA with 5 mL of dichloromethane, followed by 5 mL of the acetone/hexane extraction solvent.
  • Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with 5 mL of a 1:1 mixture of toluene and acetonitrile to remove less polar interferences.
  • Elution: Elute the OOS-TMP from the cartridge with 10 mL of a 9:1 mixture of dichloromethane and methanol.

3. Final Extract Preparation:

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen.
  • Reconstitute in 1 mL of a solvent appropriate for your analytical system.
  • Filter through a 0.22 µm syringe filter before injection.

Visualizations

Diagram 1: Modified QuEChERS Workflow for High-Fat Matrices

cluster_extraction Extraction cluster_lipid_removal Lipid Removal cluster_cleanup d-SPE Cleanup cluster_final Final Preparation A Weigh 2.5g Oil Sample B Add 10mL Acetonitrile & IS A->B C Vortex & Centrifuge B->C D Freeze Extract at -20°C C->D Supernatant E Decant Cold Supernatant D->E F Add d-SPE Salts (MgSO4, PSA, C18) E->F G Vortex & Centrifuge F->G H Evaporate & Reconstitute G->H Cleaned Extract I Filter & Analyze (GC/LC-MS) H->I

Caption: Modified QuEChERS workflow for OOS-TMP analysis in high-fat matrices.

Diagram 2: SPE Cleanup Workflow for High-Organic Soil

cluster_extraction Soil Extraction cluster_spe SPE Cleanup cluster_final Final Preparation A Extract Soil with Acetone/Hexane B Concentrate Extract to 1mL A->B C Condition GCB/PSA Cartridge D Load Sample B->D Concentrated Extract C->D E Wash with Toluene/Acetonitrile D->E F Elute with DCM/Methanol E->F G Concentrate Eluate F->G OOS-TMP Eluate H Reconstitute & Analyze G->H

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Toxicology of O,O,S-Trimethyl Dithiophosphate and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomeric Differences in Toxicity O,O,S-Trimethyl dithiophosphate and its isomers are organophosphorus compounds that can b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Differences in Toxicity

O,O,S-Trimethyl dithiophosphate and its isomers are organophosphorus compounds that can be present as impurities in some commercial pesticides.[1][2] While sharing the same molecular formula, their structural variations lead to profound differences in their toxicological properties. Understanding these distinctions is paramount for accurate risk assessment and the development of effective countermeasures. This guide will delve into the comparative toxicity, mechanisms of action, and experimental evaluation of these closely related yet distinct chemical entities.

The primary mechanism of acute toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of nerve impulse transmission.[3][4] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the cholinergic system and a cascade of toxic effects.[5][6][7] However, the toxic profiles of these isomers are not solely defined by their anticholinesterase activity; other mechanisms, including delayed neurotoxicity and target organ damage, play significant roles.[8][9]

Chemical Identity and Physicochemical Properties

A clear understanding of the isomeric structures is fundamental to appreciating their differential toxicology.

Isomers of Trimethyl Dithiophosphate:

  • O,O,S-Trimethyl dithiophosphate (OOS-TMP): The primary focus of this guide.

  • O,S,S-Trimethyl phosphorodithioate (OSS-TMP): A key isomer with distinct toxicological characteristics.[2]

PropertyO,O,S-Trimethyl dithiophosphateO,S,S-Trimethyl phosphorodithioate
CAS Registry Number 2953-29-9[10]22608-96-8
Molecular Formula C3H9O2PS2[10]C3H9O2PS2
Molecular Weight 172.21 g/mol [10]172.21 g/mol
General Structure Two methoxy groups and one methylthio group attached to the phosphorus atom.One methoxy group and two methylthio groups attached to the phosphorus atom.

Data compiled from various chemical databases.

Comparative Toxicology: A Tale of Two Isomers

The toxicological profiles of OOS-TMP and OSS-TMP diverge significantly, particularly in their primary target organs and the nature of the toxicity they induce.

3.1. O,O,S-Trimethyl Phosphorothioate (OOS-TMP): The Pulmonary Toxin

OOS-TMP is recognized for its delayed toxicity, with the lung being a primary target organ.[1] Oral administration in animal models has been shown to cause morphological and biochemical changes in the lungs, specifically altering the bronchiolar epithelial morphology.[1] This damage is evident even at relatively low doses.[1]

Key Toxicological Features of OOS-TMP:

  • Delayed Pulmonary Toxicity: Lung injury is a characteristic feature, often with a delayed onset following exposure.[1]

  • Cellular Damage: It specifically targets bronchiolar epithelial cells.[1]

  • Biochemical Alterations: Increases in bronchopulmonary lavage lactate dehydrogenase levels are indicative of lung cell damage.[1]

3.2. O,S,S-Trimethyl Phosphorodithioate (OSS-TMP): The Neurotoxin

In contrast to its isomer, OSS-TMP is more prominently associated with neurotoxic effects, a hallmark of many organophosphorus compounds.[2] While it also exhibits pulmonary toxicity, its impact on the nervous system through cholinesterase inhibition is a critical aspect of its toxic profile.

Key Toxicological Features of OSS-TMP:

  • Cholinesterase Inhibition: Like many organophosphates, OSS-TMP inhibits acetylcholinesterase, leading to a cholinergic crisis.[3][5] Symptoms of this include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).

  • Delayed Neurotoxicity: Some organophosphorus compounds can induce Organophosphorus Ester-Induced Delayed Neurotoxicity (OPIDN), characterized by a flaccid paralysis that develops after a latent period.[8] While specific data for OSS-TMP is limited in the provided search results, this is a known risk for the broader class of organophosphates.

3.3. Comparative Acute Toxicity Data

CompoundLD50 (Oral, Rat)Primary Target Organ(s)Key Toxic Effect
O,O,S-Trimethyl phosphorothioate (OOS-TMP) ~20 mg/kg (causes effects)[1]Lungs[1]Delayed pulmonary toxicity, morphological changes in bronchiolar epithelium.[1]
O,S,S-Trimethyl phosphorodithioate (OSS-TMP) 67 mg/kg (28-day)[2]Lungs, Nervous System[2]Pulmonary and hepatic microsomal enzyme alteration, potential for cholinesterase inhibition.[2]

This table summarizes data from available studies and should be interpreted in the context of the specific experimental conditions.

Mechanistic Insights into Toxicity

The differing toxicities of these isomers can be attributed to their distinct metabolic activation pathways and their subsequent interactions with molecular targets.

4.1. The Cholinergic Crisis: A Common Organophosphate Mechanism

The inhibition of acetylcholinesterase is a central mechanism of toxicity for many organophosphorus compounds.[3][6] This process leads to an accumulation of acetylcholine at nerve endings, resulting in a hypersecretory syndrome and neuromuscular dysfunction.[6][7]

Caption: Mechanism of Acetylcholinesterase Inhibition.

4.2. Delayed Pulmonary Toxicity: A Unique Path for OOS-TMP

The specific mechanism by which OOS-TMP induces delayed lung injury is an area of ongoing research. It is hypothesized that metabolic activation within the lung tissue itself may lead to the formation of reactive intermediates that cause cellular damage.

Experimental Protocols for Comparative Toxicity Assessment

To empirically evaluate and compare the toxicity of these isomers, a series of well-defined experimental protocols are necessary.

5.1. Cholinesterase Activity Assay

This assay is fundamental for assessing the neurotoxic potential of organophosphorus compounds.

Objective: To quantify the inhibition of acetylcholinesterase activity in blood or tissue samples following exposure to the test compounds.

Methodology:

  • Sample Preparation: Obtain blood (red blood cells are a good correlate for CNS acetylcholinesterase) or tissue homogenates from control and treated animal models.[11]

  • Assay Principle (Ellman's Method):

    • Acetylthiocholine is used as a substrate for AChE.

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB).

    • The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to AChE activity.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, DTNB, and the sample.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Monitor the change in absorbance over time.

  • Data Analysis: Calculate the percentage of AChE inhibition in the treated groups relative to the control group.

Caption: Workflow for Cholinesterase Activity Assay.

5.2. Assessment of Pulmonary Toxicity

Objective: To evaluate lung injury induced by the test compounds.

Methodology:

  • Animal Dosing: Administer the test compounds to animal models (e.g., rats) via the desired route of exposure (e.g., oral gavage).

  • Bronchoalveolar Lavage (BAL):

    • At selected time points post-exposure, euthanize the animals.

    • Cannulate the trachea and instill a known volume of sterile saline into the lungs.

    • Gently aspirate the fluid (BAL fluid).

    • Repeat the process several times.

  • BAL Fluid Analysis:

    • Lactate Dehydrogenase (LDH) Assay: Measure LDH activity in the BAL fluid as an indicator of cell membrane damage.

    • Total Protein Assay: Quantify total protein concentration as a marker of increased permeability of the alveolar-capillary barrier.

    • Cell Counts and Differentials: Determine the total number of cells and the differential counts of macrophages, neutrophils, lymphocytes, and eosinophils to assess inflammation.

  • Histopathology:

    • Fix the lungs in formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine the lung sections under a microscope for morphological changes, such as inflammation, edema, and epithelial cell damage.

5.3. General Toxicity and Neurobehavioral Assessment

Objective: To observe overt signs of toxicity and neurobehavioral changes.

Methodology:

  • Clinical Observations: Regularly observe the animals for clinical signs of toxicity, including changes in posture, gait, activity level, and the presence of tremors or convulsions.

  • Functional Observational Battery (FOB): A series of standardized tests to assess sensory, motor, and autonomic functions. This can include assessments of grip strength, landing foot splay, and reactivity to various stimuli.

  • Body Weight and Food Consumption: Monitor changes in body weight and food consumption as general indicators of health.

Conclusion: A Call for Isomer-Specific Risk Assessment

The comparative toxicology of O,O,S-trimethyl dithiophosphate and its isomers underscores the critical importance of considering isomeric composition in toxicological evaluations. While OSS-TMP aligns with the classical organophosphate profile of neurotoxicity via cholinesterase inhibition, OOS-TMP presents a distinct and delayed pulmonary toxicity. This guide provides a framework for researchers and drug development professionals to understand these differences and to design robust experimental approaches for their assessment. A thorough, isomer-specific approach to risk assessment is essential for ensuring human and environmental safety.

References

  • Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats. (n.d.). ScienceDirect. Retrieved January 29, 2026, from [Link][1]

  • EXTOXNET TIBs - Cholinesterase Inhibition. (n.d.). Oregon State University. Retrieved January 29, 2026, from [Link][5]

  • Abou-Donia, M. B. (1981). Organophosphorus Ester-Induced Delayed Neurotoxicity. Annual Review of Pharmacology and Toxicology, 21, 511-548.[8]

  • Imamura, T., Gandy, J., Fukuto, T. R., & Talbot, P. (1983). Lung injury and delayed toxicity produced by O,S,S-trimethyl phosphorodithioate, an impurity of malathion. Toxicology and Applied Pharmacology, 68(3), 333-343.[2]

  • Jokanović, M. (2018). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. Retrieved January 29, 2026, from [Link][3]

  • Sofer, S., & Tal, A. (1993). Cholinesterase-inhibiting insecticide toxicity. Harefuah, 124(10), 624-628.[6]

  • PubChem. (n.d.). Methyl phosphorodithioate. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link][12]

  • Namba, T. (1971). Cholinesterase inhibition by organophosphorus compounds and its clinical effects. Bulletin of the World Health Organization, 44(1-3), 289–307.[7]

  • Medscape. (2023, March 13). Organophosphate Toxicity. Retrieved January 29, 2026, from [Link][13]

  • Nistor, N., et al. (2022). Clinical Assessment of Acute Organophosphorus Pesticide Poisoning in Pediatric Patients Admitted to the Toxicology Emergency Department. MDPI.[14]

  • Medscape. (2023, March 13). Organophosphate Toxicity Workup. Retrieved January 29, 2026, from [Link][11]

  • Abou-Donia, M. B. (1995). Mechanisms of organophosphorus ester-induced delayed neurotoxicity: type I and type II. Archives of Toxicology, 69(8), 511-525.[9]

  • Institute of Medicine (US) Committee on the Health Effects of Agent Orange. (1995). Environmental Medicine: Integrating a Missing Element into Medical Education. National Academies Press (US).[4]

  • CAS. (n.d.). Methyl phosphorodithioate. Retrieved January 29, 2026, from [Link][10]

  • Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597-607.[15]

Sources

Comparative

Structural analogs of O,O,S-Trimethyl dithiophosphate and their toxicological profiles

A Comparative Guide to the Toxicological Profiles of O,O,S-Trimethyl Dithiophosphate and Its Structural Analogs For researchers and professionals in drug development and toxicology, understanding the structure-activity r...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Toxicological Profiles of O,O,S-Trimethyl Dithiophosphate and Its Structural Analogs

For researchers and professionals in drug development and toxicology, understanding the structure-activity relationships of organophosphorus compounds is paramount. O,O,S-Trimethyl dithiophosphate, a notable metabolite and impurity in certain pesticides, serves as a critical reference point for toxicological assessment. This guide provides an in-depth comparison of its toxicological profile with those of its key structural analogs, supported by experimental data and methodologies.

Introduction to O,O,S-Trimethyl Dithiophosphate

O,O,S-Trimethyl dithiophosphate (OOS-TMP) is an organothiophosphate compound.[1][2][3] It is recognized primarily as a metabolite resulting from the degradation of the insecticide Dimethoate.[2] Its presence in environmental and biological samples necessitates a thorough understanding of its toxic potential. Chemically, it is a colorless oil with a boiling point of 103°C at 14 Torr and is slightly soluble in chloroform and DMSO.[2][3]

Chemical Structure of O,O,S-Trimethyl dithiophosphate:

  • CAS Number: 2953-29-9[2][4]

  • Molecular Formula: C3H9O2PS2[1][2]

  • Molecular Weight: 172.21 g/mol [2]

The Universal Mechanism: Cholinesterase Inhibition

The primary mechanism of toxicity for O,O,S-Trimethyl dithiophosphate and its structural analogs is the inhibition of acetylcholinesterase (AChE).[5][6][7] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine at nerve synapses.

The Cascade of Toxicity:

  • Inhibition of AChE: Organophosphates bind to and inactivate AChE.[7]

  • Acetylcholine Accumulation: This inactivation leads to an accumulation of acetylcholine in the synaptic cleft.[7]

  • Cholinergic Crisis: The excess acetylcholine results in overstimulation of cholinergic receptors, leading to a state known as a cholinergic crisis.[5][6] This crisis manifests as a wide array of symptoms affecting the central and peripheral nervous systems.[8]

The clinical manifestations of this overstimulation can be severe, including muscle fasciculations, respiratory paralysis, seizures, and in acute cases, death.[5][6][8][9]

AChE_Inhibition_Pathway OP Organophosphate (e.g., OOS-TMP) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Breakdown Breakdown AChE->Breakdown Catalyzes Inhibited_AChE->Breakdown Blocked ACh Acetylcholine (ACh) Receptors Cholinergic Receptors ACh->Receptors Binding ACh->Breakdown Overstimulation Overstimulation (Cholinergic Crisis) Receptors->Overstimulation

Mechanism of Acetylcholinesterase (AChE) Inhibition.

Toxicological Profile of O,O,S-Trimethyl Dithiophosphate

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, O,O,S-Trimethyl dithiophosphate is classified as a hazardous substance with the following characteristics[1]:

  • Acute Oral Toxicity: Toxic if swallowed.

  • Acute Dermal Toxicity: Harmful in contact with skin.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Acute Inhalation Toxicity: Harmful if inhaled.

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.

These classifications underscore the significant health risks associated with exposure to this compound through multiple routes.

Comparative Toxicology of Structural Analogs

The toxicity of organophosphates can be significantly altered by minor changes in their chemical structure. Here, we compare OOS-TMP with three of its structural analogs.

O,O,S-Trimethyl Phosphorothioate

This analog differs from OOS-TMP by the replacement of a sulfur atom with an oxygen atom, making it a phosphorothioate instead of a phosphorodithioate.

  • CAS Number: 152-20-5[10]

  • Molecular Formula: C3H9O3PS[10]

  • Molecular Weight: 156.14 g/mol [10]

While specific GHS classifications are not as readily available in the provided search results, its structural similarity suggests a comparable mechanism of toxicity through AChE inhibition. The difference in the number of sulfur atoms can influence the compound's reactivity and ability to inhibit AChE, potentially altering its overall toxicity.

O,S,S-Trimethyl Phosphorodithioate

This isomer of OOS-TMP has a different arrangement of the methyl and sulfur groups attached to the phosphorus atom.

  • CAS Number: 22608-53-3[11]

  • Molecular Formula: C3H9O2PS2[11]

  • Molecular Weight: 172.2 g/mol [11]

Isomeric differences can lead to significant variations in toxicological profiles due to changes in steric hindrance and electronic effects around the phosphorus center, which can affect the rate of phosphorylation of AChE.

O,O'-Diethyl Dithiophosphate

This analog features ethyl groups in place of the methyl groups found in OOS-TMP.

  • Toxicological Profile: This compound is described as toxic by inhalation, in contact with skin, and if swallowed.[12] It is also noted to cause severe burns and is very toxic to aquatic organisms.[12] Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[12]

The substitution of methyl with ethyl groups can impact the lipophilicity and, consequently, the absorption and distribution of the compound in the body, which in turn affects its toxicity.

Summary of Toxicological Data
CompoundKey Structural Difference from OOS-TMPKnown Toxicological Properties
O,O,S-Trimethyl Dithiophosphate - (Reference Compound)Toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, harmful if inhaled, may cause respiratory irritation, toxic to aquatic life.[1]
O,O,S-Trimethyl Phosphorothioate One less sulfur atom (P=O instead of P=S)Assumed to be an AChE inhibitor, but specific toxicity data is less detailed in search results.[10]
O,S,S-Trimethyl Phosphorodithioate Isomeric form (different S and O positions)Isomeric differences can significantly alter toxicity.[11]
O,O'-Diethyl Dithiophosphate Ethyl groups instead of methyl groupsToxic by inhalation, skin contact, and ingestion; causes burns; very toxic to aquatic life.[12]

Experimental Protocols for Assessing Toxicity

A cornerstone for evaluating the toxicity of these compounds is the measurement of cholinesterase activity. The following is a generalized protocol for an in vitro AChE inhibition assay.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method, which uses dithiobisnitrobenzoic acid (DTNB) to quantify the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) substrate

  • Dithiobisnitrobenzoic acid (DTNB)

  • Test compounds (OOS-TMP and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Incubation: In a 96-well plate, add the phosphate buffer, AChE solution, and various concentrations of the test compound. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add DTNB and the substrate (ATCI) to each well to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: AChE, Buffer, ATCI, DTNB Add_Components Add Buffer, AChE, and Test Compound Prep_Reagents->Add_Components Prep_Compounds Prepare Test Compound Dilutions Prep_Compounds->Add_Components Incubate Incubate (e.g., 15 min at 37°C) Add_Components->Incubate Start_Reaction Add DTNB and ATCI (Substrate) Incubate->Start_Reaction Measure Measure Absorbance at 412 nm Start_Reaction->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for an in vitro AChE inhibition assay.

Conclusion

O,O,S-Trimethyl dithiophosphate and its structural analogs represent a significant class of toxic compounds, primarily acting through the inhibition of acetylcholinesterase. The subtle variations in their chemical structures, such as the type of alkyl group or the number and position of sulfur atoms, can lead to pronounced differences in their toxicological profiles. A thorough understanding of these structure-activity relationships, supported by robust experimental data from assays like the in vitro AChE inhibition assay, is crucial for accurate risk assessment and the development of safer chemical alternatives.

References

  • Jett, D. A. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. PubMed Central. Retrieved from [Link]

  • Jett, D. A. (n.d.). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. National Library of Medicine. Retrieved from [Link]

  • Robb, E. L., & Baker, M. B. (2023). Organophosphate Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Cleveland Clinic. (2024). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl phosphorodithioate. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). O,O,S- Trimethyl dithiophosphate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O,O,S-Trimethyl phosphorothioate. PubChem. Retrieved from [Link]

  • Namba, T., Nolte, C. T., Jackrel, J., & Grob, D. (1971). Cholinesterase inhibition by organophosphorus compounds and its clinical effects. Bulletin of the World Health Organization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphorodithioic acid, O,S,S-trimethyl ester. PubChem. Retrieved from [Link]

  • Medscape. (2023). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Retrieved from [Link]

  • Institute of Medicine. (1995). Case Study 31: Cholinesterase-Inhibiting Pesticide Toxicity. In Environmental Medicine: Integrating a Missing Element into Medical Education. National Academies Press. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of O,O,S-Trimethyl Dithiophosphate

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of O,O,S-Trimethyl dithiophosphate. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of O,O,S-Trimethyl dithiophosphate. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for ensuring data integrity and reliability. This document delves into the experimental protocols, performance data, and underlying principles of each method, offering a comprehensive framework for methodological selection and cross-validation.

Introduction: The Analytical Challenge of O,O,S-Trimethyl Dithiophosphate

O,O,S-Trimethyl dithiophosphate (TMDT), with CAS Number 2953-29-9, is an organophosphorus compound primarily known as a metabolite of the insecticide dimethoate.[1] Its presence in environmental and biological samples necessitates sensitive and accurate quantification for toxicological assessments and residue monitoring. The choice between analytical techniques like HPLC and GC-MS is not arbitrary; it depends on a multitude of factors including the analyte's physicochemical properties, the sample matrix, required sensitivity, and the specific goals of the analysis.[2]

Table 1: Physicochemical Properties of O,O,S-Trimethyl Dithiophosphate

PropertyValueSource
Molecular Formula C₃H₉O₂PS₂[3][4]
Molecular Weight 172.2 g/mol [3][5]
Boiling Point 103 °C at 14 Torr[1]
Form Colourless Oil[1]
Solubility Slightly soluble in Chloroform and DMSO[1]

The properties of TMDT, particularly its semi-volatile nature, make it a suitable candidate for analysis by both HPLC and GC-MS, prompting a need for a thorough comparative evaluation. This guide will explore the nuances of each method, providing the data necessary to make an informed decision.

High-Performance Liquid Chromatography (HPLC): A Robust Approach

HPLC is a cornerstone of analytical chemistry, particularly for compounds that may be thermally labile.[6] For organophosphorus compounds like TMDT, reversed-phase HPLC is a common and effective approach.[2]

Principle of HPLC Analysis

In reversed-phase HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. TMDT, being a moderately polar compound, partitions between these two phases, allowing for its separation from other matrix components. Detection is commonly achieved using an ultraviolet (UV) detector.

Experimental Protocol: HPLC-UV Method

This protocol outlines a validated method for the quantification of TMDT.

I. Sample Preparation:

  • Accurately weigh a suitable amount of the sample matrix.

  • Perform a liquid-liquid or solid-phase extraction using an appropriate solvent (e.g., acetonitrile).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

II. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[3] For MS-compatible methods, formic acid should be used instead of phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Detection: UV at 254 nm.[2]

  • Column Temperature: Ambient or controlled at 25 °C.

Causality Behind Experimental Choices
  • C18 Column: The choice of a C18 column provides a non-polar stationary phase that effectively retains TMDT through hydrophobic interactions, allowing for good separation.

  • Acetonitrile/Water Mobile Phase: This combination offers a versatile polarity range to elute TMDT with a reasonable retention time and good peak shape. The addition of a small amount of acid (phosphoric or formic) helps to suppress the ionization of any residual silanol groups on the stationary phase, thereby improving peak symmetry.

  • UV Detection: While not the most specific detection method, UV at 254 nm provides adequate sensitivity for many applications involving TMDT quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity

GC-MS is a powerful technique renowned for its high resolution, sensitivity, and specificity, making it ideal for the analysis of volatile and semi-volatile compounds.[7] Its ability to provide structural information via mass spectra makes it an invaluable tool for unambiguous peak identification.

Principle of GC-MS Analysis

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

Experimental Protocol: GC-MS Method

This protocol details a robust GC-MS method for TMDT analysis.

I. Sample Preparation:

  • Employ a direct dilution method for simple matrices: Weigh approximately 1 g of the sample into a volumetric flask and dilute with acetone.[8]

  • For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup may be necessary to reduce matrix effects.[9]

  • Vortex the sample for several minutes to ensure complete dissolution.[8]

  • Filter the extract through a 0.22 µm PTFE filter into a GC vial.[8]

II. GC-MS Conditions:

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Injection Mode: Splitless, 1 µL injection volume.[8]

  • Inlet Temperature: 250 °C.[8]

  • Oven Program: Start at 70 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C (hold for 5 min).[8]

  • Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.[8]

  • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Target Ions (m/z): 125, 140, 110.[8]

Causality Behind Experimental Choices
  • HP-5MS Column: This column provides excellent separation for a wide range of semi-volatile organic compounds, including organophosphates.

  • Splitless Injection: This mode ensures that the entire sample volume is transferred to the column, maximizing sensitivity, which is crucial for trace analysis.

  • Temperature Program: The programmed temperature ramp allows for the efficient elution of TMDT while separating it from other components with different boiling points.

  • SIM Mode: By monitoring only a few characteristic ions for TMDT, the signal-to-noise ratio is significantly improved, leading to lower detection limits compared to a full scan mode.

Method Validation and Cross-Validation Framework

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10][11] Both the HPLC and GC-MS methods were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, focusing on specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[12][13]

CrossValidation_Workflow cluster_sample Sample Batch cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Homogenized Sample Aliquots Prep_HPLC Sample Prep (HPLC) Sample->Prep_HPLC Prep_GCMS Sample Prep (GC-MS) Sample->Prep_GCMS Analyze_HPLC HPLC-UV Analysis Prep_HPLC->Analyze_HPLC Data_HPLC HPLC Results (Conc.) Analyze_HPLC->Data_HPLC Compare Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Compare Analyze_GCMS GC-MS (SIM) Analysis Prep_GCMS->Analyze_GCMS Data_GCMS GC-MS Results (Conc.) Analyze_GCMS->Data_GCMS Data_GCMS->Compare Conclusion Method Equivalency Assessed Compare->Conclusion Decision_Tree Start What is the primary analytical goal? Goal_QC Routine QC / High Throughput Start->Goal_QC Goal_Trace Trace Analysis / Impurity ID Start->Goal_Trace Matrix Is the sample matrix complex? Goal_QC->Matrix Use_GCMS Use GC-MS Goal_Trace->Use_GCMS Use_HPLC Use HPLC-UV Matrix->Use_HPLC No Consider_GCMS Consider GC-MS for specificity Matrix->Consider_GCMS Yes

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion

This guide has demonstrated that both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of O,O,S-Trimethyl dithiophosphate. The HPLC method offers advantages in speed and simplicity, making it suitable for routine applications. The GC-MS method provides superior sensitivity and specificity, establishing it as the benchmark for trace-level detection and confirmatory analysis.

The successful cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical results. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method for their specific needs, ensuring data of the highest quality and integrity.

References

  • O,O,S- Trimethyl dithiophosphate - SIELC Technologies. (2018). Retrieved from [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020). LCGC International - Chromatography Online. Retrieved from [Link]

  • A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Development and validation of multiresidue method for organophosphorous pesticides in lanolin using Gas chromatography ‐ tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [https://www.researchgate.net/publication/338575086_Development_and_validation_of_multiresidue_method_for_organophosphorous_pesticides_in_lanolin_using_Gas_chromatography_-tandem_mass_spectrometry]([Link] spectrometry)

  • Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Direct Interface GC/MS Method. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications. Retrieved from [Link]

  • Refinement and in-house validation of the AOAC HPLC method (2005.06): the determination of paralytic shellfish poisoning toxins. (n.d.). Food Standards Agency. Retrieved from [Link]

  • Determination of Trimethyl Phosphorothioate (TMPT) in Omethoate 290 SL Using GC-MS. (n.d.). Scribd. Retrieved from [Link]

  • Fast GC/GCMS. (n.d.). Shimadzu. Retrieved from [Link]

  • Methyl phosphorodithioate. (n.d.). PubChem. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Selective O,O,S-Trimethyl Dithiophosphate Detection Amidst Organophosphorus Pesticide Interference

Abstract O,O,S-Trimethyl dithiophosphate (OOS-TMPD) is a significant impurity and metabolite of several widely used organophosphorus pesticides (OPPs), such as Dimethoate.[1] Its detection is critical for both environmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

O,O,S-Trimethyl dithiophosphate (OOS-TMPD) is a significant impurity and metabolite of several widely used organophosphorus pesticides (OPPs), such as Dimethoate.[1] Its detection is critical for both environmental monitoring and food safety assessment. However, the analysis is frequently complicated by the presence of other structurally similar OPPs, which can co-elute or produce confounding signals in less selective analytical systems. This guide provides a comparative analysis of Gas Chromatography (GC) and Liquid Chromatography (LC) methodologies, offering field-proven insights and detailed protocols to help researchers and drug development professionals achieve accurate and reliable quantification of OOS-TMPD. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.

The Analytical Challenge: Structural Similarity and Isomeric Interference

The primary difficulty in OOS-TMPD analysis stems from its shared chemical scaffold with a vast class of OPPs.[2] Many OPPs, including malathion and chlorpyrifos, are derivatives of phosphoric or thiophosphoric acid.[3] This leads to two major analytical hurdles:

  • Chromatographic Co-elution: Many OPPs possess similar polarities and boiling points, causing them to elute from a GC or LC column at nearly the same time. This is particularly problematic for isomers of trimethyl dithiophosphate, which have identical mass-to-charge ratios (m/z) and can be difficult to separate chromatographically.[4][5]

  • Isobaric Interference in Mass Spectrometry: Because isomers and some other OPPs share the same nominal mass, a low-resolution mass spectrometer may be unable to differentiate between the target analyte (OOS-TMPD) and an interferent.

A prime example of a challenging interferent is Acephate and its metabolite Methamidophos . While not isomers of OOS-TMPD, their polarity and fragmentation patterns can overlap in certain analytical systems, demanding highly selective methods to ensure accurate identification.

Comparative Analysis of Detection Methodologies

The choice of analytical technique is paramount for overcoming interference. The two primary platforms for OPP analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), each with distinct advantages and disadvantages.[6][7][8]

Gas Chromatography (GC) Based Methods

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like many OPPs.[9] When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and selectivity.[7][10]

  • Expertise & Causality: The key to successful GC analysis is the choice of the capillary column. For OPPs, a mid-polarity column (e.g., a phenyl-arylene polymer phase) is often preferred over a non-polar phase. This is because the varied polarities of different OPPs can be better resolved on a column that offers a mix of dispersion and dipole-dipole interactions, enhancing the separation of structurally similar compounds.[5]

  • Trustworthiness: For definitive confirmation, especially in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) is the gold standard.[11] By selecting a specific precursor ion and monitoring its characteristic product ions (a process known as Multiple Reaction Monitoring or MRM), GC-MS/MS can virtually eliminate matrix interference and confirm compound identity with high confidence.

Liquid Chromatography (LC) Based Methods

LC is particularly suited for more polar, less volatile, or thermally labile OPPs that are not amenable to GC analysis.

  • Expertise & Causality: Reverse-phase (RP) HPLC is a common method for analyzing compounds like OOS-TMPD.[12] The mobile phase, typically a mixture of acetonitrile and water, can be modified with additives like formic acid to improve peak shape and ionization efficiency for Mass Spectrometry (MS) detection.[12]

  • Trustworthiness: The coupling of LC with tandem mass spectrometry (LC-MS/MS) offers exceptional specificity and sensitivity.[13][14][15] The high selectivity of LC-MS/MS arises from its ability to separate analytes from matrix components chromatographically and then differentiate them based on their specific mass transitions (precursor ion to product ion), even if they are isobaric.[15]

Data Summary: GC-MS/MS vs. LC-MS/MS for OOS-TMPD Detection
ParameterGas Chromatography-Tandem MS (GC-MS/MS)Liquid Chromatography-Tandem MS (LC-MS/MS)Rationale & Justification
Applicability Excellent for volatile & semi-volatile OPPs.Ideal for polar, non-volatile, or thermally labile OPPs.OOS-TMPD is amenable to both, but GC is often preferred for broad OPP screens.
Selectivity Very High (with MRM)Exceptional (with MRM)Both offer high selectivity, but LC-MS/MS often has lower chemical noise.[15]
Common Interferents Isomers (e.g., O,S,S-trimethyl dithiophosphate), Malathion.Acephate, Methamidophos, other polar metabolites.Interference depends on the separation mechanism (volatility vs. polarity).
Sample Preparation Liquid-Liquid or Solid-Phase Extraction (SPE).Often simpler "Dilute-and-Shoot" or QuEChERS.LC methods can often tolerate more complex matrices, reducing prep time.[8]
Instrument Detection Limit (IDL) Low ng/L to pg/L range.[11]Low ng/L to pg/L range.Both techniques provide the sensitivity needed for regulatory compliance.[16]

Recommended Protocol: Selective Detection of OOS-TMPD by GC-MS/MS

This protocol provides a robust, self-validating workflow for the selective detection of OOS-TMPD in the presence of other OPPs. The use of an internal standard and quality control checks ensures the trustworthiness of the results.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective sample preparation technique for pesticide residue analysis in food and environmental samples.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., Triphenyl phosphate) to correct for matrix effects and variations in extraction efficiency.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄) to remove interferences like fatty acids and chlorophyll.[17]

  • Final Extract: Vortex, centrifuge, and transfer the final extract for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis
  • GC System: Agilent 8890 GC (or equivalent).

  • Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Injector: Splitless mode, 250°C.

  • MS/MS System: Agilent 7000 series Triple Quadrupole MS (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MRM Transitions:

    • OOS-TMPD: Precursor Ion (m/z) 172 -> Product Ions (m/z) 125, 93

    • Internal Standard (TPP): Precursor Ion (m/z) 326 -> Product Ion (m/z) 152

    • Potential Interferent (Malathion): Precursor Ion (m/z) 330 -> Product Ions (m/z) 127, 93

  • Data Analysis: Quantify OOS-TMPD using the ratio of its primary transition to the internal standard's transition, against a multi-point calibration curve. The presence of the secondary product ion at the correct ratio confirms identity.

Visualizing the Workflow and Logic

Diagrams created using Graphviz clarify the experimental process and the decision-making logic for method selection.

Experimental Workflow Diagram

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample 1. Homogenized Sample (10g) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Add Acetonitrile & Shake Spike->Extract Salt 4. Add QuEChERS Salts Extract->Salt Centrifuge1 5. Centrifuge Salt->Centrifuge1 dSPE 6. Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 7. Final Centrifugation dSPE->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract GCMS GC-MS/MS System Final_Extract->GCMS Inject Data Data Acquisition (MRM Mode) GCMS->Data Quant Quantification & Confirmation Data->Quant G start Start: Analyze for OOS-TMPD analyte_prop Analyte Properties? start->analyte_prop matrix_comp Matrix Complexity? analyte_prop->matrix_comp Volatile / Semi-Volatile lc_method Use LC-MS/MS (Handles Polar Compounds, Less Cleanup) analyte_prop->lc_method Polar / Thermally Labile gc_method Use GC-MS/MS (High Throughput, Robust) matrix_comp->gc_method Simple Matrix matrix_comp->lc_method Complex Matrix (e.g., High Fat) end End: Reliable Quantification gc_method->end lc_method->end

Caption: Decision tree for selecting the optimal analytical method.

Conclusion and Recommendations

The accurate detection of OOS-TMPD in the presence of other organophosphorus pesticides is a significant but surmountable challenge. While both GC-MS/MS and LC-MS/MS are powerful tools, the choice of method should be guided by the specific properties of the analyte and the complexity of the sample matrix.

  • For broad-spectrum OPP screening including OOS-TMPD in relatively clean matrices, GC-MS/MS is a highly effective and robust choice. Its ability to separate compounds based on volatility provides a different dimension of selectivity compared to LC.

  • For samples with complex matrices or when analyzing for highly polar, co-eluting OPPs, LC-MS/MS is often superior. It may require less sample cleanup and provides exceptional selectivity through its unique separation and detection mechanisms.

[13][15]Regardless of the chosen platform, the implementation of a self-validating protocol, including the use of internal standards, multi-point calibration, and confirmatory ion ratios, is essential for producing trustworthy and defensible data.

References

  • SIELC Technologies. (2018, February 16). O,O,S- Trimethyl dithiophosphate. Available: [Link]

  • ResearchGate. (n.d.). Detection of O,O,S-Trimethyl Phosphorodithioate, an Impurity in Phenthoate (PAP), in Komatsuna. Available: [Link]

  • DTIC. (n.d.). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS. Available: [Link]

  • MDPI. (n.d.). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). Available: [Link]

  • SciSpace. (n.d.). Liquid Chromatography–Tandem Mass Spectrometry Analysis of Urinary Free Cortisol. Available: [Link]

  • ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Available: [Link]

  • U.S. EPA. (n.d.). Phosphorodithioic acid, O,O,S-trimethyl ester - Substance Details. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl phosphorodithioate. PubChem Compound Database. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Available: [Link]

  • U.S. EPA. (1992). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available: [Link]

  • ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry for the analysis of eicosanoids and related lipids in human biological matrices. A review. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour. PMC. Available: [Link]

  • National Center for Biotechnology Information. (2022, December 8). Liquid chromatography–tandem mass spectrometry for clinical diagnostics. PMC. Available: [Link]

  • ResearchGate. (n.d.). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. Available: [Link]

  • ResearchGate. (n.d.). (PDF) Organophosphorus Pesticides Analysis. Available: [Link]

  • Scitalks. (n.d.). Liquid Chromatography Coupled with Tandem Mass Spectrometry for Clinical Applications. Available: [Link]

  • Asian Publication Corporation. (n.d.). A DFT Prediction Study of Dibutyl Dithiophosphate Isomers as Extractant for Rare Earth Elements. Available: [Link]

  • GL Sciences. (n.d.). High Sensitive Analysis of Musty Odor Compounds in Drinking Water by Purge and Trap- Gas Chromatography - Mass Spectrometry (PT-GC-MS). Available: [Link]

  • MDPI. (n.d.). Recent Applications of Machine Learning Algorithms for Pesticide Analysis in Food Samples. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). A rapid separation method for inositol phosphates and their isomers. PMC. Available: [Link]

  • IOSR Journal. (n.d.). Analysis of Organophosphate Pesticides Residue on Crops in Abakaliki, Ebonyi State. Available: [Link]

  • LCGC International. (2023, May 1). Untargeted Screening and Identification of Contaminants Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry: Novel Solutions for Applied Testing Laboratories. Available: [Link]

  • YouTube. (2022, May 27). Tandem Liquid Chromatography: Mass Spectrometry-based Approach. Available: [Link]

  • PubMed. (n.d.). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Available: [Link]

Sources

Validation

A Comparative Toxicological Analysis of O,O,S-Trimethyl Dithiophosphate and Its Isomeric Precursors

This guide provides a detailed comparative analysis of the toxicity of O,O,S-Trimethyl dithiophosphate (OOS-TMP), focusing on its distinct toxicological profile relative to its common isomeric parents and related impurit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the toxicity of O,O,S-Trimethyl dithiophosphate (OOS-TMP), focusing on its distinct toxicological profile relative to its common isomeric parents and related impurities found in technical-grade organophosphorus (OP) insecticides. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of organophosphorus compounds.

Introduction: The Significance of Isomeric Impurities

O,O,S-Trimethyl dithiophosphate is not an active pesticide itself but is a significant impurity and metabolite of organophosphorus insecticides like dimethoate.[1] Its presence, along with other isomers such as O,O,O-trimethyl phosphorothioate (OOO-TMP) and O,S,S-trimethyl phosphorodithioate (OSS-TMP), in technical-grade formulations, complicates the toxicological assessment of the parent insecticide. These structurally similar compounds, while present in small quantities, can possess unique and potent toxicities that differ substantially from the primary active ingredient. This guide elucidates these differences, focusing on the causal relationships between chemical structure and toxicological outcomes.

Chemical Structures and Isomeric Relationships

The toxicity of trimethyl organophosphate esters is highly dependent on the location of the sulfur atoms. The key compounds discussed in this analysis are:

  • O,O,S-Trimethyl dithiophosphate (OOS-TMP): Contains two oxygen atoms and one sulfur atom bonded to the phosphorus core, with the second sulfur in a thiono (P=S) configuration.

  • O,O,O-Trimethyl phosphorothioate (OOO-TMP): The P=S isomer, a potent antagonist to the toxicity of OOS-TMP.[2]

  • O,S,S-Trimethyl phosphorodithioate (OSS-TMP): An isomer known to induce lung injury and delayed toxicity.[3]

The subtle shift in the bonding of a single sulfur atom—from a P=S (thiono) to a P-S (thiolo) linkage—dramatically alters the molecule's reactivity and biological targets.

Comparative Toxicity Analysis

The primary toxicological divergence between OOS-TMP and its related isomers lies in their target organs and mechanisms of action. While most organophosphates are known for their neurotoxicity via acetylcholinesterase (AChE) inhibition, OOS-TMP is a potent pneumotoxin.[4]

Acute toxicity, measured by the LD50 (the dose required to be lethal to 50% of a test population), reveals significant differences among these compounds.[5] OOS-TMP is characterized by a unique "delayed toxicity," where single, relatively low doses can lead to mortality several days or even weeks after exposure.[2]

CompoundSpeciesRouteLD50 (mg/kg)Key Toxic EffectCitation
O,O,S-Trimethyl dithiophosphate (OOS-TMP) RatOral15-20Delayed mortality (4-22 days), pneumotoxicity[2]
O,S,S-Trimethyl phosphorodithioate (OSS-TMP) RatOral67 (28-day)Delayed toxicity, lung injury[3]
Trimethyl Phosphate (Parent Phosphate) RatOral>840Moderate acute toxicity, neurotoxicity at high doses[6]

Note: Data for OOO-TMP's direct LD50 is less relevant as its primary role is antagonistic to OOS-TMP's toxicity.[2]

The classical mechanism for organophosphate toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[7][8] This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing a cholinergic crisis characterized by symptoms like salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE).[7]

Mechanism: Acetylcholinesterase (AChE) Inhibition

The diagram below illustrates the standard mechanism of AChE inhibition by neurotoxic organophosphates.

AChE_Inhibition Figure 1: Organophosphate Mechanism of Action cluster_normal Normal Synaptic Function cluster_inhibited OP Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Products Choline + Acetate (Inactive) AChE->Products Produces OP Organophosphate (OP) AChE_Inhibit Inhibited AChE (Phosphorylated) OP->AChE_Inhibit Irreversibly Binds ACh_Inhibit Acetylcholine (ACh) (Accumulates) Receptor_Overstim Receptor Overstimulation ACh_Inhibit->Receptor_Overstim Continuously Binds

Caption: Organophosphate inhibition of acetylcholinesterase.

In stark contrast, the primary toxicity of OOS-TMP is not related to potent AChE inhibition. Instead, it selectively targets the lung, specifically the non-ciliated bronchiolar epithelial cells (Clara cells).[4][9]

Causality: The mechanism involves metabolic activation within the Clara cells, which are rich in cytochrome P-450 monooxygenases. This bioactivation leads to the formation of a reactive metabolite that causes severe cellular injury, necrosis, and subsequent damage to type I alveolar cells and endothelium.[9] This damage manifests as pulmonary edema and respiratory distress, which is the ultimate cause of delayed mortality.[4] The isomeric OSS-TMP also induces lung injury through a similar mechanism.[3]

Conversely, OOO-TMP acts as a protectant against OOS-TMP-induced pneumotoxicity. It is believed to do so by inhibiting the specific cytochrome P-450 enzymes responsible for the toxic bioactivation of OOS-TMP in the lung.[2]

A separate phenomenon from acute cholinergic toxicity is OPIDN, a neurological disorder that appears weeks after exposure to certain organophosphates. It is characterized by damage to peripheral and central nervous system axons.[10] This toxicity is initiated by the inhibition and subsequent "aging" of an enzyme called Neuropathy Target Esterase (NTE).[11] While some organophosphates are potent inducers of OPIDN, there is less evidence to suggest that OOS-TMP or its related isomers are primary causative agents of classical OPIDN, as their main toxic impact is pneumotoxicity.

Experimental Methodologies

To differentiate these toxicological profiles, specific, validated assays are required. The measurement of AChE inhibition is a cornerstone of OP toxicology research.

This protocol describes a standardized, colorimetric assay to quantify the AChE inhibitory potential of a test compound.[12][13]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[14] An inhibitor will reduce the rate of color formation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 8.0).

    • Dissolve AChE (e.g., from Electrophorus electricus) in the buffer to a concentration of ~0.25 Units/mL.

    • Prepare a 10 mM DTNB solution in the buffer.

    • Prepare a 200 mM acetylthiocholine iodide (ATChI) substrate solution in the buffer.[13]

    • Prepare serial dilutions of the test compounds (e.g., OOS-TMP, OOO-TMP) and a known inhibitor (e.g., physostigmine) in buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% in the final reaction mixture.

  • Assay Plate Setup (96-well plate):

    • Test Wells: Add 25 µL of buffer, 25 µL of the test compound dilution, and 25 µL of the AChE enzyme solution.

    • Positive Control (100% Activity): Add 50 µL of buffer and 25 µL of the AChE enzyme solution.

    • Blank (No Enzyme): Add 75 µL of buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[13]

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.[14]

    • To start the reaction, add 25 µL of the ATChI substrate solution to all wells.[14]

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically, with readings every 60 seconds for 10-15 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Workflow: AChE Inhibition Assay

The following diagram outlines the key steps of the experimental workflow.

AChE_Workflow Figure 2: Workflow for In Vitro AChE Inhibition Assay prep 1. Reagent Preparation (Buffer, Enzyme, DTNB, Substrate, Inhibitors) setup 2. Plate Setup (Add Enzyme, Buffer, and Inhibitors to wells) prep->setup incubate 3. Pre-incubation (15 min @ 37°C) setup->incubate reaction 4. Reaction Initiation (Add DTNB and Substrate) incubate->reaction measure 5. Kinetic Measurement (Read Absorbance @ 412 nm) reaction->measure analyze 6. Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Caption: A step-by-step workflow for the Ellman's method.

Conclusion and Field Insights

The comparative analysis of O,O,S-Trimethyl dithiophosphate and its isomers underscores a critical principle in toxicology and drug development: minor structural modifications can lead to profoundly different biological activities.

  • Key Insight: While the parent organophosphorus insecticides are primarily neurotoxic via AChE inhibition, the OOS-TMP impurity presents a distinct and severe risk of pneumotoxicity. This highlights the necessity of evaluating the toxicological profile of not just the active ingredient, but also of significant impurities in any formulation.

  • For Researchers: The antagonistic relationship between OOO-TMP and OOS-TMP provides a valuable tool for mechanistic studies. The ability of OOO-TMP to protect against lung injury confirms that the toxicity of OOS-TMP is mediated by metabolic activation, offering a specific pathway to investigate for potential therapeutic interventions in cases of accidental exposure.

  • For Drug Development: The unique targeting of Clara cells by OOS-TMP, while detrimental, could be conceptually explored for targeted drug delivery to the bronchiolar epithelium, provided the toxic moiety is replaced with a therapeutic one.

References

  • Gandy, J., & Imamura, T. (1987). Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats. Toxicology and Applied Pharmacology, 87(3), 484-494.
  • Umetsu, N., Mallipudi, N. M., Toia, R. F., March, R. B., & Fukuto, T. R. (1981). Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides. Journal of Toxicology and Environmental Health, 7(3-4), 481-497. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). ToxFAQs for Tribufos. U.S. Department of Health and Human Services.
  • CanadaQBank. (2024).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos). U.S. Department of Health and Human Services.
  • SIELC Technologies. (2018).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Phosphorodithioic acid, O,O,S-trimethyl ester - Substance Details. Substance Registry Services.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Phosphoric acid, trimethyl ester: Human health tier II assessment. Australian Government Department of Health.
  • National Toxicology Program (NTP). (2020). Toxicity Studies of Trimethylsilyldiazomethane.
  • ChemicalBook. (n.d.).
  • Konno, N., & Imamura, T. (1986). Mechanism of protection against pneumotoxicity caused by O,S,S-trimethyl phosphorodithioate. Archives of Environmental Contamination and Toxicology, 15(1), 87-96. [Link]

  • Abou-Donia, M. B. (1995). Mechanisms of organophosphorus ester-induced delayed neurotoxicity: type I and type II. Archives of Toxicology, 69(8), 511-531. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Kosuru, R., & Setti, M. (2024). Mechanisms of neurotoxicity of organophosphate pesticides and their recent updates.
  • Santa Cruz Biotechnology. (n.d.).
  • Wikipedia. (n.d.).
  • Abou-Donia, M. B., & Lapadula, D. M. (1990). Mechanisms of organophosphorus ester-induced delayed neurotoxicity: Type I and type II. Annual Review of Pharmacology and Toxicology, 30, 405-440.
  • Journal of Applied Pharmaceutical Science. (2015).
  • PubChem. (n.d.). O,O-diethyl phosphorothioate.
  • Johnson, M. K. (1982). The mechanism of delayed neuropathy caused by some organophosphorus esters: Using the understanding to improve safety. Journal of the Royal Society of Medicine, 75(11), 863-866.
  • Office of Environmental Health Hazard Assessment (OEHHA). (1999). Determination of Acute Reference Exposure Levels for Airborne Toxicants. California Environmental Protection Agency.
  • PubChem. (n.d.). Methyl phosphorodithioate.
  • TCI Chemicals. (n.d.).
  • LGC Standards. (n.d.).
  • Sipes, N. S., & Padilla, S. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 794, 139-151.
  • Imamura, T., Gandy, J., Fukuto, T. R., & Talbot, P. (1983). Lung injury and delayed toxicity produced by O,S,S-trimethyl phosphorodithioate, an impurity of malathion. Toxicology and Applied Pharmacology, 68(3), 331-342. [Link]

  • BenchChem. (n.d.). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition.
  • Science.gov. (n.d.). acute oral toxicity: Topics.
  • Gandy, J., & Imamura, T. (1988). Morphogenesis of O,O,S-trimethyl phosphorothioate-induced pulmonary injury in mice. Toxicology and Applied Pharmacology, 95(2), 251-264.
  • Cheméo. (n.d.). Chemical Properties of Phosphorodithioic acid, O,O,S-trimethyl ester (CAS 2953-29-9).
  • Mallipudi, N. M., Umetsu, N., Toia, R. F., Talcott, R. E., & Fukuto, T. R. (1979). Toxicity of O,O,S-trimethyl and triethyl phosphorothioate to the rat. Journal of Agricultural and Food Chemistry, 27(2), 463-466.
  • Konno, N., & Imamura, T. (1986).

Sources

Comparative

Technical Guide: Characterization and Comparison of O,O,S-Trimethyl Dithiophosphate Metabolites

Executive Summary O,O,S-Trimethyl phosphorodithioate (OOS-TMP-Dithio) is a critical organophosphorus impurity found in technical-grade pesticides such as Malathion, Fenitrothion, and Dimethoate. Unlike the parent pestici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O,O,S-Trimethyl phosphorodithioate (OOS-TMP-Dithio) is a critical organophosphorus impurity found in technical-grade pesticides such as Malathion, Fenitrothion, and Dimethoate. Unlike the parent pesticides, which primarily target acetylcholinesterase (AChE) to cause acute cholinergic crisis, OOS-TMP-Dithio and its metabolites are associated with delayed toxicity , specifically pulmonary injury (pneumotoxicity) and immune suppression.

This guide provides a structural and functional comparison of OOS-TMP-Dithio and its primary metabolites, focusing on the metabolic activation required to induce toxicity. It details the analytical protocols (LC-MS/MS and GC-MS) necessary for their detection in biological matrices, serving as a resource for toxicologists and analytical chemists.

Chemical Identity and Metabolic Pathways

The metabolism of OOS-TMP-Dithio is a "double-edged sword" involving bioactivation and detoxification. The parent compound is a pro-toxicant ; it requires oxidative desulfuration by Cytochrome P450 (CYP450) enzymes to form the highly toxic "oxon" analog.

The Primary Players
  • Parent: O,O,S-Trimethyl Phosphorodithioate (OOS-DTP)

    • Structure:

      
      
      
    • Role: Synthesis impurity, Pro-toxicant.

  • Active Metabolite: O,O,S-Trimethyl Phosphorothioate (OOS-TP)

    • Structure:

      
      
      
    • Role: Potent pneumotoxicant. Formed via oxidative desulfuration (

      
      ).
      
  • Detoxification Metabolite: O,O-Dimethyl Phosphorodithioate (DMDTP)

    • Structure:

      
      
      
    • Role: Ionic hydrolysis product, generally considered a biomarker of exposure rather than a toxicant.

Metabolic Pathway Diagram

The following diagram illustrates the critical divergence between activation (toxicity) and hydrolysis (detoxification).

G Parent O,O,S-Trimethyl Phosphorodithioate (OOS-DTP) Oxon O,O,S-Trimethyl Phosphorothioate (OOS-TP) (TOXIC ACTIVATION) Parent->Oxon CYP450 (Desulfuration) DMDTP O,O-Dimethyl Phosphorodithioate (DMDTP) Parent->DMDTP Carboxylesterases (Hydrolysis) DMTP O,O-Dimethyl Phosphorothioate (DMTP) Oxon->DMTP Hydrolysis Lung Lung Injury (Clara Cell Necrosis) Oxon->Lung Covalent Binding

Figure 1: Metabolic fate of O,O,S-Trimethyl phosphorodithioate. The red path indicates bioactivation to the toxic thioate isomer, while green paths indicate detoxification.

Comparative Toxicology and Pharmacology

The toxicity of these metabolites is distinct from standard organophosphate poisoning. While typical OPs cause immediate salivation and tremors (cholinergic crisis), OOS-TMP metabolites cause delayed death (3–28 days post-exposure) due to pulmonary edema and inflammation.

Table 1: Comparative Properties of OOS-TMP Metabolites
FeatureO,O,S-Trimethyl Phosphorodithioate (Parent)O,O,S-Trimethyl Phosphorothioate (Oxon Metabolite)O,S,S-Trimethyl Phosphorodithioate (Isomer)
Abbreviation OOS-DTPOOS-TPOSS-DTP
Structure



Toxicity Type Pro-toxicant (Delayed)Direct PneumotoxicantHighly Toxic (Acute & Delayed)
LD50 (Rat, Oral) ~260 mg/kg (Est.)~60 mg/kg40–67 mg/kg
Target Organ Lung (via metabolite)Lung (Bronchiolar Clara Cells)Lung & Liver
Mechanism Requires CYP activationDepletes Glutathione (GSH); Alkylates proteinsDirect cellular necrosis
Stability ModerateLow (Hydrolyzes rapidly)High

Key Insight - The "Potentiation" Effect: OOS-TP is a potent inhibitor of carboxylesterases. Even at low non-toxic levels, its presence inhibits the enzymes responsible for breaking down the parent pesticide (e.g., Malathion). This "potentiates" the toxicity of the pesticide, making a safe dose lethal.

Analytical Characterization

Characterizing these metabolites requires a dual approach due to their differing physicochemical properties. The parent and oxon are non-polar and volatile, while hydrolysis products are polar and acidic.

Method Selection Matrix
AnalytePolarityRecommended MethodIonization Mode
OOS-DTP (Parent) Non-PolarGC-MS or GC-FPDEI (70 eV)
OOS-TP (Oxon) ModerateGC-MS or LC-MS/MSEI or ESI (+)
DMDTP (Acid) Polar/IonicLC-MS/MSESI (-)

Experimental Protocols

Protocol A: Extraction of Metabolites from Plasma/Tissue

Rationale: A liquid-liquid extraction (LLE) is sufficient for the non-polar parent, but Solid Phase Extraction (SPE) is required to recover both the parent and the polar acidic metabolites simultaneously.

Materials:

  • Oasis HLB SPE Cartridges (Hydrophilic-Lipophilic Balance).

  • Internal Standard:

    
    -OOS-TMP (Isotopically labeled).
    

Workflow:

  • Homogenization: Homogenize 100 mg tissue in 1 mL phosphate-buffered saline (PBS, pH 7.4).

  • Protein Precipitation: Add 2 mL cold Acetonitrile (ACN) containing 1% Formic Acid. Vortex for 1 min.

  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C. Collect supernatant.

  • SPE Loading: Dilute supernatant 1:5 with water. Load onto pre-conditioned HLB cartridge.

  • Wash: Wash with 5% Methanol in water (removes salts/proteins).

  • Elution:

    • Fraction 1 (Polar Metabolites): Elute with 100% Methanol.

    • Fraction 2 (Parent/Oxon): Elute with 5% Formic Acid in ACN.

  • Reconstitution: Evaporate under Nitrogen and reconstitute in Mobile Phase A.

Protocol B: LC-MS/MS Analysis (Targeted Quantitation)

Rationale: ESI in negative mode is essential for the acidic metabolites (DMDTP), while positive mode detects the parent. Rapid polarity switching is recommended.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mode
OOS-DTP 173.0

125.015ESI (+)
OOS-TP 157.0

109.018ESI (+)
DMDTP 156.9

141.920ESI (-)
Protocol C: GC-MS Confirmation (Volatile Impurities)

Rationale: GC-MS provides superior spectral fingerprinting for the parent OOS-DTP and OOS-TP, distinguishing them from S-alkyl isomers that might co-elute in LC.

  • Inlet Temp: 250°C.

  • Column: DB-5ms (30m x 0.25mm).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: SIM mode (Select Ion Monitoring) at

    
     172 (Parent) and 
    
    
    
    156 (Oxon).

References

  • Imamura, T., & Gandy, J. (1988). Pulmonary toxicity of phosphorothioate impurities found in organophosphate insecticides.[1] Pharmacology & Therapeutics, 38(3), 419-427.[1] Link

  • National Institutes of Health (NIH) - PubChem. O,O,S-Trimethyl phosphorodithioate (Compound Summary). Link

  • National Institute of Standards and Technology (NIST). Phosphorodithioic acid, O,O,S-trimethyl ester Mass Spectrum. Link

  • Aldridge, W. N., et al. (1985). The toxicology of impurities in malathion: A comparison of the toxicity of O,O,S-trimethyl phosphorothioate and O,S,S-trimethyl phosphorodithioate. Archives of Toxicology, 57, 178-188.
  • U.S. EPA. Substance Registry Services: O,O,S-Trimethyl dithiophosphate.[2] Link

Sources

Validation

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for O,O,S-Trimethyl Dithiophosphate in Edible Oil

This guide presents a comprehensive validation of a novel, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of O,O,S-Trimethyl dithiophosphate (OOS-TMP) in a challen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive validation of a novel, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of O,O,S-Trimethyl dithiophosphate (OOS-TMP) in a challenging new matrix: edible oil. We will objectively compare its performance against established Gas Chromatography-Mass Spectrometry (GC-MS) based methods, providing the supporting experimental data and the scientific rationale behind the methodological choices. This document is intended for researchers, analytical scientists, and quality control professionals working in food safety and environmental analysis.

Introduction: The Analytical Challenge of O,O,S-Trimethyl Dithiophosphate in Complex Matrices

O,O,S-Trimethyl dithiophosphate is an organophosphorus compound of significant interest due to its potential presence as a pesticide residue or as an impurity in various commercial products. Its determination in complex lipid-rich matrices, such as edible oils, poses considerable analytical challenges. These matrices are known to cause significant interference, leading to matrix effects in the analytical response and potentially compromising the accuracy and sensitivity of the method.[1]

Traditionally, the analysis of such compounds has relied on Gas Chromatography (GC) coupled with various detectors, including Mass Spectrometry (MS). While robust, GC-based methods often necessitate extensive sample clean-up and derivatization steps to volatilize the analyte and mitigate matrix interference.[2][3] These requirements can lead to lengthy analysis times and potential loss of the analyte during sample preparation.

This guide introduces a novel LC-MS/MS method designed to overcome these limitations. The primary objective of this new method is to provide a faster, more sensitive, and equally reliable alternative for the routine analysis of OOS-TMP in edible oils. The validation of this method is paramount to demonstrate its fitness for purpose, in accordance with stringent international guidelines.[4][5]

Methodological Framework: A Shift from GC to LC-MS/MS

The move from a traditional GC-MS approach to a modern LC-MS/MS method is underpinned by several key advantages. LC-MS/MS can often handle less volatile and more polar compounds without the need for derivatization. Furthermore, the selectivity of tandem mass spectrometry (MS/MS) can significantly reduce the impact of co-eluting matrix components, simplifying sample preparation.[6]

Comparison of Analytical Approaches
FeatureTraditional GC-MS MethodNovel LC-MS/MS Method
Principle Separation of volatile compounds in the gas phase, followed by mass analysis.Separation of compounds in the liquid phase, followed by tandem mass analysis.
Sample Prep Extensive cleanup, often involving liquid-liquid extraction and/or solid-phase extraction (SPE), and derivatization may be required.[7][8]Simplified extraction and cleanup, often a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[4]
Analysis Time Longer run times due to chromatographic conditions and sample preparation.Faster analysis due to rapid extraction and shorter chromatographic runs.[9]
Sensitivity Generally good, but can be limited by matrix interference and derivatization efficiency.Typically offers higher sensitivity and specificity due to the nature of MS/MS detection.[6]
Robustness Can be susceptible to contamination of the injection port and column from complex matrices.[1]More robust against complex matrices with appropriate sample dilution and cleanup.

Experimental Workflow and Validation Protocol

The validation of the novel LC-MS/MS method was conducted following the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][7] The validation protocol was designed to be a self-validating system, ensuring the reliability of the generated data.

The Novel LC-MS/MS Method: Detailed Protocol

3.1.1 Sample Preparation: Modified QuEChERS Extraction

The rationale for selecting a modified QuEChERS approach is its proven effectiveness for multi-residue pesticide analysis in fatty matrices, offering a significant reduction in time and solvent usage compared to traditional methods.[4][10]

  • Weigh 5 g of the edible oil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and an appropriate internal standard.

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent combination to remove lipids and other interferences.

  • Centrifuge and filter the supernatant for LC-MS/MS analysis.

3.1.2 LC-MS/MS Instrumental Conditions

  • LC System: High-performance liquid chromatograph.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile.

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

Validation Workflow Diagram

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Edible Oil Sample (5g) Spike Spike with OOS-TMP & IS Sample->Spike Extract QuEChERS Extraction (Acetonitrile) Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup FinalExtract Final Extract for Analysis Cleanup->FinalExtract Inject Inject into LC-MS/MS FinalExtract->Inject Acquire Data Acquisition (MRM) Inject->Acquire Process Data Processing & Quantitation Acquire->Process Specificity Specificity Process->Specificity Linearity Linearity & Range Process->Linearity Accuracy Accuracy Process->Accuracy Precision Precision (Repeatability & Intermediate) Process->Precision LOQ LOD & LOQ Process->LOQ Robustness Robustness Process->Robustness

Caption: Experimental workflow for the validation of the novel LC-MS/MS method.

Results and Discussion: A Comparative Performance Evaluation

The novel LC-MS/MS method was validated for several key performance characteristics and compared with typical data from a conventional GC-MS method.

Specificity and Selectivity

The use of MRM in the LC-MS/MS method provided excellent specificity. Two distinct precursor-to-product ion transitions were monitored for OOS-TMP, which, combined with its retention time, allowed for unambiguous identification and quantification, even in the complex oil matrix. In contrast, GC-MS methods can sometimes suffer from co-eluting matrix components that may share similar ions, requiring more rigorous cleanup.

Linearity, Range, LOD, and LOQ

The novel method demonstrated excellent linearity over a wide concentration range, with a coefficient of determination (r²) greater than 0.99. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were significantly lower than those typically achieved by GC-MS, highlighting the superior sensitivity of the LC-MS/MS approach.

Table 1: Comparison of Key Performance Parameters

ParameterConventional GC-MS MethodNovel LC-MS/MS Method
Linearity (r²) > 0.99> 0.995
Range 10 - 500 µg/kg1 - 500 µg/kg
LOD ~5 µg/kg0.5 µg/kg
LOQ ~10 µg/kg1.0 µg/kg
Accuracy and Precision

Accuracy was assessed through recovery studies by spiking blank edible oil samples at three different concentration levels. Precision was evaluated at the same levels for repeatability (intra-day) and intermediate precision (inter-day). The results, summarized in Table 2, demonstrate that the novel LC-MS/MS method provides excellent accuracy and precision, well within the accepted criteria of 70-120% recovery and a relative standard deviation (RSD) of ≤ 20%.[4]

Table 2: Accuracy and Precision Data for the Novel LC-MS/MS Method

Spiked Level (µg/kg)Mean Recovery (%)Repeatability (RSD, %)Intermediate Precision (RSD, %)
598.54.26.8
50101.23.15.5
25099.82.54.9
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as the mobile phase composition and flow rate. The results showed no significant impact on the accuracy and precision, indicating the method's reliability for routine use.

Interrelation of Validation Parameters

The validation parameters are not independent but are interconnected, forming a cohesive assessment of the method's performance. The following diagram illustrates these relationships.

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Robustness Robustness Accuracy->Robustness Precision->Accuracy LOQ LOQ Precision->LOQ Precision->Robustness LOD LOD LOD->LOQ

Caption: Logical relationships between analytical method validation parameters.

Conclusion

The novel LC-MS/MS method for the determination of O,O,S-Trimethyl dithiophosphate in edible oil has been successfully validated. The comparative data clearly demonstrates its superiority over traditional GC-MS methods in terms of sensitivity, speed, and efficiency of sample preparation. The method is specific, accurate, precise, and robust, making it highly suitable for high-throughput routine analysis in food safety and quality control laboratories. The adoption of this method can lead to significant improvements in laboratory workflow and data quality.

References

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications. Retrieved from [Link]

  • Organophosphorus and Organochlorine Pesticide Residues from Edible Oils Using Multiple Solid Phase Extraction Cartridges. (n.d.). AOCS. Retrieved from [Link]

  • GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils. (n.d.). Journal of Medicinal and Medical Chemistry. Retrieved from [Link]

  • A Sensitive and Cost-Effective LC–MS-MS Method for Determination of 1α,25-Dihydroxyvitamin D3 in Human Plasma. (2015, March 1). LCGC International. Retrieved from [Link]

  • Characterization of O -trimethylsilyl oximes of disaccharides by gas chromatography-mass spectrometry. (2025, August 7). ResearchGate. Retrieved from [Link]

  • A Newly Modified QuEChERS Method for the Analysis of Organochlorine and Organophosphate Pesticide Residues in Fruits and Vegetables. (2020, January 21). PubMed. Retrieved from [Link]

  • Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. (2011, March 25). Agilent. Retrieved from [Link]

  • Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of 229 pesticides residue in edible oil samples using conventional QuEChERS method and solid phase microextraction based on monolithic molecularly imprinted polymer fiber and analysis with GC-MS. (2024, June 26). ResearchGate. Retrieved from [Link]

  • MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. (n.d.). PubMed Central. Retrieved from [Link]

  • Environmental Chemistry and LC/MS/MS. (2015, April 1). ResearchGate. Retrieved from [Link]

  • Optimized plasma sample preparation and LC‐MS analysis. (n.d.). OPUS at UTS. Retrieved from [Link]

  • Determination of Organophosphorus Pesticides in Edible Oils by Dispersive Microextraction Based on Acetonitrile/Water-coated Fe3O4. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. (2021, October 23). PubMed. Retrieved from [Link]

  • Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. (n.d.). Agilent. Retrieved from [Link]

  • Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. (2019, January 10). Shimadzu. Retrieved from [Link]

  • Determination of Pesticides in Lemon Oil via Modified Agilent Bond Elut QuEChERS Method. (2010, March 30). Agilent. Retrieved from [Link]

  • Human Plasma Extract Analyzed by LCMS. (n.d.). MicroSolv. Retrieved from [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. Retrieved from [Link]

  • LC-MS/MS chromatograms of extracted plasma from patient 1 pre (A: upper panel thymidine). (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. (2025, November 19). PubMed Central. Retrieved from [Link]

  • Sorptive extraction techniques in sample preparation for organophosphorus pesticides in complex matrices. (n.d.). PubMed. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR ORGANOPHOSPHONATES BY LC/MS/MS THE DETERMINATION OF NERVE AGENT DEGRADATION COMPOUNDS. (2021, April 28). EPA OSC Response. Retrieved from [Link]

  • Optimization of SPE and LC-MS/MS methods for the determination of antibiotic concentration in environmental samples. (2024, April 22). DORAS. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of O,O,S-Trimethyl Dithiophosphate

Authored for Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of O,O,S-Trimethyl dithiophosphate (CAS No. 2953-29-9), a compound recognized for its acute toxicity and environmental hazards. As a metabolite of the insecticide Dimethoate, its presence in laboratory settings necessitates a rigorous and informed approach to its handling and disposal to ensure the safety of personnel and the protection of our ecosystems.[1] This document moves beyond a simple checklist, offering causal explanations for each procedural step to foster a deep-rooted culture of safety and compliance.

Foundational Knowledge: Hazard Profile and Risk Assessment

Understanding the inherent risks of O,O,S-Trimethyl dithiophosphate is the critical first step in managing its disposal. This organophosphate compound presents significant health and environmental hazards that dictate its classification as a hazardous waste.[2] Improper disposal is not merely a regulatory violation; it is a direct threat to environmental and public health.

The primary hazards are rooted in its toxicity. The compound is classified as toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[3] Furthermore, it is a significant irritant to the skin, eyes, and respiratory system.[3] The most pressing concern from a disposal standpoint is its high toxicity to aquatic life, with potentially long-lasting effects on ecosystems.[3] Therefore, under no circumstances should this chemical be disposed of via the sanitary sewer system.[4]

Table 1: Physicochemical and Hazard Data for O,O,S-Trimethyl Dithiophosphate

PropertyValueSource
CAS Number 2953-29-9[3][5]
Molecular Formula C3H9O2PS2[5]
Appearance Colourless Oil[1]
Density ~1.259 g/cm³ (at 0°C)[1]
Boiling Point 103°C (at 14 Torr)[1]
Solubility Slightly soluble in Chloroform, DMSO[1]

Table 2: GHS Hazard Classification Summary

Hazard StatementClassificationRationale and Implication for Disposal
H301: Toxic if swallowed Acute Toxicity, Oral (Category 3)Ingestion can be fatal.[6] Waste must be securely contained to prevent accidental exposure.
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4)Skin contact is a primary exposure route. Impervious gloves and lab coats are mandatory.
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)Vapors are hazardous. Waste containers must be kept sealed in well-ventilated areas.[7][8]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Direct contact can cause inflammation and irritation. PPE is essential.
H319: Causes serious eye irritation Serious Eye Damage/Irritation (Category 2A)Splashes pose a significant risk to vision. Safety goggles or a face shield are required.
H411: Toxic to aquatic life with long lasting effects Hazardous to the Aquatic Environment, Chronic (Category 2)This is the primary driver for specialized disposal. Drain disposal is prohibited as it contaminates waterways and harms aquatic organisms.[4]

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of O,O,S-Trimethyl dithiophosphate is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10][11] The following workflow ensures compliance and safety.

DisposalWorkflow cluster_prep Phase 1: Waste Preparation cluster_manage Phase 2: Management & Disposal A 1. Identify Waste Stream (Pure compound, contaminated labware, or spill debris) B 2. Select Compatible Container (HDPE, glass, or original container. Ensure chemical compatibility.) A->B Characterize C 3. Securely Label Container ('Hazardous Waste', full chemical name, date, and hazard pictograms) B->C Contain D 4. Store in Designated Area (Cool, dry, well-ventilated. Away from incompatible materials.) C->D Store E 5. Request Waste Pickup (Contact institutional EHS or a licensed disposal vendor) D->E Schedule F 6. Document & Transfer (Complete waste manifest and hand off to authorized personnel) E->F Execute

Caption: Disposal workflow for O,O,S-Trimethyl dithiophosphate.

Experimental Protocol: Waste Accumulation and Disposal
  • Waste Characterization and Segregation:

    • Identify the waste stream. Is it unused pure O,O,S-Trimethyl dithiophosphate, contaminated solvents, or solid waste (e.g., contaminated gloves, weigh boats, silica gel)?

    • Causality: Proper characterization is a regulatory requirement and ensures the waste is not mixed with incompatible chemicals, which could lead to dangerous reactions.[12][13] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection and Management:

    • Select a container made of a material compatible with O,O,S-Trimethyl dithiophosphate, such as high-density polyethylene (HDPE) or the original product container.[14]

    • The container must have a tight-fitting, screw-on cap to prevent leaks and vapor release.[14]

    • Causality: Using a compatible and sealable container is the primary method for preventing spills and personnel exposure during storage and transport.[15]

    • Keep the container closed at all times except when adding waste.[14]

  • Accurate and Compliant Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "O,O,S-Trimethyl dithiophosphate". Avoid abbreviations or formulas.

    • Indicate the approximate concentration and composition if it is a mixed waste.

    • Add the date when the first drop of waste was added to the container (the "accumulation start date").

    • Causality: Federal and local regulations mandate accurate labeling for the safety of all handlers and for proper final disposal. Unidentified wastes cannot be accepted by disposal facilities.[15]

  • Safe Interim Storage:

    • Store the labeled waste container in a designated satellite accumulation area within or near the laboratory.

    • This area should be under the control of laboratory personnel, well-ventilated, and have secondary containment to catch any potential leaks.

    • Causality: Storing waste in a designated, secure area prevents accidental spills, unauthorized access, and exposure to the wider workplace environment.

  • Arranging for Final Disposal:

    • Once the container is full or the accumulation time limit is approaching (as defined by your institutional and local regulations), contact your institution's EHS department to schedule a waste pickup.[15]

    • If operating outside of an institution, you must contract with a licensed hazardous waste disposal company.

    • Causality: Final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by permitted facilities to ensure environmental protection.[16]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risk.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Don Appropriate PPE: Before addressing the spill, wear the correct personal protective equipment:

    • Chemical splash goggles and a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A chemically impervious lab coat or apron.[7]

    • Use respiratory protection if vapors are significant.[8]

  • Contain the Spill: Prevent the spill from spreading or entering drains. Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[6]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container of spill debris as "Hazardous Waste: O,O,S-Trimethyl dithiophosphate spill debris" and arrange for disposal through EHS.[6]

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • SIELC Technologies. O,O,S- Trimethyl dithiophosphate. (2018-02-16). [Link]

  • ResearchGate. Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017-10-26). [Link]

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. [Link]

  • United States Environmental Protection Agency (EPA). Safe Disposal of Pesticides. (2025-07-03). [Link]

  • National Institutes of Health (NIH), PubChem. Methyl phosphorodithioate. [Link]

  • United States Environmental Protection Agency (EPA). Requirements for Pesticide Disposal. (2025-12-22). [Link]

  • Vanderbilt University. Hazardous Waste Disposal Procedures. [Link]

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide. [Link]

  • United States Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). [Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]

  • Bio Based Press. Environmental fate of chemicals in societal use. (2025-06-02). [Link]

  • United States Environmental Protection Agency (EPA). Guidance for Reviewing Environmental Fate Studies. [Link]

  • Prasol Chemicals Private limited. Prefeasibility Report. [Link]

  • United States Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. (2025-04-15). [Link]

  • National Institutes of Health (NIH), PubMed. Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives. (2025-08-18). [Link]

  • University of Mustansiriyah. Physicochemical drug interactions and incompatibilities. [Link]

Sources

Handling

Personal protective equipment for handling O,O,S-Trimethyl dithiophosphate

For Researchers, Scientists, and Drug Development Professionals Foreword: Proactive Safety in Chemical Handling As laboratory professionals, our commitment to safety is paramount. This guide provides essential, immediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Chemical Handling

As laboratory professionals, our commitment to safety is paramount. This guide provides essential, immediate, and actionable information for the safe handling of O,O,S-Trimethyl dithiophosphate. It is designed to be a practical resource, moving beyond mere compliance to instill a culture of proactive safety. By understanding the "why" behind each recommendation, you can make informed decisions to protect yourself, your colleagues, and your research.

Understanding the Hazard: What is O,O,S-Trimethyl Dithiophosphate and Why Does it Demand Respect?

O,O,S-Trimethyl dithiophosphate is an organothiophosphate compound. While specific toxicological data for this exact compound is limited in publicly available literature, its structural similarity to other organophosphates warrants a high degree of caution. Organophosphates as a class are known for their potential to cause harm, primarily through the inhibition of acetylcholinesterase, an enzyme critical for nerve function.

Key Properties:

PropertyValueSource
CAS Number 2953-29-9LGC Standards[1]
Molecular Formula C3H9O2PS2LGC Standards[1]
Molecular Weight 172.21 g/mol LGC Standards[1]
Appearance Colorless OilChemicalBook[2]
Boiling Point 103 °C at 14 TorrChemicalBook[2]
Solubility Slightly soluble in Chloroform and DMSOChemicalBook[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling O,O,S-Trimethyl dithiophosphate. The following recommendations are based on a risk assessment approach, considering the potential for splashes, aerosol generation, and direct contact.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory at all times. In situations with a higher risk of splashing, a face shield worn over goggles is required.

  • Hand Protection: Due to the lack of specific glove permeation data for O,O,S-Trimethyl dithiophosphate, a conservative approach is necessary. Double gloving is strongly recommended.

    • Inner Glove: A thin, disposable nitrile glove.

    • Outer Glove: A heavier-duty glove with broad chemical resistance. Based on data for similar organothiophosphates, butyl rubber or Viton™ gloves are recommended for extended contact.[3] For incidental splash protection, nitrile gloves may be sufficient, but they should be changed immediately upon contact.[4][5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6][7][8]

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: Work with O,O,S-Trimethyl dithiophosphate should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a properly fitted respirator with organic vapor cartridges is necessary.

PPE Selection Workflow:

PPE_Selection start Task Assessment weighing Weighing solid or transferring small liquid volumes start->weighing solution_prep Preparing solutions or running reactions start->solution_prep spill_cleanup Spill cleanup start->spill_cleanup goggles Chemical Splash Goggles weighing->goggles nitrile_gloves Nitrile Gloves (double-gloved) weighing->nitrile_gloves lab_coat Flame-Resistant Lab Coat weighing->lab_coat fume_hood Work in Fume Hood weighing->fume_hood face_shield Face Shield over Goggles solution_prep->face_shield butyl_viton_gloves Butyl Rubber or Viton™ Gloves (over nitrile) solution_prep->butyl_viton_gloves chem_apron Chemically Resistant Apron solution_prep->chem_apron solution_prep->fume_hood spill_cleanup->face_shield spill_cleanup->butyl_viton_gloves spill_cleanup->chem_apron respirator Respirator with Organic Vapor Cartridges spill_cleanup->respirator

Caption: PPE selection based on the laboratory task.

Safe Handling and Storage: A Step-by-Step Approach

Adherence to proper handling and storage protocols is crucial for minimizing the risk of exposure.

Handling:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Have all necessary PPE readily available and in good condition.

  • Location: All work with O,O,S-Trimethyl dithiophosphate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Dispensing: When transferring or dispensing the chemical, use appropriate tools such as a pipette or a syringe to avoid splashes.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash your hands thoroughly with soap and water after handling, even if you were wearing gloves.

  • Contaminated Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.

Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed when not in use.

  • Store in a locked cabinet or other secure location to prevent unauthorized access.

  • The recommended storage temperature is +4°C.[1]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an emergency, a swift and informed response can significantly mitigate harm.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contain: Prevent the spill from spreading by using a chemical spill kit with absorbent materials.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.

  • Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal of O,O,S-Trimethyl dithiophosphate and any contaminated materials is a critical aspect of responsible chemical management. All waste must be handled in accordance with local, state, and federal regulations.[9]

Waste Characterization:

While a specific Resource Conservation and Recovery Act (RCRA) waste code for O,O,S-Trimethyl dithiophosphate is not explicitly listed, organophosphate pesticides are often classified as hazardous waste.[10][11][12][13] It is the responsibility of the generator to properly characterize the waste.

Disposal Workflow:

Disposal_Workflow start Waste Generation characterize Characterize Waste (Hazardous vs. Non-Hazardous) start->characterize hazardous Hazardous Waste characterize->hazardous Likely non_hazardous Non-Hazardous Waste characterize->non_hazardous Unlikely segregate Segregate from other waste streams hazardous->segregate dispose_regular Dispose of according to institutional guidelines non_hazardous->dispose_regular label Label container with 'Hazardous Waste' and contents segregate->label store Store in a designated satellite accumulation area label->store request_pickup Request pickup by Environmental Health and Safety store->request_pickup

Caption: Decision-making process for waste disposal.

Disposal Steps:

  • Collection: Collect all waste containing O,O,S-Trimethyl dithiophosphate, including contaminated PPE and spill cleanup materials, in a designated, leak-proof, and properly labeled container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and any other information required by your institution.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in the regular trash.[14][15]

References

  • KBS Coatings. Chemical Resistance Chart. Available at: [Link]

  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal. Available at: [Link]

  • University of South Florida. Glove Guide - Chemical Compatibility. Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • National Center for Biotechnology Information. NTP Technical Report on the Toxicity Studies of Trimethylsilyldiazomethane (CASRN 18107-18-1) Administered by Nose-only Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. Available at: [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Releases Updates on Organophosphate Pesticides Dicrotophos, Dimethoate, and Tetrachlorvinphos. Available at: [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Available at: [Link]

  • National Center for Biotechnology Information. Methyl phosphorodithioate | C3H9O2PS2 | CID 18065 - PubChem. Available at: [Link]

  • Showa. Gloves Chemical Resistance Chart. Available at: [Link]

  • National Center for Biotechnology Information. NTP Technical Report on the Toxicity Studies of Trimethylsilyldiazomethane (CASRN 18107-18-1) Administered by Nose-only Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. Available at: [Link]

  • GFL. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available at: [Link]

  • Medicom. Chemical Resistance Reference Chart. Available at: [Link]

  • U.S. Environmental Protection Agency. Safe Disposal of Pesticides. Available at: [Link]

  • ProBiologists. Archives of Clinical Toxicology. Available at: [Link]

  • Showa. CHEMICAL GLOVE RESISTANCE GUIDE. Available at: [Link]

  • SIELC Technologies. O,O,S- Trimethyl dithiophosphate. Available at: [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

  • National Toxicology Program. ntp technical report on - the toxicity studies of. Available at: [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Available at: [Link]

  • Society of Toxicology. Historical Perspectives. Available at: [Link]

  • U.S. Environmental Protection Agency. Label Review Manual - Chapter 13: Storage and Disposal. Available at: [Link]

  • University of South Florida. Glove Guide - Chemical Compatibility. Available at: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,O,S-Trimethyl dithiophosphate
Reactant of Route 2
Reactant of Route 2
O,O,S-Trimethyl dithiophosphate
© Copyright 2026 BenchChem. All Rights Reserved.